Product packaging for 4,5-Dichlorophthalic anhydride(Cat. No.:CAS No. 942-06-3)

4,5-Dichlorophthalic anhydride

Cat. No.: B1329375
CAS No.: 942-06-3
M. Wt: 217 g/mol
InChI Key: ULSOWUBMELTORB-UHFFFAOYSA-N
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Description

4,5-Dichlorophthalic anhydride is a useful research compound. Its molecular formula is C8H2Cl2O3 and its molecular weight is 217 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H2Cl2O3 B1329375 4,5-Dichlorophthalic anhydride CAS No. 942-06-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dichloro-2-benzofuran-1,3-dione
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H2Cl2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ULSOWUBMELTORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10240970
Record name 4,5-Dichlorophthalic anhydride
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Molecular Weight

217.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

942-06-3
Record name 4,5-Dichlorophthalic anhydride
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Record name 4,5-Dichlorophthalic anhydride
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Record name 4,5-Dichlorophthalic anhydride
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Record name 4,5-dichlorophthalic anhydride
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Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dichlorophthalic Anhydride (CAS No. 942-06-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-Dichlorophthalic anhydride (B1165640), a pivotal chemical intermediate in various industrial and pharmaceutical applications. This document details its physicochemical properties, synthesis, chemical reactivity, experimental protocols, and essential safety information, tailored for professionals in research and development.

Physicochemical Properties

4,5-Dichlorophthalic anhydride is a solid, white to almost white crystalline powder.[1] Its core chemical and physical properties are summarized below, providing a foundational understanding of its characteristics.

PropertyValueSource(s)
CAS Number 942-06-3[2]
Molecular Formula C₈H₂Cl₂O₃[1][2]
Molecular Weight 217.00 g/mol [1][2]
IUPAC Name 5,6-dichloro-2-benzofuran-1,3-dione[2]
Synonyms 4,5-Dichloro-1,3-isobenzofurandione[3]
Melting Point 185-187 °C[4], 186.0 to 189.0 °C[4]
Boiling Point 313 °C[4]
Appearance White to Almost white powder to crystal[1]
Purity >98.0% (GC)[1]

Synthesis and Manufacturing

The primary route for synthesizing this compound involves the dehydration of its corresponding dicarboxylic acid, 4,5-Dichlorophthalic acid.[5] A documented method for producing the acid involves the chlorination of neutral sodium phthalate (B1215562) in an aqueous solution of sodium carbonate, using antimony salts as a catalyst.[6] The resulting mixture of chlorophthalic acids is then processed to isolate the 4,5-dichloro isomer.[6]

The general workflow for its synthesis can be visualized as follows:

G cluster_synthesis Synthesis of this compound A Sodium Phthalate B Chlorination (Aqueous Na2CO3, Sb catalyst) A->B Reactant C Mixture of Chlorophthalic Acids B->C Product D Extraction & Fractional Crystallization C->D Purification E 4,5-Dichlorophthalic Acid D->E Isolated Intermediate F Dehydration E->F Process G This compound F->G Final Product

Caption: General synthesis workflow for this compound.

Chemical Reactivity and Applications

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its anhydride group.[7][8] It readily reacts with various nucleophiles, leading to the opening of the anhydride ring.[8][9] This reactivity is fundamental to its application in the chemical, plastic, agrochemical, and pharmaceutical industries.[7][8][10]

In pharmaceutical and drug development, derivatives of cyclic anhydrides are used to construct bioactive compounds with a wide range of properties, including antiviral, antitumor, and antimicrobial activities.[7] Specifically, 4,5-Dichlorophthalic acid, the precursor and hydrolysis product, is identified as a key pharmaceutical intermediate for synthesizing various active pharmaceutical ingredients (APIs).[11]

The anhydride's reaction with nucleophiles like thiosemicarbazide (B42300) and various amines produces carboxylic acid and phthalimide (B116566) derivatives.[8][9] These reactions are crucial for creating more complex molecular architectures for novel drug candidates.[9][11]

G cluster_reactivity Reactivity of this compound Anhydride 4,5-Dichlorophthalic Anhydride Reaction Nucleophilic Acyl Substitution Anhydride->Reaction Nucleophiles Nucleophiles (e.g., Amines, Thiosemicarbazide) Nucleophiles->Reaction Products Ring-Opened Products (Carboxylic Acid Derivatives) Reaction->Products Anhydride opening Phthalimides Phthalimide Derivatives (via cyclization) Products->Phthalimides Dehydration/ Cyclization

Caption: Reaction pathway of this compound with nucleophiles.

Experimental Protocols

Detailed experimental procedures are critical for reproducible research. The following protocols are based on the synthesis of derivatives from this compound as described in the literature.[7][9]

4.1. Synthesis of 2-(2-Carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic Acid (1) [7]

  • Reactants: this compound (1 mmol) and thiosemicarbazide (1.5 mmol).

  • Solvent: Boiling glacial acetic acid (15 mL).

  • Procedure: Dissolve this compound in boiling glacial acetic acid. Add thiosemicarbazide to the solution. Reflux the reaction mixture for 6 hours.

  • Work-up: Cool the reaction mixture. The resulting solid is collected by filtration and washed with water and ether.[9]

  • Yield: 75%.[9]

4.2. Synthesis of 2-Acetyl-5,6-dichloroisoindoline-1,3-dione (2) [7][9]

  • Reactant: Compound 1 (1 mmol) from the previous step.

  • Reagent: Acetic anhydride (10 mL).

  • Procedure: Reflux Compound 1 with acetic anhydride for 7 hours.

  • Work-up: Cool the reaction mixture. The resulting solid product is collected.

  • Yield: 60%.[9]

4.3. General Procedure for Synthesis of Phthalimide Derivatives (e.g., with Ethylene (B1197577) Diamine) [7]

  • Reactants: this compound and ethylene diamine.

  • Procedure: Treatment of the anhydride with ethylene diamine affords the corresponding 1,3-dione symmetric structure.[7]

  • Characterization: The resulting product is typically characterized using NMR, IR, and Mass Spectrometry to confirm its chemical structure.[7][9]

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to adhere to strict safety protocols when handling this chemical.[12]

5.1. GHS Hazard Classification

Hazard ClassCategoryGHS Statement(s)Source(s)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][12]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[2][12]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][12]

5.2. Recommended Safety and First Aid Procedures

Proper personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, must be used.[3][12] Work should be conducted in a well-ventilated area or under a fume hood.[12]

G cluster_safety First Aid & Emergency Procedures Exposure Chemical Exposure Occurs Eye Eye Contact Exposure->Eye Skin Skin Contact Exposure->Skin Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion RinseEyes Rinse with water for 15+ mins. Remove contacts. Seek medical attention. Eye->RinseEyes WashSkin Wash off with soap & plenty of water. Remove contaminated clothing. Skin->WashSkin MoveFreshAir Move to fresh air. If not breathing, give artificial respiration. Inhalation->MoveFreshAir RinseMouth Rinse mouth with water. Do not induce vomiting. Seek medical attention. Ingestion->RinseMouth

Caption: Recommended first aid measures for exposure to this compound.

5.3. Stability and Storage

The compound is stable under recommended storage conditions.[12] It should be stored in a cool, dark place, preferably below 15°C, and under an inert gas as it is sensitive to moisture. It is incompatible with strong oxidizing agents.[12] Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen chloride gas.[12]

References

A Comprehensive Technical Guide to the Physical Properties of 4,5-Dichlorophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of 4,5-Dichlorophthalic anhydride (B1165640). The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a chemical intermediate and building block in synthesizing complex organic molecules, dyes, and pigments.[1][2][3][4]

Core Physical and Chemical Properties

4,5-Dichlorophthalic anhydride is a solid, crystalline compound at room temperature.[1][5][6] Its key physical and chemical identifiers are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₈H₂Cl₂O₃[1][5][7][8]
Molecular Weight 217.00 g/mol [1][5][7][8]
CAS Number 942-06-3[1][5][6][7]
Appearance White to almost white or yellow to grey crystalline powder[1][5][6][9][10]
Melting Point 185 - 189 °C[1][6][9][10][11]
Boiling Point 313 °C (lit.)[11]
Purity >97.5% (HPLC), >98.0% (GC)[5][6][9][10]
InChI InChI=1S/C8H2Cl2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H[5][7]
SMILES O=C1OC(=O)c2cc(Cl)c(Cl)cc21[5][7]

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties and purity of this compound.

Melting Point Determination

The melting point of this compound is a crucial indicator of its purity.[1] A sharp melting range, typically within 0.5-1.0°C, suggests a high-purity compound.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of about 3 mm.[7] The tube is tapped gently to ensure dense packing.[3][7]

  • Apparatus: A calibrated melting point apparatus, such as a Mel-Temp or a Thiele tube, is used.[7]

  • Measurement: The capillary tube is placed in the apparatus and heated.[7] An initial rapid heating can be done to determine an approximate melting point. Subsequently, a new sample is heated slowly, at a rate of about 2°C per minute, starting from a temperature approximately 10-20°C below the approximate melting point.[3][9]

  • Data Recording: The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[3]

Purity Analysis by Chromatography

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard techniques to assess the purity of this compound, with commercial grades often specifying a purity of >98% by GC and >97.5% by HPLC.[5][6][9][10]

Gas Chromatography (GC) Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared by dissolving a precisely weighed sample in a volatile organic solvent, such as acetone (B3395972) or dichloromethane.[11][12] The concentration is typically around 10 µg/mL.[13]

  • Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar) and a detector (e.g., Flame Ionization Detector - FID) is used.[14]

  • Injection and Separation: A small volume (e.g., 1 µL) of the sample solution is injected into the heated injection port, where it vaporizes.[13][15] An inert carrier gas, like helium or nitrogen, transports the vaporized sample through the column.[16][17] The separation is based on the differential partitioning of the components between the carrier gas (mobile phase) and the liquid stationary phase coating the column.[17] The column temperature is programmed to increase gradually to ensure the separation of compounds with a range of boiling points.[17]

  • Data Analysis: The detector generates a signal as each component elutes from the column, resulting in a chromatogram with peaks.[16] The area under each peak is proportional to the concentration of that component.[10] The percent purity is calculated by dividing the area of the peak corresponding to this compound by the total area of all peaks (excluding the solvent peak).[10]

High-Performance Liquid Chromatography (HPLC) Protocol:

  • Sample Preparation: A sample of this compound is accurately weighed and dissolved in a suitable mobile phase solvent to a known concentration. The solution is filtered to remove any particulate matter.

  • Instrumentation: An HPLC system consisting of a pump, injector, column (e.g., a reverse-phase C18 column), a detector (e.g., UV-Vis detector), and a data acquisition system is used.[18][19]

  • Separation: The prepared sample solution is injected into the HPLC system. The mobile phase, a solvent or mixture of solvents, is pumped through the column at a constant flow rate.[6][18] Separation of the sample components occurs based on their differential affinity for the stationary phase packed in the column and the mobile phase.[6]

  • Data Analysis: The detector records the elution of components, producing a chromatogram.[20] The purity is determined by comparing the area of the peak for this compound to the total area of all peaks in the chromatogram.[20]

Spectroscopic Data

Spectroscopic techniques are essential for the structural confirmation of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present. For this compound, characteristic strong absorption peaks for the carbonyl groups (C=O) of the anhydride are expected.[2][3] One source indicates the IR spectrum conforms to the standard for the compound.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule.[2][3][21] For ¹H NMR, a sample is typically dissolved in a deuterated solvent like CDCl₃.[4][12]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[2][3][7][21] GC-MS, which couples gas chromatography with mass spectrometry, is a powerful technique for separating and identifying components in a mixture.[11][12][22]

Reactivity and Synthesis Workflow

This compound is a versatile intermediate used in the synthesis of various derivatives.[2][3][4] Its anhydride ring is susceptible to nucleophilic attack, leading to ring-opening reactions. For example, it reacts with amines and other nucleophiles to form phthalimide (B116566) and dicarboxylic acid derivatives.[2][3][4]

The following diagram illustrates a general experimental workflow for the synthesis of a dicarboxylic acid derivative from this compound, based on its reaction with thiosemicarbazide (B42300) as described in the literature.[2]

experimental_workflow start Start reagents This compound + Thiosemicarbazide start->reagents Combine dissolve Dissolve in boiling glacial acetic acid reagents->dissolve reflux Reflux reaction mixture for 6 hours dissolve->reflux cool Cool reaction mixture reflux->cool filter Filter the precipitated solid cool->filter wash Wash solid with water and ether filter->wash product Final Product: 2-(2-Carbamothioylhydrazine- 1-carbonyl)-4,5-dichlorobenzoic acid wash->product end End product->end

Caption: Synthesis workflow for a dicarboxylic acid derivative.

References

An In-depth Technical Guide to the Molecular Structure and Properties of 4,5-Dichlorophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichlorophthalic anhydride (B1165640) is a chlorinated aromatic compound that serves as a crucial building block in the synthesis of a wide array of organic molecules.[1][2] Its unique structural features, including the presence of two chlorine atoms on the benzene (B151609) ring and a reactive anhydride group, make it a valuable intermediate in the pharmaceutical, agrochemical, and polymer industries.[1][2][3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of 4,5-Dichlorophthalic anhydride.

Molecular Structure and Chemical Identity

This compound is a solid, crystalline compound with the chemical formula C₈H₂Cl₂O₃.[4][5][6] The molecule consists of a phthalic anhydride core, which is a benzene ring fused to a five-membered anhydride ring, with two chlorine atoms substituted at the 4th and 5th positions of the benzene ring.

Systematic Information:

IdentifierValue
IUPAC Name5,6-dichloro-2-benzofuran-1,3-dione[4][7]
CAS Number942-06-3[4]
Molecular FormulaC₈H₂Cl₂O₃[4][5][6]
SMILESC1=C2C(=CC(=C1Cl)Cl)C(=O)OC2=O[4][5]
InChIInChI=1S/C8H2Cl2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H[4]
InChIKeyULSOWUBMELTORB-UHFFFAOYSA-N[4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValue
Molecular Weight217.00 g/mol [4][6]
Monoisotopic Mass215.9381 Da[5]
Melting Point185-187 °C[8]
Boiling Point313 °C[8]
AppearanceWhite to off-white crystalline powder

Synthesis of this compound

The primary method for the synthesis of this compound involves the dehydration of 4,5-Dichlorophthalic acid. This can be achieved through various methods, including heating the acid or using a dehydrating agent.

Experimental Protocol: Dehydration of 4,5-Dichlorophthalic Acid

A common laboratory-scale synthesis involves the following steps:

  • Starting Material: 4,5-Dichlorophthalic acid.

  • Reaction: The dicarboxylic acid is heated above its melting point, typically in the range of 210-212 °C, leading to the elimination of a water molecule and the formation of the cyclic anhydride.[9]

  • Purification: The resulting this compound can be purified by recrystallization from a suitable solvent, such as chloroform, or by sublimation.[9]

The synthesis pathway can be visualized as a simple workflow:

G 4,5-Dichlorophthalic Acid 4,5-Dichlorophthalic Acid Heating (Dehydration) Heating (Dehydration) 4,5-Dichlorophthalic Acid->Heating (Dehydration) H₂O This compound This compound Heating (Dehydration)->this compound

Caption: Synthesis of this compound.

Spectroscopic Characterization

The structure of this compound has been extensively characterized using various spectroscopic techniques.

Spectroscopic DataKey Features
Infrared (IR) Spectroscopy Characteristic strong absorption bands for the carbonyl groups (C=O) of the anhydride ring are observed around 1700-1850 cm⁻¹. Specifically, peaks at 1663 cm⁻¹ and 1702 cm⁻¹ have been reported.[3]
¹H Nuclear Magnetic Resonance (¹H NMR) Due to the symmetry of the molecule, the two protons on the benzene ring are chemically equivalent and typically show a single sharp singlet in the aromatic region of the spectrum.
¹³C Nuclear Magnetic Resonance (¹³C NMR) The ¹³C NMR spectrum shows distinct signals for the carbonyl carbons, the chlorinated aromatic carbons, and the aromatic carbons attached to the anhydride ring.
Mass Spectrometry (MS) The mass spectrum confirms the molecular weight of the compound, with the molecular ion peak (M⁺) observed at m/z corresponding to its isotopic distribution.

Reactivity and Applications in Drug Development

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of its anhydride group towards nucleophiles. This reactivity allows for the introduction of the dichlorophthaloyl group into various molecules, a key step in the synthesis of more complex structures.

Reactions with Nucleophiles

The anhydride ring can be readily opened by a variety of nucleophiles, including amines, alcohols, and thiols, to form the corresponding phthalic acid monoamides, monoesters, and monothioesters, respectively.[1][2][3] These reactions are fundamental to its use as a building block.

A generalized reaction workflow is depicted below:

G cluster_reactants Reactants This compound This compound Ring Opening Reaction Ring Opening Reaction This compound->Ring Opening Reaction Nucleophile (Amine, Alcohol, etc.) Nucleophile (Amine, Alcohol, etc.) Nucleophile (Amine, Alcohol, etc.)->Ring Opening Reaction Dicarboxylic Acid Derivative Dicarboxylic Acid Derivative Ring Opening Reaction->Dicarboxylic Acid Derivative Phthalimide, Ester, etc.

Caption: General Reactivity of this compound.

Role in Pharmaceutical Synthesis

The dichlorinated phthalic acid scaffold is a component of several biologically active molecules. Its incorporation can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. While this compound itself is not typically an active pharmaceutical ingredient (API), it serves as a critical intermediate in the synthesis of APIs.[10] Its use allows for the construction of complex molecular architectures necessary for therapeutic activity.[10] The reliable supply of high-purity 4,5-Dichlorophthalic acid and its anhydride is therefore crucial for the pharmaceutical industry.[10]

Conclusion

This compound is a well-characterized chemical compound with significant applications in organic synthesis, particularly in the development of new pharmaceuticals and other specialty chemicals. Its defined molecular structure, predictable reactivity, and established spectroscopic profile make it an invaluable tool for researchers and professionals in the field of drug development and materials science. This guide provides a foundational understanding of its key characteristics to support its effective use in research and manufacturing.

References

Technical Guide: Solubility Profile of 4,5-Dichlorophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 4,5-Dichlorophthalic Anhydride (B1165640). Due to a lack of extensive quantitative solubility data in publicly available literature, this document summarizes known qualitative information and presents a standard experimental protocol for determining the solubility of this compound.

Core Compound Information

4,5-Dichlorophthalic Anhydride

  • CAS Number: 942-06-3

  • Molecular Formula: C₈H₂Cl₂O₃

  • Molecular Weight: 217.01 g/mol

Solubility Data

A thorough review of scientific literature and chemical databases reveals limited quantitative solubility data for this compound. The available information is primarily qualitative, indicating its solubility in various organic solvents for the purpose of chemical reactions.

Quantitative Solubility Data

One source provides a computationally derived solubility value, which should be considered an estimate and not a substitute for experimental data.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Data Type
Not SpecifiedNot Specified0.160.000735Calculated[1]
Qualitative Solubility Information

Several research articles describe the use of this compound in various solvents, suggesting at least partial solubility. This information can be valuable for selecting potential solvents for experimental work.

SolventObservation
Glacial Acetic AcidThis compound can be dissolved in boiling glacial acetic acid for reactions.[2] In one instance, 21.71 g was dissolved in a mixture of 160 mL of glacial acetic acid and 120 mL of dimethylacetamide (DMAc).
AcetonePurification processes are reportedly hindered by the compound's solubility in acetone.
DichloromethaneNoted as a solvent in which the compound is soluble, affecting purification.
TrichloromethaneMentioned as a solvent where the compound exhibits solubility, which can complicate purification.
Dimethylformamide (DMF)Used as a solvent for reactions involving this compound, indicating its utility as a solvent.
TrichlorobenzeneEmployed as a reaction solvent at high temperatures (195-200 °C).[3]
HexaneThe compound is reported to be insoluble in non-polar solvents like hexane.

Experimental Protocol for Solubility Determination

The following is a standard experimental protocol for determining the solubility of a solid compound like this compound in various solvents. This method is based on the isothermal saturation technique, which is a reliable and widely used approach.

Principle

A supersaturated solution of the compound in the solvent of interest is prepared at a specific temperature. The solution is then allowed to equilibrate, and the concentration of the dissolved solute in the saturated solution is determined.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic water bath

  • Calibrated thermometer or temperature probe

  • Analytical balance

  • Syringes with filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure
  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in the jacketed glass vessel.

    • Heat the mixture while stirring to a temperature slightly above the target experimental temperature to ensure supersaturation.

    • Cool the solution to the desired temperature and maintain it using the thermostatic water bath.

    • Allow the solution to equilibrate with continuous stirring for a sufficient period (e.g., 24 hours) to ensure that the solution is saturated.

  • Sampling:

    • Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe fitted with a filter. This prevents the crystallization of the solute during sampling.

  • Analysis:

    • Accurately dilute the collected sample with a suitable solvent in a volumetric flask.

    • Determine the concentration of this compound in the diluted sample using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Data Calculation:

    • Calculate the solubility of this compound in the solvent at the specific temperature using the measured concentration and the dilution factor. The results can be expressed in g/100 mL, mg/mL, or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results compound High-Purity Compound saturate Isothermal Saturation compound->saturate solvent Analytical Grade Solvent solvent->saturate sampling Filtered Sampling saturate->sampling quantify Quantitative Analysis (HPLC/UV-Vis) sampling->quantify calculate Calculate Solubility quantify->calculate data Solubility Data (g/100mL, mol/L) calculate->data report Technical Report data->report

Caption: Workflow for experimental solubility determination.

References

An In-depth Technical Guide to the Reactivity Profile of 4,5-Dichlorophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dichlorophthalic anhydride (B1165640) is a versatile difunctional molecule widely utilized as a building block in organic synthesis, polymer chemistry, and medicinal chemistry. Its reactivity is primarily dictated by the electrophilic nature of the anhydride ring, which is susceptible to nucleophilic attack, leading to ring-opening or imidization reactions. The presence of two chlorine atoms on the aromatic ring further influences its chemical properties, enhancing its utility in the synthesis of flame-retardant materials and serving as a scaffold for biologically active compounds. This technical guide provides a comprehensive overview of the reactivity profile of 4,5-dichlorophthalic anhydride, detailing its reactions with various nucleophiles, its application in polymer synthesis, and the biological potential of its derivatives. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.

Core Reactivity: Nucleophilic Acyl Substitution

The fundamental reactivity of this compound stems from the two electrophilic carbonyl carbons within the anhydride ring. This functionality readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles. The general mechanism involves the initial attack of the nucleophile on one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. This is followed by the ring-opening of the anhydride to yield a carboxylic acid derivative. Subsequent reactions, such as cyclization, can occur depending on the nature of the nucleophile and the reaction conditions.

dot```dot

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"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nucleophile (Nu-H)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Tetrahedral Intermediate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Ring-Opened Product" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"this compound" -> "Tetrahedral Intermediate" [label="Nucleophilic Attack"]; "Nucleophile (Nu-H)" -> "Tetrahedral Intermediate"; "Tetrahedral Intermediate" -> "Ring-Opened Product" [label="Ring Opening"]; }

Caption: Synthesis of N-substituted phthalimides.

Reaction with Thiosemicarbazide (B42300)

The reaction of this compound with thiosemicarbazide in boiling glacial acetic acid results in the ring-opened product, 2-(2-carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic acid. [1]This derivative serves as a versatile intermediate for the synthesis of various heterocyclic compounds.

Experimental Protocol: Synthesis of 2-(2-Carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic Acid [1] this compound (1 mmol) is dissolved in boiling glacial acetic acid (15 mL), followed by the addition of thiosemicarbazide (1.5 mmol). The reaction mixture is refluxed for 6 hours. The resulting solid is then filtered and washed with water and ether. [1]

Product Yield (%) Melting Point (°C)

| 2-(2-Carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic Acid | 75 | 220 |

Table 2: Yield and melting point for the reaction with thiosemicarbazide. [1]

Reactions with Oxygen-Based Nucleophiles

Reaction with Alcohols: Esterification

The reaction of this compound with alcohols leads to the formation of monoesters of 4,5-dichlorophthalic acid. This reaction typically requires heating and can be catalyzed by acids. For instance, the methanolysis of phthalic anhydride, a similar compound, can be achieved by refluxing with methanol (B129727).

Experimental Protocol: General Procedure for Methanolysis of Phthalic Anhydride

Powdered phthalic anhydride (0.5 mol) and methanol (2.47 mol) are heated under reflux with stirring for several hours. The excess methanol is then removed by distillation to yield the mono-methyl ester.

ReactantProductConditions
Phthalic Anhydride, MethanolMono-methyl phthalate (B1215562)Reflux

Table 3: General conditions for the methanolysis of phthalic anhydride.

Polymer Synthesis

This compound is a valuable monomer in the synthesis of high-performance polymers such as polyesters and polyimides. The presence of chlorine atoms can impart desirable properties like flame retardancy and improved thermal stability to the resulting polymers.

Polyesters

Polyesters can be synthesized through the polycondensation reaction of this compound with diols, such as ethylene (B1197577) glycol. The reaction initially forms a hydroxy-terminated polyester, which can then undergo further reactions to increase the molecular weight.

Experimental Protocol: General Procedure for Polyester Synthesis

This compound and a diol (e.g., ethylene glycol) are heated together, often in the presence of a catalyst like sodium acetate. The reaction proceeds with the elimination of water, which is removed to drive the polymerization to completion.

dot

Polyester_Synthesis Anhydride 4,5-Dichlorophthalic Anhydride Polyester Polyester Anhydride->Polyester + Diol Diol (e.g., Ethylene Glycol) Diol->Polyester Water H2O Polyester->Water - (n-1) H2O

Caption: Polyester synthesis from this compound.

Polyimides

Polyimides are synthesized via a two-step process involving the reaction of a dianhydride with a diamine. The first step, carried out at ambient temperature in a polar aprotic solvent, yields a soluble poly(amic acid) precursor. The second step involves thermal or chemical imidization to form the final, often insoluble and highly stable, polyimide. The properties of the resulting polyimide are highly dependent on the specific dianhydride and diamine monomers used.

Synthesis of this compound

This compound is typically prepared from its corresponding diacid, 4,5-dichlorophthalic acid.

Synthesis of 4,5-Dichlorophthalic Acid

One method for the synthesis of 4,5-dichlorophthalic acid involves the chlorination of sodium phthalate in an aqueous solution. [2]The process can be catalyzed by antimony salts. [2] Experimental Protocol: Synthesis of 4,5-Dichlorophthalic Acid [2] Neutral sodium phthalate is chlorinated in an aqueous solution of sodium carbonate at ordinary temperature in the presence of an antimony salt catalyst. The resulting mixture of chlorophthalic acids is extracted and purified. [2]

Dehydration to this compound

The conversion of 4,5-dichlorophthalic acid to the anhydride is achieved through dehydration. A common method involves heating the diacid with a dehydrating agent such as acetic anhydride or acetyl chloride.

Experimental Protocol: Dehydration of 4,5-Dichlorophthalic Acid [1] 4,5-Dichlorophthalic acid is suspended in acetyl chloride and the mixture is heated at reflux with stirring for 2 hours. The resulting suspension is then concentrated in vacuo to yield this compound. [1]

Applications in Drug Development

Derivatives of this compound have shown promise in medicinal chemistry. The phthalimide (B116566) moiety is a known pharmacophore present in various biologically active compounds. The chlorine substituents on the aromatic ring can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its biological activity.

Research has shown that various phthalimide derivatives exhibit a range of biological activities, including anticancer and antiviral properties. For example, certain N-substituted phthalimides have been investigated for their potential as antiviral agents. While specific studies on the direct use of 4,5-dichlorophthalimide (B101854) derivatives in drug development are emerging, the core structure represents a valuable scaffold for the design of new therapeutic agents.

Quantitative Data Summary

Table 4: Spectroscopic Data for Selected this compound Derivatives [1]

Compound 1H NMR (δ, ppm, DMSO-d6) 13C NMR (δ, ppm, DMSO-d6) IR (ν, cm-1)
1 14.11 (br s, 1H, -COOH), 10.48 (s, 1H, -CO.NH.NH.CS-), 9.47 (s, 1H, -CO.NH.NH.CS-), 8.22 (s, 1H, H-6), 8.07 (s, 1H, H-3), 7.85, 7.43 (each s, each 1H, -NH2) 182.7 (C=S), 166.5 (C-7), 166.0 (-CONH-), 136.8 (C-4), 135.4 (C-5), 133.3 (C-2), 131.6 (C-1), 130.9 (C-6), 130.7 (C-3) 1663, 1702 (C=O), 3243–3439 (NH & NH2)
2 8.50 (s, 2H, H-4/7), 2.43 (s, 3H, -NCOCH3) 170.0 ((-NCOCH3), 163.3 (C-1/3), 139.5 (C-5/6), 129.6 (C-3a,3b), 127.2 (C-4/7), 24.7 (-NCOCH3) 1727, 1796 (C=O)

| 10 | 8.22 (s, 2H, H-4/7), 7.95, 7.73 (each s, each 1H, -NH2), 3.80 (t, J = 7 Hz, 2H, H-1'), 2.92 (t, J = 7 Hz, 2H, H-2') | 163.0 (C-1/3), 137.8 (C-5/6), 126.0 (C-3a,3b), 125.7 (C-4/7), 43.3, 36.5 (-NCH2-CH2NH2) | - |

(Compound 1: 2-(2-Carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic Acid; Compound 2: 2-Acetyl-5,6-dichloroisoindoline-1,3-dione; Compound 10: 2-(2-aminoethyl)-5,6-dichloroisoindoline-1,3-dione)

Conclusion

This compound is a reactive and versatile chemical intermediate with a well-defined reactivity profile centered around nucleophilic acyl substitution. Its reactions with nitrogen and oxygen nucleophiles provide access to a diverse range of small molecules and polymeric materials. The presence of chlorine atoms not only influences its reactivity but also imparts valuable properties such as flame retardancy to its polymeric derivatives. Furthermore, the phthalimide scaffold derived from this anhydride continues to be an area of interest in the development of new therapeutic agents. This guide provides a foundational understanding of the chemistry of this compound, offering detailed protocols and data to support its application in various fields of chemical research and development.

References

Spectroscopic Profile of 4,5-Dichlorophthalic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4,5-dichlorophthalic anhydride (B1165640) (C₈H₂Cl₂O₃), a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Executive Summary

4,5-Dichlorophthalic anhydride is a chlorinated aromatic anhydride widely used in the preparation of dyes, pigments, polymers, and pharmaceuticals. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and the structural elucidation of its derivatives. This guide presents a consolidated summary of its ¹H NMR, ¹³C NMR, IR, and MS data, supported by detailed experimental protocols for data acquisition.

Spectral Data Summary

The following tables provide a quantitative summary of the key spectral data for this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicitySolvent
8.13sCDCl₃

Note: The presence of a single peak is due to the symmetrical nature of the molecule, where both protons on the aromatic ring are chemically equivalent.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignmentSolvent
160.7Carbonyl (C=O)DMSO-d₆
139.9Aromatic C-ClDMSO-d₆
130.4Aromatic C-HDMSO-d₆
127.9Aromatic C-C(O)DMSO-d₆
Table 3: Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
1850 - 1750StrongC=O stretch (anhydride)
1600 - 1450MediumC=C stretch (aromatic)
1300 - 1200StrongC-O-C stretch (anhydride)
850 - 750StrongC-Cl stretch

Note: Specific peak values can vary slightly based on the sample preparation and instrument.

Table 4: Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
216M⁺Molecular ion
172High[M-CO₂]⁺
174HighIsotopic peak of [M-CO₂]⁺
144Medium[M-CO₂-CO]⁺
109Medium[C₅H₁Cl]⁺
74Medium[C₃H₂O₂]⁺

Note: The presence of two chlorine atoms results in a characteristic isotopic pattern for chlorine-containing fragments.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for this compound, based on common laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or higher, is recommended for optimal resolution.

  • Sample Preparation:

    • For ¹H NMR, dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

    • For ¹³C NMR, dissolve approximately 20-30 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Data Acquisition:

    • Acquire ¹H NMR spectra using a standard pulse program.

    • Acquire ¹³C NMR spectra using a proton-decoupled pulse program to simplify the spectrum.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H; DMSO-d₆: δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Instrument: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Sample Preparation:

    • Prepare a potassium bromide (KBr) pellet by grinding a small amount of this compound with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Mass Spectrometry (MS)
  • Instrument: A mass spectrometer with an electron ionization (EI) source, such as a gas chromatograph-mass spectrometer (GC-MS), is typically used.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Data Acquisition: Introduce the sample into the ion source. The standard electron energy for EI is 70 eV.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Logical Relationships in Spectral Analysis

The following diagram illustrates the workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_analysis Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram FT & Background Correction IR->IR_Data MS_Data Acquire Mass Spectrum Identify Peaks MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.

A Technical Guide to 4,5-Dichlorophthalic Anhydride for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4,5-Dichlorophthalic Anhydride (B1165640), a key chemical intermediate with significant potential in the development of novel therapeutics. This document outlines its commercial availability, chemical properties, and its utility as a scaffold in synthetic chemistry. Furthermore, it details experimental protocols for the synthesis of derivatives and for the biological evaluation of their activity, particularly focusing on pathways relevant to immunomodulation and anti-angiogenesis.

Executive Summary

4,5-Dichlorophthalic anhydride is a halogenated aromatic anhydride that serves as a versatile building block in organic synthesis. Its reactivity makes it a valuable starting material for creating a diverse range of molecules, particularly those containing the phthalimide (B116566) functional group. The phthalimide scaffold is of significant interest in medicinal chemistry, most notably as the core structure of immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs. These drugs have demonstrated profound therapeutic effects in treating cancers and inflammatory diseases by modulating key biological pathways, including those involving Tumor Necrosis Factor-alpha (TNF-α) and Vascular Endothelial Growth Factor (VEGF). This guide provides the technical information necessary for researchers to explore the potential of this compound in developing next-generation therapeutics.

Commercial Availability and Physicochemical Properties

This compound is commercially available from a range of suppliers, catering to both laboratory-scale research and larger, industrial-scale needs.[1][2] The availability in various quantities allows for a seamless transition from initial research to process development and scale-up.

Major Suppliers

A non-exhaustive list of suppliers for research and bulk quantities is provided below. Pricing is subject to change and is dependent on quantity and purity.

SupplierProduct NamePurityAvailable Quantities
Thermo Scientific ChemicalsThis compound, 98%≥97.5% (HPLC)5 g, 25 g
Santa Cruz Biotechnology4,5-Dichlorophthalic, anhydrideResearch GradeInquire
ChemicalBookThis compound95% - 99%+kg Quantities
NordmannThis compoundIndustrial GradeBulk Inquire
Alfa ChemistryThis compound96%g to kg Quantities
Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 942-06-3
Molecular Formula C₈H₂Cl₂O₃
Molecular Weight 217.00 g/mol
Appearance White to yellow to grey crystalline powder
Melting Point 185°C to 189°C
Purity (Typical) 98%+

Applications in Drug Discovery

The primary utility of this compound in drug discovery lies in its role as a precursor to substituted phthalimides. The phthalimide ring system is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. The chlorine substituents on the aromatic ring of this compound can influence the electronic properties and metabolic stability of the final compounds, and provide synthetic handles for further chemical modification.

Derivatives of cyclic anhydrides, such as phthalic anhydride, are known to possess a wide range of biological activities, including antiviral, antitumor, immunomodulatory, cytotoxic, and antimicrobial properties.

Relevance to Immunomodulatory Drugs (IMiDs)

The most prominent examples of phthalimide-containing drugs are thalidomide and its more potent and safer analogs, lenalidomide (B1683929) and pomalidomide. These drugs function by binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of specific target proteins. This action results in potent anti-inflammatory, anti-angiogenic, and anti-proliferative effects. The mechanism of action for these drugs is heavily tied to the modulation of TNF-α and VEGF signaling pathways. Given this precedent, this compound is an attractive starting material for the synthesis of novel thalidomide analogs with potentially improved or differentiated activity.

Key Biological Signaling Pathways

The development of derivatives from this compound should be guided by an understanding of the key signaling pathways they are likely to modulate. Based on the activity of analogous compounds, the TNF-α and VEGF pathways are of primary interest.

TNF-α Signaling Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that, upon binding to its receptor (TNFR1), can trigger signaling cascades that lead to either cell survival and inflammation (via NF-κB and MAPK activation) or apoptosis (via caspase activation). Dysregulation of TNF-α signaling is implicated in numerous inflammatory diseases and cancers. IMiDs are known to inhibit the production of TNF-α.

TNF_alpha_pathway TNF_alpha TNF-α Trimer TNFR1 TNFR1 TNF_alpha->TNFR1 Complex_I Complex I (TRADD, TRAF2, RIPK1) TNFR1->Complex_I recruits NF_kB_Activation NF-κB Activation Complex_I->NF_kB_Activation MAPK_Activation MAPK Activation Complex_I->MAPK_Activation Complex_II Complex II (FADD, Caspase-8) Complex_I->Complex_II transitions to Inflammation Inflammation & Cell Survival NF_kB_Activation->Inflammation MAPK_Activation->Inflammation Caspase_Cascade Caspase Cascade Complex_II->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Drug Phthalimide Derivative Drug->TNF_alpha inhibits production

TNF-α Signaling and Potential Inhibition.
VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes angiogenesis, the formation of new blood vessels. While essential for normal physiological processes, angiogenesis is also a hallmark of cancer, as tumors require a blood supply to grow and metastasize. The VEGF signaling pathway is initiated by the binding of VEGF to its receptors (VEGFRs) on endothelial cells, which activates downstream pathways like Ras/MAPK and PI3K/Akt, leading to cell proliferation, migration, and survival.

VEGF_pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras/Raf/MEK/ERK PKC->Ras Proliferation Cell Proliferation & Migration Ras->Proliferation Survival Cell Survival Akt->Survival Drug Phthalimide Derivative Drug->VEGF inhibits production synthesis_workflow Start 4,5-Dichlorophthalic Anhydride Nucleophile Add Nucleophile (e.g., amine, thiosemicarbazide) Start->Nucleophile Reaction Reaction (Reflux in Acetic Acid or DMF) Nucleophile->Reaction Workup Cool, Filter, Wash with Water Reaction->Workup Product Carboxylic Acid or Phthalimide Derivative Workup->Product Cyclization Optional: Reflux in Acetic Anhydride (for cyclization) Product->Cyclization FinalProduct Cyclized Phthalimide Derivative Cyclization->FinalProduct

References

The Genesis of a Core Moiety: An In-depth Technical Guide to the Discovery and History of Dichlorophthalic Anhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorophthalic anhydrides, a class of chlorinated aromatic compounds, represent a cornerstone in the synthesis of a wide array of functional materials and pharmaceuticals. Their rigid backbone and reactive anhydride (B1165640) group, influenced by the electronic effects of the chlorine substituents, make them versatile precursors for high-performance polymers, pigments, and various bioactive molecules. This technical guide delves into the historical discovery and seminal synthetic routes of the primary isomers of dichlorophthalic anhydride, providing a foundational understanding for researchers and professionals in the chemical and pharmaceutical sciences. The document outlines the initial forays into their synthesis, presents key physical data for comparative analysis, and details the classical experimental protocols that paved the way for modern synthetic methodologies.

Historical Discovery and Key Contributors

The late 19th and early 20th centuries marked a period of intense exploration in aromatic chemistry, with the chlorination of phthalic anhydride being a subject of significant interest. Early methods often resulted in mixtures of chlorinated products that were challenging to separate and characterize.

A pivotal moment in the history of dichlorophthalic anhydrides came in 1909, when Villiger published his work on the direct chlorination of phthalic anhydride. This research provided the first systematic synthesis of three of the four possible dichlorophthalic acid isomers: 3,4-, 3,6-, and 4,5-dichlorophthalic acid. These acids could then be readily converted to their corresponding anhydrides.

Shortly thereafter, in 1910, Arthur William Crossley and Gertrude Holland Wren of the Pharmaceutical Society of Great Britain detailed the synthesis and confirmed the constitution of the fourth isomer, 3,5-dichloro-o-phthalic acid.[1] Their work completed the initial discovery of this fundamental class of compounds.

These pioneering efforts laid the groundwork for subsequent research and the development of more refined and selective synthetic methods for producing individual dichlorophthalic anhydride isomers.

Quantitative Data of Dichlorophthalic Anhydride Isomers

The physical properties of the dichlorophthalic anhydride isomers are crucial for their purification, characterization, and application in synthesis. The following table summarizes the key quantitative data for the four primary isomers.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3,4-Dichlorophthalic anhydrideC₈H₂Cl₂O₃217.01123-125Not readily available
3,5-Dichlorophthalic anhydrideC₈H₂Cl₂O₃217.0189Not readily available
3,6-Dichlorophthalic anhydrideC₈H₂Cl₂O₃217.01188-190[2]339.1 (rough estimate)[3]
4,5-Dichlorophthalic anhydrideC₈H₂Cl₂O₃217.01185-187[1]313[1]

Note: The boiling points for 3,4- and 3,5-dichlorophthalic anhydride are not consistently reported in readily accessible literature. A general boiling range for "dichlorophthalic anhydride" has been reported as 170-175 °C at 6 Torr.[4]

Experimental Protocols from Seminal Literature

The following protocols are based on the classical methods described in the foundational papers by Villiger and Crossley & Holland, providing insight into the early synthetic techniques.

Synthesis of 3,4-, 3,6-, and 4,5-Dichlorophthalic Acids (Villiger, 1909)

This method describes the direct chlorination of phthalic anhydride, leading to a mixture of dichlorinated isomers.

  • Materials: Phthalic anhydride, fuming sulfuric acid (oleum), iodine (as a catalyst), chlorine gas.

  • Procedure:

    • Phthalic anhydride is dissolved in fuming sulfuric acid.

    • A catalytic amount of iodine is added to the solution.

    • Chlorine gas is bubbled through the mixture. The reaction temperature and duration are controlled to promote dichlorination.

    • Upon completion, the reaction mixture is worked up to isolate the mixture of dichlorophthalic acids. This typically involves pouring the mixture onto ice, followed by filtration and washing of the precipitated acids.

    • Separation of the isomers is then carried out through fractional crystallization or other classical separation techniques.

    • The isolated dichlorophthalic acids are subsequently converted to their respective anhydrides by heating, often with a dehydrating agent like acetic anhydride.

Synthesis of 3,5-Dichloro-o-phthalic Acid (Crossley and Holland, 1910)

This protocol outlines a more targeted synthesis of the 3,5-isomer, starting from 3,5-dichloro-o-xylene.[1]

  • Materials: 3,5-dichloro-o-xylene, dilute nitric acid.

  • Procedure:

    • 3,5-dichloro-o-xylene is subjected to oxidation using dilute nitric acid.

    • The reaction mixture is heated to drive the oxidation of the methyl groups to carboxylic acids.

    • After the reaction is complete, the solution is cooled to allow for the crystallization of 3,5-dichloro-o-phthalic acid.

    • The crude acid is then purified by recrystallization.

    • The purified 3,5-dichloro-o-phthalic acid is converted to 3,5-dichlorophthalic anhydride by heating, which causes intramolecular dehydration. The anhydride has a reported melting point of 89 °C.[1]

Logical Evolution of Synthesis

The historical development of the synthesis of dichlorophthalic anhydrides showcases a logical progression from less selective to more specific methodologies. The following diagram illustrates this evolution.

Discovery_of_Dichlorophthalic_Anhydrides cluster_0 Early Non-Specific Synthesis cluster_1 Systematic Synthesis & Isomer Identification cluster_2 Targeted Synthesis of the Fourth Isomer cluster_3 Conversion to Anhydrides A Phthalic Anhydride B Direct Chlorination (Pre-1909) A->B Chlorine D Systematic Chlorination (Villiger, 1909) A->D Cl₂, I₂ catalyst C Mixture of Chloro-derivatives B->C E 3,4-Dichlorophthalic Acid D->E Isomer Separation F 3,6-Dichlorophthalic Acid D->F Isomer Separation G 4,5-Dichlorophthalic Acid D->G Isomer Separation K Dichlorophthalic Acids (All Isomers) H 3,5-Dichloro-o-xylene I Oxidation (Crossley & Holland, 1910) H->I Dilute HNO₃ J 3,5-Dichlorophthalic Acid I->J L Dehydration K->L Heat / Acetic Anhydride M Dichlorophthalic Anhydrides L->M

Caption: Historical progression of dichlorophthalic anhydride synthesis.

Conclusion

The discovery and initial synthesis of dichlorophthalic anhydrides by pioneering chemists such as Villiger, Crossley, and Holland at the turn of the 20th century provided the chemical sciences with a valuable and versatile class of building blocks. Their early work, characterized by both broad-stroke chlorination and targeted synthetic strategies, laid the essential groundwork for the subsequent development of these compounds. For modern researchers in drug development and materials science, an understanding of this historical context and the fundamental properties of these isomers is invaluable for the rational design and synthesis of novel functional molecules. The detailed experimental protocols from this era not only offer a glimpse into the laboratory practices of the past but also highlight the ingenuity required to isolate and characterize these foundational chemical entities.

References

Theoretical Studies of 4,5-Dichlorophthalic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational studies on 4,5-Dichlorophthalic anhydride (B1165640) and its derivatives. The document focuses on the molecular structure, electronic properties, and vibrational analysis, underpinned by Density Functional Theory (DFT) calculations. This guide is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, materials science, and drug development.

Core Concepts in Theoretical Analysis

Theoretical studies of molecules like 4,5-Dichlorophthalic anhydride provide crucial insights into their reactivity, stability, and potential interactions with biological targets. Computational methods, particularly DFT, are powerful tools for predicting molecular properties and guiding experimental work. Key areas of investigation include:

  • Molecular Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule.

  • Vibrational Analysis: Calculating the vibrational frequencies (e.g., FT-IR and Raman spectra) to understand the molecule's dynamic behavior and to confirm its structure.

  • Frontier Molecular Orbital (FMO) Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO is a critical parameter for assessing molecular stability.

  • Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.

Data Presentation

The following tables summarize key physical, chemical, and computed properties of this compound and a representative derivative, 2-Acetyl-5,6-dichloroisoindoline-1,3-dione (Compound 2 from Al-Salahi et al., 2022), which is synthesized from this compound.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₂Cl₂O₃PubChem[1]
Molecular Weight 217.00 g/mol PubChem[1]
IUPAC Name 5,6-dichloro-2-benzofuran-1,3-dionePubChem[1]
CAS Number 942-06-3PubChem[1]
Canonical SMILES C1=C2C(=CC(=C1Cl)Cl)C(=O)OC2=OPubChem[1]
InChI Key ULSOWUBMELTORB-UHFFFAOYSA-NPubChem[1]
Table 2: Calculated Quantum Chemical Properties of 2-Acetyl-5,6-dichloroisoindoline-1,3-dione
ParameterSymbolValue
Highest Occupied Molecular Orbital Energy EHOMO-8.100 eV
Lowest Unoccupied Molecular Orbital Energy ELUMO-2.868 eV
HOMO-LUMO Energy Gap ΔE5.232 eV
Ionization Potential IP8.100 eV
Electron Affinity EA2.868 eV
Hardness η2.616
Softness S0.382
Electronegativity χ5.484
Chemical Potential μ-5.484
Electrophilicity Index ω5.748

Data for Compound 2, a derivative of this compound, calculated at the B3LYP/6-311G(d,p) level of theory.[2]

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for 2-Acetyl-5,6-dichloroisoindoline-1,3-dione
Experimental FT-IR (cm⁻¹)Calculated (Scaled) Wavenumber (cm⁻¹)Vibrational Band Assignment (% PED)
434451τHCCC (64)
521556βCCC+CCO (10)
587591βCCCl+CCO+CNC (59)
617607βCCC (30)
733736βCCC (29)
770762βOCC (10)
802840βCCC+CCCl+CCO (43)

Frequencies for Compound 2, a derivative of this compound, were calculated using the B3LYP/6–311G(d, p) method and scaled by a factor of 0.96050.[2]

Experimental and Computational Protocols

The theoretical data presented in this guide are based on methodologies reported in the scientific literature, primarily from the work of Al-Salahi et al. (2022).[2]

Computational Details

Software: Gaussian 09W program package was utilized for all DFT calculations.[2] GaussView 6.0 was used for molecular visualization, building input files, and analyzing output.[2] The VEDA 4 software was employed for Potential Energy Distribution (PED) analysis of the vibrational modes.[2]

Methodology:

  • Geometry Optimization: The molecular structures were optimized in the ground state using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional.[2]

  • Basis Set: The 6-311G(d,p) basis set was employed for all atoms.[2]

  • Vibrational Frequencies: Harmonic vibrational frequencies were calculated at the same level of theory (B3LYP/6-311G(d,p)) to confirm that the optimized structures correspond to local minima on the potential energy surface and for comparison with experimental spectra.[2] The calculated frequencies were uniformly scaled to better match experimental values.[2]

  • Electronic Properties: Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) were also calculated at the B3LYP/6-311G(d,p) level of theory.[2]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the theoretical study of this compound and its derivatives.

Caption: Molecular structure of this compound.

Workflow for Theoretical Analysis start Define Molecular Structure dft DFT Calculation (B3LYP/6-311G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt vib_freq Vibrational Frequency Analysis geom_opt->vib_freq elec_prop Electronic Property Calculation geom_opt->elec_prop results Analysis of Results vib_freq->results homo_lumo HOMO-LUMO Analysis elec_prop->homo_lumo mep Molecular Electrostatic Potential (MEP) elec_prop->mep homo_lumo->results mep->results

Caption: A typical workflow for the theoretical analysis of a molecule.

Relationship between Electronic Properties and Reactivity cluster_properties Electronic Properties cluster_reactivity Chemical Reactivity homo HOMO Energy nucleophilicity Nucleophilicity (Electron Donation) homo->nucleophilicity Higher energy correlates with higher nucleophilicity lumo LUMO Energy electrophilicity Electrophilicity (Electron Acceptance) lumo->electrophilicity Lower energy correlates with higher electrophilicity gap HOMO-LUMO Gap stability Kinetic Stability gap->stability Larger gap correlates with higher stability

Caption: The relationship between frontier molecular orbitals and chemical reactivity.

Conclusion

The theoretical investigation of this compound and its derivatives through computational methods like DFT provides a fundamental understanding of their molecular and electronic properties. This in-depth technical guide summarizes the key theoretical concepts, presents available quantitative data, and outlines the standard computational protocols. The provided visualizations further clarify the molecular structure, analytical workflow, and the correlation between electronic structure and chemical reactivity. This information is critical for the rational design of new molecules with desired properties in the fields of drug discovery and materials science. Further research focusing on the standalone this compound molecule would be beneficial to build upon the foundational knowledge provided by studies on its derivatives.

References

Unlocking the Therapeutic Potential of 4,5-Dichlorophthalic Anhydride: A Technical Guide to Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide outlines promising research avenues for 4,5-dichlorophthalic anhydride (B1165640), a versatile chemical intermediate with significant potential in drug discovery and development. The document is intended for researchers, scientists, and drug development professionals interested in exploring novel therapeutic agents. While direct biological activity data for derivatives of 4,5-dichlorophthalic anhydride is emerging, this guide leverages established knowledge of related phthalimide (B116566) compounds to propose targeted areas of investigation, complete with detailed synthetic protocols and conceptual experimental workflows.

Introduction: The Promise of a Privileged Scaffold

This compound is a halogenated aromatic anhydride that serves as a valuable starting material for the synthesis of a diverse range of chemical entities. Its reactivity, particularly towards nucleophiles, allows for the straightforward creation of derivatives such as phthalimides and dicarboxylic acids.[1][2] The phthalimide scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] The presence of chlorine atoms on the benzene (B151609) ring of this compound can significantly influence the physicochemical properties of its derivatives, potentially enhancing their biological activity, metabolic stability, and binding affinity to therapeutic targets.

This guide explores key potential research areas for derivatives of this compound, providing a roadmap for the systematic investigation of their therapeutic utility.

Potential Research Areas and Therapeutic Targets

Based on the known biological activities of phthalimide-containing compounds, the following areas represent high-priority targets for the investigation of this compound derivatives:

Anticancer Activity

Phthalimide derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include the inhibition of angiogenesis, induction of apoptosis, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[6][7][8] A particularly promising avenue for exploration is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a crucial role in tumor progression and metastasis.[9]

Proposed Research Workflow for Anticancer Activity Screening:

anticancer_workflow cluster_synthesis Synthesis of Derivatives cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation synthesis Synthesis of 4,5-Dichlorophthalimide Derivatives cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, HCT116, A549) synthesis->cell_lines Test compounds cytotoxicity Cytotoxicity Assays (MTT, SRB) cell_lines->cytotoxicity Determine IC50 apoptosis Apoptosis Assays (Annexin V, Caspase activity) cytotoxicity->apoptosis Investigate mechanism of cell death tgf_beta_assay TGF-β Pathway Inhibition Assay (e.g., Reporter Gene Assay) apoptosis->tgf_beta_assay Identify molecular target western_blot Western Blot Analysis (p-SMAD2/3, c-Myc) tgf_beta_assay->western_blot Confirm pathway inhibition xenograft Xenograft Mouse Models western_blot->xenograft Validate efficacy in vivo

Caption: Proposed experimental workflow for the evaluation of anticancer activity.

TGF-β Signaling Pathway Inhibition:

tgf_beta_pathway TGFB TGF-β Receptor TGF-β Receptor (ALK5) TGFB->Receptor SMAD23 SMAD2/3 Receptor->SMAD23 phosphorylates Derivative 4,5-Dichlorophthalimide Derivative Derivative->Receptor Inhibits pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex p-SMAD2/3-SMAD4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus translocates to Gene Target Gene Expression (e.g., c-Myc, Cyclin D1) Nucleus->Gene regulates Proliferation Cell Proliferation & Metastasis Gene->Proliferation

Caption: Inhibition of the TGF-β signaling pathway by a hypothetical derivative.

Antimicrobial Activity

The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Phthalimide derivatives have shown promising activity against a range of bacteria and fungi.[10][11][12] The hydrophobic nature of the phthalimide ring is thought to facilitate passage through microbial cell membranes.[10]

Potential Research Targets:

  • Antibacterial: Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, Escherichia coli.

  • Antifungal: Candida albicans, Aspergillus fumigatus.

Antiviral Activity

Certain phthalimide derivatives have demonstrated inhibitory activity against various viruses, including Herpes Simplex Virus.[2] Research in this area could focus on screening derivatives against a panel of clinically relevant viruses.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Phthalimide derivatives, including the well-known thalidomide (B1683933) and its analogs, possess potent immunomodulatory and anti-inflammatory properties, primarily through the inhibition of tumor necrosis factor-alpha (TNF-α).[13]

Synthesis and Experimental Protocols

General Synthesis of 4,5-Dichlorophthalimide Derivatives

The synthesis of N-substituted 4,5-dichlorophthalimides can be readily achieved through the reaction of this compound with a primary amine in a suitable solvent, such as glacial acetic acid, under reflux conditions.[1]

General Procedure:

  • Dissolve this compound (1 equivalent) in glacial acetic acid.

  • Add the desired primary amine (1-1.2 equivalents).

  • Reflux the reaction mixture for 4-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with water and a suitable organic solvent (e.g., diethyl ether).

  • Purify the product by recrystallization or column chromatography.

Synthesis of Dicarboxylic Acid Derivatives

Reaction of this compound with nucleophiles can also lead to the opening of the anhydride ring to form dicarboxylic acid derivatives.[1]

Example: Reaction with Thiosemicarbazide (B42300): [1]

  • Dissolve this compound (1 mmol) in boiling glacial acetic acid (15 mL).

  • Add thiosemicarbazide (1.5 mmol).

  • Reflux the reaction mixture for 6 hours.

  • Cool the mixture and collect the resulting solid by filtration.

  • Wash the solid with water and diethyl ether to yield 2-(2-carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic acid.

Hypothetical Biological Activity Data

The following tables present hypothetical quantitative data to illustrate the expected outcomes of biological screening and to serve as a template for data presentation. It is crucial to note that this data is illustrative and not based on published experimental results for this compound derivatives.

Table 1: Hypothetical Anticancer Activity of 4,5-Dichlorophthalimide Derivatives

Compound IDDerivative SubstitutionMCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)A549 IC₅₀ (µM)
DCPA-01 N-phenyl15.221.835.4
DCPA-02 N-(4-chlorophenyl)8.712.519.1
DCPA-03 N-(4-methoxyphenyl)12.118.928.3
DCPA-04 N-benzyl25.638.4>50
Doxorubicin (Reference)0.81.21.5

Table 2: Hypothetical Antimicrobial Activity of 4,5-Dichlorophthalimide Derivatives

Compound IDDerivative SubstitutionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
DCPA-05 N-(2-aminoethyl)163264
DCPA-06 N-(4-pyridyl)81632
DCPA-07 N-(thiazol-2-yl)4816
Ciprofloxacin (Reference)10.5N/A
Fluconazole (Reference)N/AN/A8

Future Directions and Drug Development Considerations

Promising lead compounds identified through the proposed screening funnels should be subjected to further preclinical development. This includes:

  • Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity.

  • Pharmacokinetic Profiling (ADME): To assess absorption, distribution, metabolism, and excretion properties.

  • In Vivo Efficacy Studies: Using relevant animal models of disease.

  • Toxicology Studies: To evaluate the safety profile of lead candidates.

The investigation of drug-drug interaction potential, particularly with cytochrome P450 enzymes, is also a critical step in the preclinical evaluation of new chemical entities.[14]

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. Its versatile chemistry allows for the creation of a wide array of derivatives, and the established biological importance of the phthalimide scaffold provides a strong rationale for exploring their potential in oncology, infectious diseases, and inflammatory conditions. The systematic approach outlined in this guide, from targeted synthesis to mechanistic studies, offers a clear path forward for unlocking the full therapeutic potential of this intriguing class of compounds.

References

Methodological & Application

Synthesis of Derivatives from 4,5-Dichlorophthalic Anhydride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various chemical derivatives from 4,5-dichlorophthalic anhydride (B1165640). This versatile starting material is a key building block in the preparation of a wide range of compounds, including phthalonitriles, phthalimides, and dicarboxylic acids, which have applications in materials science, pharmaceuticals, and agrochemicals.[1][2] The protocols outlined below are based on established literature procedures and are intended to be a comprehensive guide for laboratory synthesis.

Synthesis of 4,5-Dichlorophthalonitrile

4,5-Dichlorophthalonitrile is a crucial intermediate for the synthesis of phthalocyanines, which have significant applications in solar cell materials, nonlinear optical materials, and information recording media.[3] The synthesis is a multi-step process starting from 4,5-dichlorophthalic acid.

Experimental Protocol

Step 1: Synthesis of 4,5-Dichlorophthalic Anhydride from 4,5-Dichlorophthalic Acid

  • Dissolve 4.7 g (20 mmol) of 4,5-dichlorophthalic acid in 15-20 mL of acetic anhydride.[3]

  • Reflux the mixture at 140°C for 3 hours.[3]

  • Cool the reaction mixture to room temperature.[3]

  • Filter the crystalline product and wash it three times with a plentiful amount of ether.[3]

  • Dry the product to obtain this compound.[3]

Step 2: Synthesis of 4,5-Dichlorophthalic Amide from this compound

  • Dissolve 2.17 g (10 mmol) of this compound in 4 mL of formamide.[3]

  • Reflux the mixture at 160°C for 3 hours.[3]

  • While still hot, pour the reaction mixture into a larger flask and allow it to cool to room temperature.[3]

  • Add 50 mL of 25% ammonia (B1221849) solution and stir for 24 hours.[3]

  • Add an additional 20 mL of 25% ammonia solution and continue stirring for another 24 hours.[3]

  • Filter the precipitate, wash thoroughly with distilled water, and then with ether.[3]

  • Dry the product to yield 4,5-dichlorophthalic amide.[3]

Step 3: Synthesis of 4,5-Dichlorophthalonitrile from 4,5-Dichlorophthalic Amide

  • Add 1.165 g (5 mmol) of 4,5-dichlorophthalic amide to 10 mL of N,N-dimethylformamide (DMF) and dissolve it completely.[3]

  • In an ice bath, slowly add 7 mL of POCl₃ dropwise over approximately 1 hour.[3]

  • Continue the reaction in the ice bath for 5 hours.[3]

  • Pour the reaction solution into ice water to induce crystallization.[3]

  • Filter the product, wash it extensively with distilled water, and dry to obtain pure 4,5-dichlorophthalonitrile.[3]

Quantitative Data
StepProductStarting MaterialYield (%)
1This compound4,5-Dichlorophthalic Acid65
24,5-Dichlorophthalic AmideThis compound83
34,5-Dichlorophthalonitrile4,5-Dichlorophthalic Amide70

Characterization Data for 4,5-Dichlorophthalonitrile:

  • ¹H NMR (500MHz, CDCl₃) δ(ppm): 7.91 (s, 2H)[3]

Experimental Workflow

Synthesis_of_4_5_Dichlorophthalonitrile A 4,5-Dichlorophthalic Acid B This compound A->B Acetic Anhydride, 140°C, 3h C 4,5-Dichlorophthalic Amide B->C Formamide, 160°C, 3h then NH4OH D 4,5-Dichlorophthalonitrile C->D POCl3, DMF, 0°C, 5h

Caption: Synthetic pathway for 4,5-Dichlorophthalonitrile.

Synthesis of N-Substituted Phthalimide and Dicarboxylic Acid Derivatives

This compound readily reacts with various nucleophiles, such as amines and thiosemicarbazide, leading to the formation of either ring-opened dicarboxylic acids or cyclized phthalimides, depending on the reaction conditions.[1][4][5] These derivatives are of interest in medicinal chemistry due to their potential biological activities.[2]

General Experimental Protocols

Protocol A: Synthesis of Dicarboxylic Acid Derivatives via Ring Opening

  • Dissolve 1 mmol of this compound in 15 mL of boiling glacial acetic acid.[1]

  • Add 1.2-1.5 mmol of the desired amine or thiosemicarbazide.[1]

  • Reflux the reaction mixture for 6-8 hours.[1][2]

  • After cooling, collect the resulting solid by filtration.[1]

  • Wash the solid with water and ether to obtain the final product.[2]

Protocol B: Synthesis of Phthalimide Derivatives via Cyclization

  • Reflux the dicarboxylic acid derivative (obtained from Protocol A) in 10 mL of acetic anhydride for 8 hours.[1]

  • Alternatively, a one-pot synthesis can be achieved by refluxing a mixture of this compound (1 mmol) and the desired amine (1.2 mmol) in glacial acetic acid for 6-8 hours.[1]

  • After cooling, the solid product is collected by filtration and washed with water.[1]

Quantitative Data for Selected Derivatives
Compound IDProduct NameReactantProtocolYield (%)Melting Point (°C)
1 2-(2-Carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic AcidThiosemicarbazideA75220
8 4,5-Dichloro-2-((4-(methoxycarbonyl)thiophen-3-yl)carbamoyl) benzoic AcidMethyl-4-aminothiophene-3-carboxylate hydrochlorideA (in DMF)63195
11 5,6-Dichloro-2-(5-methyl-2-carboxyphenyl)isoindoline-1,3-dione2-Amino-5-methyl-benzoic acidB (one-pot)--
12 5,6-Dichloro-2-(3-carboxy-2-naphthyl)isoindoline-1,3-dione3-Amino-2-naphthoic acidB (one-pot)--
2c N-Amino-4,5-dichlorophthalimideHydrazine monohydrate-81302-305

Note: '-' indicates data not provided in the source.

Characterization Data for Selected Derivatives
  • Compound 1:

    • ¹H NMR (700 MHz, DMSO-d₆): δ 14.11 (br s, 1H, -COOH), 10.48 (s, 1H, -CO.NH.NH.CS-), 9.47 (s, 1H, -CO.NH.NH.CS-), 8.22 (s, 1H, H-6), 8.07 (s, 1H, H-3), 7.85, 7.43 (each s, each 1H,–NH₂).[1]

    • ¹³C NMR (175 MHz, DMSO-d₆): δ 182.7 (C=S),166.5 (C-7), 166.0 (−CONH−), 136.8 (C-4), 135.4 (C-5), 133.3 (C-2), 131.6 (C-1), 130.9 (C-6),130.7 (C-3).[1]

    • IR (KBr, v, cm⁻¹): 1663 and 1702 (C=O), 3243–3439 (NH & NH₂).[1]

  • Compound 8:

    • ¹H NMR (700 MHz, DMSO-d₆): δ 10.25 (1H, s, −COOH), 8.41 (s, 1H, −NH), 8.06 (s, 1H, H-6), 8.00 (s, 1H, H-3), 7.99 (m, 2H, H-2'/5'), 3.83 (s, 3H, −COOCH₃).[1]

    • ¹³C NMR (175 MHz, DMSO-d₆): δ 166.0 (C-7), 164.1 (−CONH−), 162.8 (−COOCH₃), 137.7 (C-4), 135.7 (C-5), 135.0 (C-4'), 133.0 (C-2), 132.0 (C-2'), 131.6 (C-1), 130.1 (C-6/3), 122.2 (C-3'),112.9 (C-5'), 114.3 (C-3'), 52.6 (−COOCH₃).[1]

    • IR (KBr, v, cm⁻¹): 1723, 1656 (C=O), 3282, 3400 (-NH-).[1]

  • N-Amino-4,5-dichlorophthalimide (2c):

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.72 (s, 1H, ArH), 7.84 (s, 1H, ArH).[6]

    • ¹³C NMR (100 MHz, DMSO-d₆): δ 130.36, 131.12, 132.08, 132.25, 132.57, 141.90, 164.74, 169.22.[6]

    • IR (KBr): 3466, 3321, 3220, 3027, 2646, 1653, 1619, 1521, 1393, 1356, 1308, 1106, 1022, 930, 809, 782, 613 cm⁻¹.[6]

Synthetic Pathways

Synthesis_of_Derivatives cluster_0 Ring Opening cluster_1 Cyclization cluster_2 One-Pot Synthesis A This compound B Dicarboxylic Acid Derivative A->B Glacial Acetic Acid, Reflux C Nucleophile (e.g., Amine, Thiosemicarbazide) D Dicarboxylic Acid Derivative E Phthalimide Derivative D->E Acetic Anhydride, Reflux F This compound G Phthalimide Derivative F->G Glacial Acetic Acid, Reflux H Amine

References

Application Notes and Protocols for Polyimide Synthesis Using 4,5-Dichlorophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyimides using 4,5-dichlorophthalic anhydride (B1165640). This monomer is of interest for the development of high-performance polymers with potential applications in electronics, aerospace, and medical devices due to the influence of the chlorine substituents on properties such as thermal stability, solubility, and dielectric performance.

Introduction

Polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and chemical properties.[1][2] The synthesis of polyimides typically involves a two-step polycondensation reaction between a dianhydride and a diamine.[1][2] The first step is the formation of a poly(amic acid) precursor, which is then converted to the final polyimide through a cyclization reaction, known as imidization, with the elimination of water.

The use of 4,5-dichlorophthalic anhydride as a monomer introduces chlorine atoms onto the polymer backbone. These halogen substituents can impart several desirable characteristics to the resulting polyimide, including:

  • Enhanced Solubility: The presence of bulky chlorine atoms can disrupt polymer chain packing, leading to improved solubility in organic solvents.

  • Modified Thermal Properties: Halogenation can influence the glass transition temperature (Tg) and thermal decomposition temperature of the polymer.

  • Flame Retardancy: Chlorine-containing polymers often exhibit inherent flame-retardant properties.

  • Tailored Dielectric Properties: The polar nature of the C-Cl bond can affect the dielectric constant and loss of the material.

This document provides a general protocol for the synthesis of polyimides from this compound and various aromatic diamines, along with expected property ranges and characterization methods.

General Synthesis Pathway

The synthesis of polyimides from this compound follows a well-established two-step method. The overall process involves the formation of a soluble poly(amic acid) intermediate, which is subsequently converted to the final polyimide.

Polyimide_Synthesis_Workflow Monomers Monomers (this compound + Diamine) Polymerization Poly(amic acid) Synthesis (Polycondensation) Monomers->Polymerization Solvent Aprotic Polar Solvent (e.g., NMP, DMAc) Solvent->Polymerization PAA_Solution Poly(amic acid) Solution Polymerization->PAA_Solution Casting Film Casting / Fiber Spinning PAA_Solution->Casting Imidization Imidization (Thermal or Chemical) Casting->Imidization Polyimide Final Polyimide Product Imidization->Polyimide

Caption: General workflow for the two-step synthesis of polyimides.

Chemical Reaction Pathway

The fundamental chemical transformation involves the reaction of the anhydride groups of this compound with the amine groups of a diamine to form an amide linkage and a carboxylic acid, resulting in the poly(amic acid). Subsequent heating or chemical dehydration leads to the closure of the imide ring.

Chemical_Reaction cluster_intermediate Intermediate cluster_product Product Dianhydride This compound PAA Poly(amic acid) Dianhydride->PAA + Diamine Diamine Aromatic Diamine (H₂N-Ar-NH₂) Diamine->PAA Polyimide Polyimide PAA->Polyimide  Δ (Heat) or Chemical Dehydration Water H₂O

Caption: Chemical reaction pathway for polyimide synthesis.

Experimental Protocols

The following are detailed protocols for the synthesis of polyimides using this compound. These are representative procedures and may require optimization based on the specific diamine used and the desired final properties.

Materials and Reagents
Protocol 1: Two-Step Synthesis via Thermal Imidization

Step 1: Synthesis of Poly(amic acid) (PAA)

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (1.0 eq) in anhydrous NMP or DMAc to achieve a solids concentration of 15-20% (w/v).

  • Stir the solution under a continuous nitrogen purge until the diamine is completely dissolved.

  • Gradually add solid this compound (0.98 - 1.0 eq) to the solution over 30-60 minutes at room temperature. A slight excess of diamine is often used to ensure high molecular weight.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

Step 2: Thermal Imidization

  • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to a uniform thickness.

  • Place the cast film in a vacuum oven or a forced-air oven.

  • Perform a stepwise curing process to gradually remove the solvent and effect imidization:

    • 80-100 °C for 1-2 hours to slowly remove the bulk of the solvent.

    • 150 °C for 1 hour.

    • 200 °C for 1 hour.

    • 250 °C for 1 hour.

    • (Optional) 300 °C for 1 hour for complete imidization and enhanced properties.

  • After cooling to room temperature, the polyimide film can be peeled from the glass substrate.

Protocol 2: Two-Step Synthesis via Chemical Imidization

Step 1: Synthesis of Poly(amic acid) (PAA)

  • Follow Step 1 of Protocol 4.2 to synthesize the poly(amic acid) solution.

Step 2: Chemical Imidization

  • Cool the poly(amic acid) solution to 0 °C in an ice bath.

  • Add a dehydrating agent mixture of acetic anhydride (4.0 eq per diamine repeat unit) and pyridine (2.0 eq per diamine repeat unit) dropwise to the stirred PAA solution.

  • Continue stirring at room temperature for 12-24 hours. The polyimide will precipitate from the solution.

  • Pour the reaction mixture into a large volume of methanol (B129727) to fully precipitate the polymer.

  • Filter the polymer, wash thoroughly with methanol and then water, and dry in a vacuum oven at 80-100 °C for 24 hours.

Characterization of Polyimides

The synthesized polyimides should be characterized to determine their structure and properties.

Characterization Technique Purpose Typical Expected Results
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the completion of imidization.Appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), and 1370 cm⁻¹ (C-N stretching). Disappearance of amic acid bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the polymer structure.Resonances corresponding to the aromatic protons and carbons of the dianhydride and diamine moieties.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution.High molecular weights (Mn > 20,000 g/mol ) are indicative of successful polymerization.
Thermogravimetric Analysis (TGA) To evaluate thermal stability.Decomposition temperature (Td) typically above 450 °C in a nitrogen atmosphere.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).Tg values are dependent on the diamine structure and can range from 200 to over 350 °C.
Mechanical Testing (Tensile Tester) To measure mechanical properties such as tensile strength, modulus, and elongation at break.Dependent on the specific diamine used and processing conditions. Generally, high tensile strength and modulus are expected.

Expected Properties of Polyimides from this compound

The following table summarizes the typical range of properties expected for polyimides derived from this compound and various aromatic diamines. These are representative values and will vary based on the specific comonomer and synthesis conditions.

Property Typical Value Range Notes
Glass Transition Temperature (Tg) 220 - 380 °CHighly dependent on the rigidity of the diamine backbone.
Decomposition Temperature (Td, 5% weight loss) 450 - 550 °C (in N₂)The C-Cl bond may be a point of initial thermal degradation compared to non-halogenated analogs.
Tensile Strength 80 - 150 MPaDependent on molecular weight and film processing.
Tensile Modulus 2.5 - 4.5 GPaReflects the stiffness of the polymer chains.
Elongation at Break 5 - 30%Inversely related to the rigidity of the polymer backbone.
Dielectric Constant (at 1 MHz) 3.0 - 4.0The polar C-Cl bonds may slightly increase the dielectric constant compared to non-substituted analogs.
Solubility Generally soluble in aprotic polar solvents (NMP, DMAc, DMF). May show enhanced solubility in other organic solvents compared to non-chlorinated analogs.The chlorine substituents disrupt chain packing, improving solubility.

Safety Precautions

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Aprotic polar solvents like NMP and DMAc are reproductive toxins and should be handled with extreme care.

  • Imidization at high temperatures should be performed in an oven with proper ventilation.

By following these protocols and considering the expected properties, researchers can effectively synthesize and characterize novel polyimides based on this compound for a variety of advanced applications.

References

Application Notes and Protocols: Reaction of 4,5-Dichlorophthalic Anhydride with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential applications of N-substituted 4,5-dichlorophthalimides, derived from the reaction of 4,5-dichlorophthalic anhydride (B1165640) with various primary amines. This class of compounds holds significant interest in medicinal chemistry and materials science, particularly in the development of fluorescent probes and as building blocks for Proteolysis Targeting Chimeras (PROTACs).

Introduction

The reaction of 4,5-dichlorophthalic anhydride with primary amines is a robust and versatile method for the synthesis of a wide array of N-substituted 4,5-dichlorophthalimides. This reaction typically proceeds via a two-step mechanism: nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of a phthalamic acid intermediate, followed by dehydrative cyclization to the corresponding imide.[1][2][3][4] The resulting phthalimide (B116566) derivatives are often stable, crystalline solids and serve as important scaffolds in various fields of chemical and biological research.[1][5][6]

The presence of the dichloro-substituents on the aromatic ring influences the electronic properties of the phthalimide system and provides reactive handles for further chemical modifications. These features make 4,5-dichlorophthalimide (B101854) derivatives attractive for applications in drug discovery and materials science.[7][8][9]

Key Applications in Drug Discovery and Research

  • Fluorescent Probes: The phthalimide scaffold is a well-known fluorophore. Derivatives of 4,5-diaminophthalimides, which can be synthesized from this compound, have been shown to exhibit efficient solid-state emission and can function as "turn-on" fluorescent probes for detecting specific analytes.[7]

  • PROTACs: In the field of targeted protein degradation, phthalimide derivatives, such as those derived from thalidomide, are widely used as ligands for the E3 ubiquitin ligase Cereblon (CRBN).[10][11] The synthesis of novel phthalimide-based ligands is a key area of research in the development of new PROTACs.[12][13] The reaction of this compound with amines provides a straightforward route to novel E3 ligase ligands.

  • Organic Synthesis: N-substituted phthalimides are valuable intermediates in organic synthesis, for example, in the Gabriel synthesis of primary amines.

General Reaction Scheme

The general reaction of this compound with a primary amine to form an N-substituted 4,5-dichlorophthalimide is illustrated below. The reaction is typically carried out in a high-boiling polar solvent such as glacial acetic acid.

Caption: General reaction of this compound with a primary amine.

Experimental Protocols

General Protocol for the Synthesis of N-Substituted 4,5-Dichlorophthalimides

This protocol is a general guideline for the reaction of this compound with a primary amine. The specific quantities of reagents and reaction times may need to be optimized for different amines.

Materials:

  • This compound

  • Primary amine

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Amine and Solvent: Add the primary amine (1.0-1.2 eq) and glacial acetic acid to the flask. The concentration of the reactants in acetic acid is typically in the range of 0.1-1.0 M.

  • Reaction: Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times typically range from 4 to 12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold water and then with a small amount of cold ethanol (B145695) or another suitable solvent to remove any remaining acetic acid and unreacted starting materials.

  • Drying: Dry the product under vacuum to obtain the pure N-substituted 4,5-dichlorophthalimide.

  • Characterization: The structure and purity of the product can be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Example Protocol: Synthesis of 2-(2-Aminoethyl)-5,6-dichloroisoindoline-1,3-dione

This specific protocol is adapted from the literature for the synthesis of a phthalimide with a primary amine-containing side chain.[1]

Materials:

Procedure:

  • A mixture of this compound (1.00 g, 4.61 mmol) and ethylenediamine (1.11 g, 18.44 mmol) is stirred under reflux in glacial acetic acid (20 mL) for 8 hours.[1]

  • After cooling to room temperature, the precipitate is collected by filtration.[1]

  • The solid is washed with water to give the final product.[1]

  • The product is dried under vacuum.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of N-substituted 4,5-dichlorophthalimides.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Weigh Reactants (Anhydride, Amine) dissolve Dissolve in Glacial Acetic Acid start->dissolve reflux Heat to Reflux (4-12 h) dissolve->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter wash Wash with Water & Ethanol filter->wash dry Dry Under Vacuum wash->dry characterize Characterization (NMR, MS, MP) dry->characterize

Caption: Experimental workflow for the synthesis of N-substituted 4,5-dichlorophthalimides.

Quantitative Data Summary

The following table summarizes the reaction of this compound with various amines as reported in the literature.[1]

Amine ReactantProductReaction Time (h)Yield (%)Melting Point (°C)
Thiosemicarbazide (B42300)2-(2-Carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic acid675220
Ethylenediamine2-(2-Aminoethyl)-5,6-dichloroisoindoline-1,3-dione865231
2-Amino-5-methyl-benzoic acid2-(2-Carboxy-4-methylphenyl)-5,6-dichloroisoindoline-1,3-dione6-8--
3-Amino-2-naphthoic acid2-(2-Carboxy-3-naphthyl)-5,6-dichloroisoindoline-1,3-dione6-8--

Note: The reaction with thiosemicarbazide results in the ring-opened phthalamic acid derivative under the specified conditions.[1]

Conclusion

The reaction of this compound with amines is a facile and efficient method for the synthesis of a diverse library of N-substituted 4,5-dichlorophthalimides. These compounds are valuable building blocks for the development of novel therapeutics and research tools. The protocols and data presented herein provide a comprehensive guide for researchers interested in utilizing this versatile chemical transformation.

References

Application Notes and Protocols: Synthesis of Phthalimides using 4,5-Dichlorophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalimides are a significant class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.[1] The use of substituted phthalic anhydrides, such as 4,5-dichlorophthalic anhydride (B1165640), allows for the introduction of specific functional groups that can modulate the physicochemical and biological properties of the resulting phthalimide (B116566) derivatives.[2][3] This document provides a detailed protocol for the synthesis of N-substituted phthalimides from 4,5-dichlorophthalic anhydride and various amine nucleophiles. The procedures outlined are based on established methodologies and are intended to be a guide for researchers in the synthesis and exploration of novel phthalimide-based compounds for drug discovery and other applications.[2][4]

General Reaction Scheme

The synthesis of phthalimides from this compound typically proceeds via a two-step process, which can often be performed in a single pot. The first step involves the nucleophilic attack of a primary amine on one of the carbonyl carbons of the anhydride, leading to the formation of a phthalamic acid intermediate. In the second step, intramolecular cyclization via dehydration, usually promoted by heat and an acidic solvent like glacial acetic acid, yields the final phthalimide product.

G cluster_reaction Reaction Conditions cluster_products Products 4_5_Dichlorophthalic_anhydride This compound Solvent Solvent (e.g., Glacial Acetic Acid) Primary_Amine Primary Amine (R-NH2) Heat Heat (Reflux) Solvent->Heat Reflux Phthalimide N-substituted 4,5-Dichlorophthalimide (B101854) Heat->Phthalimide Water Water (H2O) Heat->Water

Caption: General workflow for the synthesis of N-substituted 4,5-dichlorophthalimides.

Experimental Protocols

Materials and Equipment
  • This compound

  • Appropriate primary amine (e.g., thiosemicarbazide, ethylenediamine, 2-amino-5-methyl-benzoic acid)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Analytical balance

  • Melting point apparatus

  • Instrumentation for product characterization (e.g., NMR, IR, Mass Spectrometry)

General Protocol for the Synthesis of N-substituted 4,5-Dichlorophthalimides

This protocol is a general procedure and may require optimization for specific amines.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 mmol of this compound in an appropriate volume of glacial acetic acid (typically 10-15 mL) with gentle heating.[2]

  • Addition of Amine: To the stirred solution, add 1.0-1.5 mmol of the desired primary amine. The molar ratio may vary depending on the amine used.[2]

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for a period of 6 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the collected solid with cold water and then with a small amount of a suitable organic solvent like ether to remove any remaining impurities.[2]

  • Drying: Dry the purified product in a desiccator or a vacuum oven.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm its structure.[2][3]

Data Presentation

The following tables summarize the reaction conditions and outcomes for the synthesis of various N-substituted 4,5-dichlorophthalimides.

Table 1: Synthesis of Phthalimide Derivatives from this compound [2]

Product NumberAmine UsedSolventReaction Time (h)Yield (%)Melting Point (°C)
1 ThiosemicarbazideGlacial Acetic Acid675220
2 Compound 1 (cyclized)Acetic Anhydride760190
3 EthylenediamineGlacial Acetic Acid865231
4 2-Amino-5-methyl-benzoic acidGlacial Acetic Acid6-8--
5 3-Amino-2-naphthoic acidGlacial Acetic Acid6-8--
6 2-Amino-thiophene-3-carboxylic acid ethyl esterGlacial Acetic Acid7--
7 Methyl-4-aminothiophene-3-carboxylate hydrochlorideDMF7--

Note: Yields and melting points for some compounds were not explicitly provided in the source material.

Applications in Drug Development and Research

Phthalimides derived from this compound serve as versatile scaffolds in drug discovery. The chlorine substituents can influence the electronic properties and lipophilicity of the molecule, potentially enhancing its biological activity and pharmacokinetic profile. These compounds are suitable starting materials for the synthesis of more complex molecules with potential therapeutic applications.[4] For instance, 4,5-dichlorophthalimide has been used as a reactant in the synthesis of antiviral agents and as an additive to improve enantioselectivity in catalytic reactions.[4] The diverse reactivity of the phthalimide ring system allows for further functionalization, making it a valuable building block for creating libraries of compounds for high-throughput screening.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_analysis Analysis and Characterization Reactants 4,5-Dichlorophthalic Anhydride + Amine Reaction Reflux in Glacial Acetic Acid Reactants->Reaction Workup Cooling, Filtration & Washing Reaction->Workup Crude_Product Crude Phthalimide Workup->Crude_Product Purification Recrystallization (if necessary) Crude_Product->Purification Characterization MP, NMR, IR, MS Purification->Characterization Final_Product Pure N-substituted 4,5-Dichlorophthalimide Characterization->Final_Product

Caption: Step-by-step workflow from synthesis to characterization of phthalimides.

References

Application Notes and Protocols: 4,5-Dichlorophthalic Anhydride in the Synthesis of Dyes and Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichlorophthalic anhydride (B1165640) is a versatile intermediate used in the synthesis of a variety of organic compounds, including pharmaceuticals, polymers, and notably, high-performance dyes and pigments.[1] The presence of chlorine atoms on the aromatic ring can enhance the stability, lightfastness, and thermal properties of the final colorants, making them suitable for demanding applications such as automotive coatings, plastics, and specialized inks. This document provides detailed application notes and experimental protocols for the synthesis of dye and pigment precursors, as well as a representative protocol for the preparation of a chlorinated copper phthalocyanine (B1677752) pigment using 4,5-dichlorophthalic anhydride as a key starting material.

Synthesis of Dye and Pigment Precursors from this compound

This compound readily reacts with various nucleophiles, leading to the formation of phthalimide (B116566) and dicarboxylic acid derivatives. These compounds serve as crucial building blocks for more complex dye and pigment structures.

General Reaction Pathway for Precursor Synthesis

Precursor_Synthesis 4,5-Dichlorophthalic\nAnhydride 4,5-Dichlorophthalic Anhydride Reaction Reaction 4,5-Dichlorophthalic\nAnhydride->Reaction Nucleophile\n(e.g., Amine, Thiosemicarbazide) Nucleophile (e.g., Amine, Thiosemicarbazide) Nucleophile\n(e.g., Amine, Thiosemicarbazide)->Reaction Solvent\n(e.g., Acetic Acid, DMF) Solvent (e.g., Acetic Acid, DMF) Solvent\n(e.g., Acetic Acid, DMF)->Reaction Phthalimide or Dicarboxylic\nAcid Derivative Phthalimide or Dicarboxylic Acid Derivative Reaction->Phthalimide or Dicarboxylic\nAcid Derivative Reflux

Caption: General synthesis of precursors from this compound.

Experimental Protocols for Precursor Synthesis

The following protocols are adapted from established literature procedures for the synthesis of various heterocyclic compounds from this compound.

Protocol 1: Synthesis of 2-(2-Carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic Acid

This compound serves as a precursor for various heterocyclic dyes.

  • Materials:

  • Procedure:

    • Dissolve 1 mmol of this compound in 15 mL of boiling glacial acetic acid.

    • Add 1.5 mmol of thiosemicarbazide to the solution.

    • Reflux the reaction mixture for 6 hours.

    • Cool the mixture to room temperature.

    • Collect the resulting solid by filtration.

    • Wash the solid with water and ether.

    • Dry the product to obtain 2-(2-carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic acid.[1]

Protocol 2: Synthesis of 5,6-Dichloro-2-(substituted)isoindoline-1,3-diones (Phthalimide Derivatives)

This protocol describes a general method for synthesizing N-substituted phthalimides, which are important intermediates for pigments.

  • Materials:

    • This compound

    • Primary amine (e.g., 2-amino-5-methyl-benzoic acid, 3-amino-2-naphthoic acid)

    • Glacial acetic acid

  • Procedure:

    • Create a mixture of 1 mmol of this compound and 1.2 mmol of the respective primary amine in glacial acetic acid.

    • Reflux the mixture for 6-8 hours.

    • After cooling, collect the solid product by filtration.

    • Wash the collected solid with water to yield the final phthalimide derivative.[1]

Protocol 3: Synthesis of 2-(2-Aminoethyl)-5,6-dichloroisoindoline-1,3-dione

  • Materials:

  • Procedure:

    • Stir a mixture of 1 mmol of this compound and 4 mmol of ethylenediamine in 10 mL of glacial acetic acid under reflux for 8 hours.

    • After cooling, filter the precipitate.

    • Wash the precipitate with water to obtain the final product.[1]

Quantitative Data for Synthesized Precursors
Product NameStarting MaterialsSolventReaction Time (h)Yield (%)Melting Point (°C)
2-(2-Carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic AcidThis compound, ThiosemicarbazideGlacial Acetic Acid675220
5,6-Dichloro-2-(2-amino-5-methylphenyl)isoindoline-1,3-dioneThis compound, 2-Amino-5-methyl-benzoic acidGlacial Acetic Acid6-8--
5,6-Dichloro-2-(3-carboxynaphthalen-2-yl)isoindoline-1,3-dioneThis compound, 3-Amino-2-naphthoic acidGlacial Acetic Acid6-8--
2-(2-Aminoethyl)-5,6-dichloroisoindoline-1,3-dioneThis compound, EthylenediamineGlacial Acetic Acid865231

Note: Yields and melting points are reported as found in the cited literature.[1] Some data was not available.

Synthesis of a High-Performance Pigment: Chlorinated Copper Phthalocyanine

Representative Reaction Pathway for Chlorinated Copper Phthalocyanine Synthesis

Phthalocyanine_Synthesis 4,5-Dichlorophthalic\nAnhydride 4,5-Dichlorophthalic Anhydride Reaction Reaction 4,5-Dichlorophthalic\nAnhydride->Reaction Urea Urea Urea->Reaction Copper(I) Chloride Copper(I) Chloride Copper(I) Chloride->Reaction Catalyst\n(e.g., Ammonium (B1175870) Molybdate) Catalyst (e.g., Ammonium Molybdate) Catalyst\n(e.g., Ammonium Molybdate)->Reaction High-Boiling\nSolvent High-Boiling Solvent High-Boiling\nSolvent->Reaction Crude Pigment Crude Pigment Reaction->Crude Pigment Heat Purification Purification Crude Pigment->Purification Acid/Base Washing Chlorinated Copper\nPhthalocyanine (Green Pigment) Chlorinated Copper Phthalocyanine (Green Pigment) Purification->Chlorinated Copper\nPhthalocyanine (Green Pigment)

Caption: Representative synthesis of chlorinated copper phthalocyanine.

Representative Experimental Protocol

This protocol is a plausible method derived from general knowledge of phthalocyanine synthesis.

  • Materials:

  • Procedure:

    • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge the high-boiling solvent, this compound, urea, copper(I) chloride, and a catalytic amount of ammonium molybdate. A typical molar ratio would be 4 moles of the anhydride to 1 mole of copper salt and an excess of urea.

    • Heat the mixture gradually to around 180-200°C with constant stirring.

    • Maintain this temperature for several hours (typically 4-6 hours) to allow the condensation and cyclization reaction to complete. The formation of the phthalocyanine complex is often indicated by a distinct color change.

    • After the reaction is complete, cool the mixture and dilute it with a suitable solvent like methanol (B129727) to precipitate the crude pigment.

    • Filter the crude product and wash it with methanol to remove the reaction solvent and unreacted starting materials.

    • Purify the crude pigment by sequential washing with dilute acid (e.g., 2% HCl) and dilute base (e.g., 2% NaOH) to remove any metal impurities and acidic/basic byproducts.

    • Wash the pigment with water until the filtrate is neutral.

    • Dry the purified chlorinated copper phthalocyanine pigment in an oven.

Expected Properties and Performance

The resulting chlorinated copper phthalocyanine pigment is expected to be a green powder. The introduction of eight chlorine atoms onto the phthalocyanine macrocycle (two from each of the four this compound units) will significantly influence its properties:

  • Color: A distinct green shade, differing from the blue of unsubstituted copper phthalocyanine.

  • Lightfastness and Weatherability: Excellent resistance to fading upon exposure to light and environmental conditions.

  • Thermal Stability: High thermal stability, making it suitable for high-temperature applications like engineering plastics.

  • Chemical Resistance: Good resistance to acids, alkalis, and organic solvents.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of a range of dye and pigment precursors. The protocols provided herein offer a foundation for researchers to produce these materials. Furthermore, its application in the synthesis of high-performance pigments like chlorinated copper phthalocyanines highlights its industrial relevance. The representative protocol for the phthalocyanine synthesis, while based on established principles, should be optimized and validated for specific research and development purposes. The resulting chlorinated pigments are anticipated to exhibit superior performance characteristics suitable for a wide array of applications.

References

Applications of 4,5-Dichlorophthalic Anhydride in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichlorophthalic anhydride (B1165640) is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of organic molecules, including those with significant biological activity. Its unique chemical structure, featuring a reactive anhydride group and a dichlorinated aromatic ring, allows for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of 4,5-dichlorophthalic anhydride in the preparation of potential pharmaceutical intermediates, including precursors for antiviral agents and other bioactive compounds.

Application 1: Synthesis of Dicarboxylic Acid and Phthalimide (B116566) Derivatives with Potential Biological Activity

This compound readily reacts with various nucleophiles, such as amines and hydrazines, to yield dicarboxylic acid and phthalimide derivatives. These derivatives are scaffolds for compounds with a wide range of biological activities, including antiviral, antitumor, immunomodulatory, and antimicrobial properties.[1][2]

Quantitative Data Summary

The following table summarizes the yield and melting point of various derivatives synthesized from this compound.

Compound IDProduct NameYield (%)Melting Point (°C)
1 2-(2-Carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic acid75220
6 4,5-Dichloro-2-((3-(ethoxycarbonyl)thiophen-2-yl)carbamoyl)benzoic acid63195
8 4,5-Dichloro-2-((4-(methoxycarbonyl)thiophen-3-yl)carbamoyl) benzoic acid63195
Experimental Protocols

Protocol 1: Synthesis of 2-(2-Carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic Acid (1) [1][2]

  • Dissolve 1 mmol of this compound in 15 mL of boiling glacial acetic acid.

  • Add 1.5 mmol of thiosemicarbazide (B42300) to the solution.

  • Reflux the reaction mixture for 6 hours.

  • After cooling, filter the solid precipitate.

  • Wash the obtained solid with water and then with ether.

  • Dry the final product.

Protocol 2: Synthesis of 4,5-Dichloro-2-((3-(ethoxycarbonyl)thiophen-2-yl)carbamoyl)benzoic Acid (6) and 4,5-Dichloro-2-((4-(methoxycarbonyl)thiophen-3-yl)carbamoyl) benzoic Acid (8) [1]

  • Create a mixture of 1 mmol of this compound and 1.3 mmol of either 2-amino-thiophene-3-carboxylic acid ethyl ester or methyl-4-aminothiophene-3-carboxylate hydrochloride.

  • Add 15 mL of glacial acetic acid or DMF.

  • Stir the mixture under reflux conditions for 7 hours.

  • Allow the mixture to cool.

  • Filter the solid product and wash it with water.

  • Dry the final product.

Synthesis Workflow

Synthesis_Workflow 4,5-Dichlorophthalic_anhydride 4,5-Dichlorophthalic anhydride Product_1 Product 1 (Dicarboxylic Acid Derivative) 4,5-Dichlorophthalic_anhydride->Product_1 Glacial Acetic Acid, Reflux 6h Product_6 Product 6 (Dicarboxylic Acid Derivative) 4,5-Dichlorophthalic_anhydride->Product_6 Glacial Acetic Acid/DMF, Reflux 7h Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Product_1 Amino_thiophene_ester 2-Amino-thiophene -3-carboxylic acid ethyl ester Amino_thiophene_ester->Product_6

Caption: General synthesis workflow for dicarboxylic acid derivatives.

Application 2: Synthesis of an Azidothymidine (AZT) Analogue as a Potential Antiviral Pharmaceutical Intermediate

This compound is a precursor to 4,5-dichlorophthalimide (B101854), which can be used in the synthesis of analogues of the well-known antiretroviral drug, Zidovudine (AZT). Specifically, 4,5-dichlorophthalimide serves as a key reactant in the synthesis of 5'-N-(4,5-dichlorophthaloyl)-3'-azido-2',3'-dideoxythymidine. This analogue is a prodrug that is expected to release the active AZT within the body.

Conceptual Experimental Protocol

Conceptual Steps:

  • Dissolve 3'-azido-2',3'-dideoxythymidine (AZT) and 4,5-dichlorophthalimide in a suitable anhydrous solvent (e.g., THF or DMF).

  • Add a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to the mixture.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Purify the product using column chromatography on silica (B1680970) gel.

Proposed Synthesis Workflow

AZT_Analogue_Synthesis cluster_reactants Reactants cluster_reagents Reagents AZT 3'-azido-2',3'-dideoxythymidine (AZT) Product 5'-N-(4,5-dichlorophthaloyl) -3'-azido-2',3'-dideoxythymidine AZT->Product DCP 4,5-Dichlorophthalimide DCP->Product Reagents PPh3, DEAD/DIAD in Anhydrous Solvent Reagents->Product Mitsunobu Reaction

Caption: Conceptual workflow for the synthesis of an AZT analogue.

Mechanism of Action of AZT and its Analogues: Inhibition of HIV Reverse Transcriptase

Zidovudine (AZT) is a nucleoside reverse transcriptase inhibitor (NRTI). Its mechanism of action is central to its efficacy as an antiretroviral drug.

  • Cellular Uptake and Phosphorylation: AZT, as a prodrug, is taken up by host cells where it is converted by cellular kinases into its active triphosphate form, AZT-triphosphate (AZT-TP).

  • Competitive Inhibition: AZT-TP is a structural analogue of the natural deoxynucleotide, thymidine (B127349) triphosphate (dTTP). It competes with dTTP for incorporation into the growing viral DNA chain by the HIV reverse transcriptase enzyme.

  • Chain Termination: Once incorporated into the viral DNA, AZT-TP terminates the elongation of the DNA chain. This is because the 3'-azido group of AZT prevents the formation of the necessary 3'-5' phosphodiester bond with the next incoming deoxynucleotide.

  • Inhibition of Viral Replication: The termination of viral DNA synthesis effectively halts the replication of the HIV virus.

The 5'-N-(4,5-dichlorophthaloyl) analogue of AZT is designed to be a prodrug that, after entering the body, is metabolized to release the active AZT, which then follows the same mechanism of action.

Signaling Pathway Diagram: AZT Mechanism of Action

AZT_Mechanism cluster_host_cell Host Cell cluster_hiv HIV Replication Cycle AZT_prodrug AZT (Prodrug) Kinases Cellular Kinases AZT_prodrug->Kinases Uptake AZT_TP AZT-Triphosphate (Active Drug) RT Reverse Transcriptase AZT_TP->RT Competitive Inhibition Termination Chain Termination AZT_TP->Termination Incorporation Kinases->AZT_TP Phosphorylation dTTP Thymidine Triphosphate (Natural Nucleotide) Viral_DNA Viral DNA Synthesis dTTP->Viral_DNA Incorporation HIV_RNA HIV Viral RNA HIV_RNA->RT RT->Viral_DNA Viral_DNA->Termination

Caption: Mechanism of action of Zidovudine (AZT).

Conclusion

This compound is a valuable and reactive starting material for the synthesis of diverse heterocyclic compounds with potential applications as pharmaceutical intermediates. The protocols and data presented here demonstrate its utility in creating novel dicarboxylic acid and phthalimide derivatives, as well as its role as a precursor in the synthesis of prodrugs for established antiviral agents like AZT. Further exploration of the reactivity of this compound and its derivatives is likely to yield new and potent bioactive molecules for drug discovery and development.

References

Application Notes and Protocols for Reactions with 4,5-Dichlorophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and protocols for chemical reactions involving 4,5-dichlorophthalic anhydride (B1165640). This versatile reagent serves as a key building block in the synthesis of a variety of heterocyclic compounds, particularly phthalimide (B116566) and dicarboxylic acid derivatives, which have shown potential in medicinal chemistry and materials science. The following sections detail the synthesis of several derivatives, summarize key reaction data, and describe a relevant biological signaling pathway inhibited by a 4,5-dianilinophthalimide (B129169) derivative.

I. Synthesis of Carboxylic Acid and Phthalimide Derivatives

4,5-Dichlorophthalic anhydride readily reacts with various nucleophiles, such as amines and thiosemicarbazide, through the opening of the anhydride ring. These reactions are typically carried out under reflux in a suitable solvent, such as glacial acetic acid or dimethylformamide (DMF), to yield the corresponding dicarboxylic acids or phthalimides.

A general workflow for the synthesis of these derivatives is outlined below. The specific reaction conditions, including stoichiometry, solvent, and reaction time, are critical for achieving high yields and purity of the desired products.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation cluster_analysis Product Characterization anhydride 4,5-Dichlorophthalic Anhydride dissolve Dissolve Anhydride in Solvent anhydride->dissolve nucleophile Nucleophile (e.g., Amine, Thiosemicarbazide) add_nucleophile Add Nucleophile nucleophile->add_nucleophile dissolve->add_nucleophile reflux Reflux (6-8 hours) add_nucleophile->reflux cool Cool Reaction Mixture reflux->cool precipitate Precipitation of Solid Product cool->precipitate filtrate Filtration precipitate->filtrate wash Wash with Water and/or Ether filtrate->wash dry Dry the Product wash->dry characterization Spectroscopic Analysis (NMR, IR, MS) dry->characterization EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ras Ras Dimerization->Ras PI3K PI3K Dimerization->PI3K Inhibitor 4,5-bis(4-fluoroanilino)phthalimide Inhibitor->Dimerization Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Application Notes and Protocols for 4,5-Dichlorophthalic Anhydride in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichlorophthalic anhydride (B1165640) is a halogenated aromatic anhydride that holds potential as a monomer in the synthesis of high-performance polymers, particularly polyimides. The incorporation of chlorine atoms into the polymer backbone is anticipated to impart specific properties, such as enhanced flame retardancy, modified solubility, and altered dielectric characteristics. These attributes make polymers derived from 4,5-dichlorophthalic anhydride interesting candidates for applications in specialty electronics, aerospace, and potentially in the biomedical field, including drug delivery systems.[1][2]

While this compound is a known intermediate in the synthesis of dyes, pigments, and pharmaceuticals, its direct application as a monomer in polymerization is an area of specialized research.[3] This document provides an overview of the potential polymerization pathways, generalized experimental protocols, and expected properties of polymers synthesized using this compound.

Polymerization using this compound

The most common route for polymerizing dianhydrides like this compound is through polycondensation with a diamine to form a polyimide. This process typically involves a two-step reaction:

  • Poly(amic acid) Formation: The dianhydride reacts with a diamine in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor.[4][5]

  • Imidization: The poly(amic acid) is then converted to the final polyimide through either thermal or chemical cyclodehydration.[4][6]

The choice of diamine comonomer will significantly influence the final properties of the polyimide. Aromatic diamines are commonly used to synthesize thermally stable polyimides.

Experimental Protocols

The following are generalized protocols for the synthesis of polyimides from this compound and an aromatic diamine. These should be considered as starting points and may require optimization based on the specific diamine used and desired polymer characteristics.

Protocol 1: Two-Step Solution Polymerization and Thermal Imidization

This is a widely used method for preparing polyimide films.[7]

1. Synthesis of Poly(amic acid):

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in a dry, polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP)) to a concentration of 10-20 wt%.[5]

  • Once the diamine is fully dissolved, slowly add an equimolar amount of this compound powder to the solution in portions under a nitrogen atmosphere.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours to ensure the formation of a viscous poly(amic acid) solution. The viscosity of the solution can be monitored as an indicator of polymer molecular weight.

2. Thermal Imidization:

  • Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

  • Place the coated substrate in a vacuum oven and subject it to a staged heating program to gradually remove the solvent and induce cyclization to the polyimide. A typical heating schedule is:

    • 80-100 °C for 2-4 hours to remove the bulk of the solvent.

    • 150 °C for 1 hour.

    • 200 °C for 1 hour.

    • 250-300 °C for 1-2 hours to complete the imidization.[6]

  • After cooling to room temperature, the resulting polyimide film can be carefully peeled from the substrate.

Protocol 2: One-Step High-Temperature Solution Polymerization

This method directly yields the polyimide without isolating the poly(amic acid) intermediate.

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser with a Dean-Stark trap, add the aromatic diamine and this compound in equimolar amounts to a high-boiling aprotic solvent (e.g., m-cresol) containing a catalytic amount of isoquinoline.

  • Heat the reaction mixture to 180-200 °C with continuous stirring under a nitrogen flow.

  • The water formed during imidization is removed by azeotropic distillation with a co-solvent like toluene.

  • The reaction is typically continued for 3-6 hours.

  • The resulting polyimide can be isolated by precipitation in a non-solvent such as methanol, followed by filtration and drying.

Characterization of Polymers

The synthesized polyimides should be characterized to determine their structure and properties.

Property Characterization Technique Expected Information
Chemical Structure Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) SpectroscopyConfirmation of imide ring formation (characteristic peaks around 1780 and 1720 cm⁻¹ in FTIR) and overall polymer structure.
Molecular Weight Gel Permeation Chromatography (GPC)Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Thermal Stability Thermogravimetric Analysis (TGA)Onset of decomposition temperature and char yield, indicating thermal stability.
Glass Transition Temperature Differential Scanning Calorimetry (DSC)Determination of the glass transition temperature (Tg), which is a key parameter for high-temperature applications.
Mechanical Properties Tensile TestingMeasurement of tensile strength, Young's modulus, and elongation at break of polymer films.[8]

Potential Applications in Drug Development

  • Controlled Release Systems: The inherent stability and potential for tailored degradation of polyimides could be exploited for developing long-term drug delivery implants. Porous polyimide structures can also be designed to control the release rate of encapsulated drugs.[1]

  • Biocompatible Coatings: Polyimides are known for their biocompatibility and have been used as coatings for medical devices. The specific properties of chlorinated polyimides would need to be evaluated for such applications.

  • Flame Retardant Medical Devices: The inherent flame retardancy expected from the chlorinated monomer could be beneficial for medical devices where fire safety is a concern.[9]

Visualizations

Polymerization Workflow

G cluster_0 Two-Step Polymerization cluster_1 One-Step Polymerization Monomers This compound + Aromatic Diamine PAA Poly(amic acid) Solution Monomers->PAA Room Temperature Stirring Solvent Polar Aprotic Solvent (e.g., DMAc, NMP) Solvent->PAA Film_Casting Film Casting PAA->Film_Casting Thermal_Imidization Thermal Imidization (Staged Heating) Film_Casting->Thermal_Imidization Polyimide_Film Polyimide Film Thermal_Imidization->Polyimide_Film Monomers2 This compound + Aromatic Diamine Polycondensation High-Temperature Polycondensation Monomers2->Polycondensation Solvent2 High-Boiling Solvent (e.g., m-cresol) Solvent2->Polycondensation Catalyst Catalyst (e.g., Isoquinoline) Catalyst->Polycondensation Precipitation Precipitation (e.g., in Methanol) Polycondensation->Precipitation Polyimide_Powder Polyimide Powder Precipitation->Polyimide_Powder

Caption: General workflows for the synthesis of polyimides from this compound.

Logical Relationship of Polymer Properties and Monomer Structure

G cluster_anhydride Dianhydride cluster_diamine Diamine cluster_properties Polymer Properties Monomer Monomer Structure Anhydride This compound Monomer->Anhydride Diamine Aromatic Diamine Monomer->Diamine Chlorine Chlorine Atoms Anhydride->Chlorine Thermal_Stability Thermal Stability Anhydride->Thermal_Stability Flame_Retardancy Flame Retardancy Chlorine->Flame_Retardancy Solubility Solubility Chlorine->Solubility Flexibility Chain Flexibility Diamine->Flexibility Diamine->Thermal_Stability Flexibility->Solubility Mechanical_Properties Mechanical Properties Flexibility->Mechanical_Properties

Caption: Influence of monomer structure on the final properties of the resulting polyimide.

References

Application Notes and Protocols for the Analytical Characterization of 4,5-Dichlorophthalic Anhydride and its Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4,5-Dichlorophthalic anhydride (B1165640) is a crucial building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.[1][2][3] Its high reactivity and the presence of isomeric impurities necessitate robust and reliable analytical methods to ensure the quality, purity, and structural integrity of the starting material and any subsequent products. These application notes provide detailed protocols for the comprehensive characterization of 4,5-dichlorophthalic anhydride using a suite of modern analytical techniques.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure and identifying functional groups of this compound and its derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR is primarily used to confirm the presence of the characteristic cyclic anhydride group. The key spectral features are the two strong carbonyl (C=O) stretching bands resulting from symmetric and asymmetric vibrations, and the C-O-C stretching vibration.[4] The absence of a broad O-H stretch differentiates the anhydride from its corresponding dicarboxylic acid.[4]

Experimental Protocol:

  • Instrumentation: A standard FTIR spectrometer (e.g., Bruker Tensor 27 FT-IR) can be used.[5]

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal (e.g., DuraSamplIR II).[5]

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to reference spectra or known values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR confirms the presence and chemical environment of the aromatic protons, while ¹³C NMR identifies the carbonyl and aromatic carbons. For this compound, the symmetry of the molecule results in a simple ¹H NMR spectrum, typically showing a single peak for the two equivalent aromatic protons.[1] The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons and the different aromatic carbons.[6]

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆) in a standard 5 mm NMR tube.[2][7]

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required.

  • Data Acquisition (¹H NMR):

    • Tune and shim the spectrometer for the specific sample.

    • Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

  • Data Acquisition (¹³C NMR):

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Key parameters include a spectral width of ~220 ppm and a longer relaxation delay to ensure proper quantification of all carbon signals.

  • Data Analysis: Integrate the proton signals and assign chemical shifts (in ppm) relative to the solvent peak or TMS. Assign carbon signals based on chemical shift predictions and comparison with reference data.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for separating and identifying components in a mixture, including isomers and impurities.[8] The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.[5]

Experimental Protocol (GC-MS):

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like acetone (B3395972) or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector: Splitless mode at 250 °C.[9]

    • Oven Program: Start at 50 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, and hold for 5 minutes.[10]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Detector Temperature: 280 °C.[10]

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the corresponding mass spectrum to confirm the molecular ion and fragmentation pattern.

Table 1: Summary of Spectroscopic Data for this compound

TechniqueParameterCharacteristic Value / ObservationReference
FTIR C=O Asymmetric Stretch~1845 cm⁻¹[4]
C=O Symmetric Stretch~1770 cm⁻¹[4]
C-O-C Stretch~1250 cm⁻¹
¹H NMR Chemical Shift (CDCl₃)~8.05 ppm (singlet, 2H)[7]
¹³C NMR Carbonyl Carbon (C=O)~160.5 ppm[1][6]
Chlorinated Aromatic Carbon (C-Cl)~139.0 ppm[6]
Aromatic Carbon (C-H)~127.5 ppm[1]
Quaternary Aromatic Carbon~130.0 ppm[1]
GC-MS Molecular Ion (M⁺)m/z 216 (with characteristic Cl₂ isotope pattern)[5][8]
Key Fragmentsm/z 172, 144, 136[5]

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are essential for separating this compound from its starting materials, by-products, isomers, and degradation products (like the corresponding dicarboxylic acid).

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a versatile technique for quantifying the purity of this compound and detecting non-volatile impurities.[10] A reversed-phase method is typically employed, which separates compounds based on their polarity. This method is particularly effective for monitoring reaction progress and for quality control of the final product.[11][12]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).[10]

  • Sample Preparation:

    • Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase or a suitable solvent like acetonitrile (B52724).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Reversed-phase C8 or C18 column (e.g., Waters Symmetry C8, 250mm x 4.6mm, 5 µm).[13]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% trifluoroacetic acid or citric acid).[12] Example: Acetonitrile:Water (60:40 v/v) with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 35 °C.[13]

    • Detection: UV at 230 nm or 280 nm.[13]

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the purity of the main peak using the area percent method. Identify and quantify impurities by comparing their retention times and UV spectra with known standards.

Gas Chromatography (GC)

Application Note: GC is ideal for assessing the purity of this compound and detecting volatile impurities. Given its volatility, the anhydride can be analyzed directly. The method is highly sensitive and can effectively separate isomers, such as 3,6- and this compound.[8] Purity is often reported based on GC analysis.

Experimental Protocol:

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like acetone.

  • GC Conditions:

    • Column: A non-polar or mid-polarity capillary column (e.g., DB-5 or equivalent).

    • Injector: Split mode (e.g., 50:1 split ratio) at 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, and hold for 10 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Detector: FID at 280 °C.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Titrimetric Method for Anhydride Content

Application Note: Titrimetry provides a classic and reliable quantitative method for determining the total anhydride content. The method involves the hydrolysis of the anhydride to its corresponding dicarboxylic acid, followed by titration with a standardized base.[10] This analysis is stoichiometric and provides a direct measure of the active anhydride functionality.

Experimental Protocol:

  • Reagents:

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

    • Phenolphthalein (B1677637) indicator solution.

    • Solvent: A mixture of acetone and water (e.g., 1:1 v/v).[10]

  • Procedure:

    • Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.

    • Dissolve the sample in 50 mL of acetone.

    • Add 50 mL of distilled water to facilitate the hydrolysis of the anhydride to 4,5-dichlorophthalic acid. Gentle heating can accelerate this step.

    • Cool the solution to room temperature.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate the solution with the standardized 0.1 M NaOH solution until a persistent faint pink endpoint is observed.

  • Calculation:

    • Anhydride Purity (%) = (V × M × E) / (W × 1000) × 100

    • Where:

      • V = Volume of NaOH used (mL)

      • M = Molarity of NaOH solution (mol/L)

      • E = Equivalent weight of this compound (Molecular Weight / 2 = 217.01 / 2 = 108.5)

      • W = Weight of the sample (g)

Visualized Workflows and Logic

// Connections Sample -> Purity_Screen [label="Quick Check"]; Sample -> Structure_ID [label="Functional Groups"]; Purity_Screen -> {NMR_Analysis, Impurity_Profile, Volatiles, Assay} [lhead=cluster_1, label="If Purity/ID is OK"]; Structure_ID -> NMR_Analysis; {NMR_Analysis, Impurity_Profile, Volatiles, Assay} -> Report [ltail=cluster_1, label="Consolidated Data"]; } dot Caption: A typical experimental workflow for the complete characterization of a sample.

// Central Compound Compound [label="4,5-Dichlorophthalic\nAnhydride", shape="doublecircle", fillcolor="#FBBC05"];

// Properties to Measure Structure [label="Chemical Structure", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purity [label="Purity & Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; Impurities [label="Impurity Profile", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Techniques FTIR [label="FTIR", shape="box", style="rounded", fillcolor="#F1F3F4"]; NMR [label="NMR\n(¹H, ¹³C)", shape="box", style="rounded", fillcolor="#F1F3F4"]; MS [label="Mass Spec\n(GC-MS)", shape="box", style="rounded", fillcolor="#F1F3F4"]; HPLC [label="HPLC", shape="box", style="rounded", fillcolor="#F1F3F4"]; GC [label="GC", shape="box", style="rounded", fillcolor="#F1F3F4"]; Titration [label="Titration", shape="box", style="rounded", fillcolor="#F1F3F4"];

// Connections Compound -> {Structure, Purity, Impurities}; Structure -> {FTIR, NMR, MS} [dir=back]; Purity -> {HPLC, GC, Titration} [dir=back]; Impurities -> {HPLC, MS, GC} [dir=back]; } dot Caption: Logical relationships between analytical goals and the techniques used.

References

Application Notes and Protocols: 4,5-Dichlorophthalic Anhydride in Agrochemical Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,5-Dichlorophthalic anhydride (B1165640) as a versatile starting material in the synthesis of novel compounds with potential applications in the agrochemical sector. The document outlines detailed synthetic protocols for the derivatization of 4,5-Dichlorophthalic anhydride and discusses the potential agrochemical applications of the resulting N-substituted phthalimides and related structures.

Introduction

This compound is a chlorinated aromatic dicarboxylic anhydride. Cyclic anhydrides are a well-established class of reagents in organic synthesis, serving as precursors for a wide array of derivatives. In the agrochemical industry, the phthalimide (B116566) scaffold, which can be readily synthesized from phthalic anhydrides, is a key structural motif found in a number of active ingredients, particularly fungicides. The presence of chlorine atoms on the aromatic ring of this compound can significantly influence the physicochemical and biological properties of its derivatives, potentially leading to enhanced efficacy, altered selectivity, or novel modes of action.

This document provides detailed methodologies for the synthesis of various derivatives from this compound and summarizes their chemical properties, offering a foundation for further research and development in the agrochemical field.

Physicochemical Properties of this compound

A thorough understanding of the starting material is crucial for successful synthesis and process development. Key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 942-06-3[1]
Molecular Formula C₈H₂Cl₂O₃[1]
Molecular Weight 217.00 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 185-187 °C[2]
Boiling Point 313 °C[3]
Solubility Reacts with water. Soluble in various organic solvents.

Synthesis of Derivatives from this compound

This compound readily reacts with a variety of nucleophiles, leading to the formation of either ring-opened dicarboxylic acids or cyclized imide structures. These reactions are typically straightforward and can be performed under standard laboratory conditions.

The general workflow for the synthesis of N-substituted phthalimides and related dicarboxylic acids from this compound is depicted below. The reaction pathway is dependent on the nature of the nucleophile and the reaction conditions.

G start This compound reaction Reaction start->reaction nucleophile Nucleophile (e.g., primary amine, hydrazine (B178648) derivative) nucleophile->reaction solvent Solvent (e.g., Glacial Acetic Acid, DMF) solvent->reaction conditions Reaction Conditions (e.g., Reflux) conditions->reaction product1 N-Substituted 4,5-Dichlorophthalimide product2 Substituted 4,5-Dichlorobenzoic Acid Derivative (Ring-Opened) reaction->product1 Cyclization reaction->product2 Ring Opening G start Synthesized 4,5-Dichlorophthalimide Derivatives Library primary_screening Primary Screening (Single High Concentration) start->primary_screening fungicidal_assay Antifungal Assay primary_screening->fungicidal_assay herbicidal_assay Herbicidal Assay primary_screening->herbicidal_assay insecticidal_assay Insecticidal Assay primary_screening->insecticidal_assay inactive Inactive Compounds fungicidal_assay->inactive active Active 'Hits' fungicidal_assay->active herbicidal_assay->inactive herbicidal_assay->active insecticidal_assay->inactive insecticidal_assay->active dose_response Dose-Response Studies (EC50 / LC50 Determination) active->dose_response lead_optimization Lead Optimization (SAR Studies) dose_response->lead_optimization

References

High-Performance Polymers from 4,5-Dichlorophthalic Anhydride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of high-performance polymers derived from 4,5-dichlorophthalic anhydride (B1165640). The unique properties of these polymers, stemming from the presence of chlorine atoms on the phthalic anhydride ring, make them promising candidates for a variety of advanced applications. While primarily utilized in materials science for their thermal and mechanical stability, the principles of their synthesis and characterization are valuable for professionals across scientific disciplines.

Introduction to High-Performance Polymers from 4,5-Dichlorophthalic Anhydride

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of this compound as a monomer can impart specific properties to the resulting polyimides, including enhanced flame retardancy, modified solubility, and altered dielectric properties. These polymers are typically synthesized via a two-step polycondensation reaction involving the formation of a poly(amic acid) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide.

The primary applications for such polymers are in the aerospace, electronics, and automotive industries, where materials capable of withstanding harsh environments are required. While not directly involved in biological signaling pathways, the methodologies for synthesizing and characterizing these polymers are relevant to drug development professionals working with complex organic molecules and polymer-based drug delivery systems.

Data Presentation

Table 1: Thermal Properties of Aromatic Polyimides

DianhydrideDiamineGlass Transition Temperature (Tg, °C)5% Weight Loss Temperature (Td5, °C)
PMDAODA302>500
BTDAODA276>500
BPDAODA290>500

PMDA: Pyromellitic dianhydride, BTDA: 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride, BPDA: 3,3′,4,4′-Biphenyltetracarboxylic dianhydride, ODA: 4,4'-Oxydianiline. Data is representative of typical aromatic polyimides.

Table 2: Mechanical Properties of Aromatic Polyimide Films

DianhydrideDiamineTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
PMDAODA>1003.422.82
BTDAODA114.193.233.58
BPDAODA>100>3.0>3.0

Data is representative of typical aromatic polyimide films.[1]

Experimental Protocols

Synthesis of Poly(amic acid) from this compound and an Aromatic Diamine (e.g., 4,4'-Oxydianiline)

This protocol describes the synthesis of the poly(amic acid) precursor via solution polycondensation at ambient temperature.

Materials:

  • This compound (1 mmol)

  • 4,4'-Oxydianiline (ODA) (1 mmol)

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • In a dry three-neck flask, dissolve the aromatic diamine (e.g., ODA) in anhydrous DMAc under a gentle stream of nitrogen. The concentration of the solution should be around 15-20 wt%.

  • Stir the solution with a mechanical stirrer until the diamine is completely dissolved.

  • Slowly add an equimolar amount of this compound to the diamine solution in small portions over 30-60 minutes. The reaction is exothermic, and the temperature should be maintained at or below room temperature.

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms.

  • The resulting viscous solution is the poly(amic acid) and can be stored in a refrigerator before further processing.

Thermal Imidization of Poly(amic acid) to form a Polyimide Film

This protocol describes the conversion of the poly(amic acid) solution into a solid polyimide film through a stepwise heating process.

Materials:

  • Poly(amic acid) solution from protocol 3.1

  • Glass substrate (e.g., glass plate)

  • Doctor blade or spin coater

  • Programmable oven or furnace with a nitrogen atmosphere

Procedure:

  • Cast the poly(amic acid) solution onto a clean, dry glass substrate using a doctor blade or spin coater to achieve a uniform thickness.

  • Place the coated substrate in a programmable oven.

  • Heat the film according to the following stepwise curing schedule under a nitrogen atmosphere:

    • 80°C for 1 hour to slowly remove the solvent.

    • 150°C for 1 hour.

    • 200°C for 1 hour.

    • 250°C for 1 hour.

    • 300°C for 1 hour for final imidization.

  • After the thermal treatment, allow the oven to cool down slowly to room temperature.

  • Carefully peel the resulting polyimide film from the glass substrate.

Characterization of the Polyimide Film

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Confirm the conversion of poly(amic acid) to polyimide by observing the appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching), and the disappearance of the broad amic acid bands.

Thermogravimetric Analysis (TGA):

  • Determine the thermal stability of the polyimide film by heating a small sample in a TGA instrument under a nitrogen or air atmosphere at a heating rate of 10°C/min. The temperature at 5% weight loss (Td5) is a key indicator of thermal stability.

Differential Scanning Calorimetry (DSC):

  • Determine the glass transition temperature (Tg) of the polyimide by heating a sample in a DSC instrument at a heating rate of 10-20°C/min. The Tg is observed as a step change in the heat flow curve.

Mechanical Testing:

  • Cut the polyimide film into dumbbell-shaped specimens according to ASTM standards.

  • Measure the tensile strength, tensile modulus, and elongation at break using a universal testing machine at a constant crosshead speed.

Visualizations

experimental_workflow cluster_synthesis Poly(amic acid) Synthesis cluster_processing Film Processing and Imidization cluster_characterization Characterization start Dissolve Diamine in DMAc add_anhydride Add this compound start->add_anhydride stir Stir for 24h at RT add_anhydride->stir paa_solution Viscous Poly(amic acid) Solution stir->paa_solution casting Cast PAA Solution on Substrate paa_solution->casting thermal_curing Stepwise Thermal Curing (80-300°C) casting->thermal_curing pi_film Polyimide Film thermal_curing->pi_film ftir FTIR Spectroscopy pi_film->ftir tga Thermogravimetric Analysis (TGA) pi_film->tga dsc Differential Scanning Calorimetry (DSC) pi_film->dsc mechanical Mechanical Testing pi_film->mechanical

Caption: Experimental workflow for the synthesis and characterization of polyimide films.

synthesis_pathway anhydride 4,5-Dichlorophthalic Anhydride paa Poly(amic acid) Intermediate anhydride->paa + diamine Aromatic Diamine (e.g., ODA) diamine->paa pi Polyimide paa->pi Δ (Heat) - H₂O water H₂O

Caption: Two-step synthesis pathway for polyimides from this compound.

References

Troubleshooting & Optimization

Technical Support Center: 4,5-Dichlorophthalic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4,5-dichlorophthalic anhydride (B1165640) reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4,5-dichlorophthalic anhydride.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction- Ensure sufficient reaction time and temperature as specified in the protocol. - Monitor the reaction progress using techniques like TLC or GC.
Suboptimal catalyst- Verify the use of an appropriate catalyst (e.g., antimony salts for aqueous routes, molybdenum or iron chlorides for molten routes). - Ensure the catalyst is active and not poisoned.
Poor pH control (in aqueous reactions)- For aqueous chlorination of phthalate (B1215562) salts, maintain the pH in the optimal range (e.g., 4.5-5.5) to favor the desired dichlorination.[1]
Loss of product during workup- Optimize extraction and purification steps. For instance, fractional crystallization from a suitable solvent like chloroform (B151607) can be effective.[2]
Product Impurity Presence of isomers (e.g., 3,6-dichlorophthalic anhydride)- The choice of catalyst and reaction conditions can influence isomer distribution. Antimony salts in aqueous solution are reported for 4,5-dichloro isomer synthesis.[2] - Purification by fractional crystallization can help in separating isomers.[2]
Incomplete dehydration of the diacid- If synthesizing from 4,5-dichlorophthalic acid, ensure complete conversion to the anhydride. Refluxing with acetyl chloride or acetic anhydride is a common method.[3]
Presence of starting material or mono-chlorinated species- Increase reaction time or temperature to drive the reaction to completion. - Adjust the stoichiometry of the chlorinating agent.
Reaction Stalls or is Sluggish Low reaction temperature- Gradually increase the temperature while monitoring for side product formation. For molten chlorination, temperatures above 150°C are often required.[4]
Inefficient mixing- Ensure vigorous stirring, especially in heterogeneous mixtures, to improve mass transfer.
Catalyst deactivation- Introduce fresh catalyst or ensure the reaction environment is free from catalyst poisons.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic pathways are:

  • Direct chlorination of phthalic anhydride: This can be performed in a molten state or in the presence of a solvent.[4][5]

  • Chlorination of a phthalate salt in an aqueous solution: This method produces 4,5-dichlorophthalic acid, which is subsequently dehydrated to the anhydride.[2]

Q2: Which catalysts are most effective for this synthesis?

A2: The choice of catalyst depends on the reaction route:

  • For the chlorination of sodium phthalate in an aqueous solution, antimony salts are reported to be effective.[2]

  • For the chlorination of molten phthalic anhydride, chlorides of molybdenum , iron , and aluminum are commonly used.[4]

Q3: What are the typical yields for the synthesis of this compound?

A3: Yields can vary significantly based on the chosen method and optimization of reaction conditions. For a related compound, 4-chlorophthalic anhydride, yields of 50-60% have been reported on a pilot scale.[1] The dehydration of 4,5-dichlorophthalic acid to the anhydride using acetyl chloride can proceed with nearly quantitative yield.[3]

Q4: How can I purify the final product to improve its quality?

A4: Several purification techniques can be employed:

  • Fractional crystallization: Using a solvent like chloroform can effectively separate the desired product from isomers and other impurities.[2]

  • Distillation/Rectification: This method is suitable for purifying the final anhydride.[6]

  • Conversion to a salt: A more complex method involves converting the anhydride to its sodium salt, treating it with a zinc salt solution, and then regenerating the pure acid, which is then converted back to the anhydride.[2]

Q5: What are the key safety precautions to consider during this synthesis?

A5: It is crucial to handle all chemicals with care in a well-ventilated fume hood. Chlorine gas is highly toxic and corrosive. Molten phthalic anhydride reactions are conducted at high temperatures and require appropriate safety measures. Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of chlorinated phthalic anhydrides.

Table 1: Synthesis of Chloro-Phthalic Anhydride Derivatives - Reaction Conditions and Yields

Starting MaterialChlorinating AgentCatalystSolvent/MediumTemperature (°C)Time (h)ProductYield (%)Reference
Phthalic AnhydrideChlorine GasAlCl₃DMSO803.55-Chloroisobenzofuran-1,3-dione40.3[5]
Phthalic Anhydride Sodium SaltChlorine Gas-Water55-653-3.74-Chlorophthalic Anhydride50-60[1]
Molten Phthalic AnhydrideChlorine GasMolybdenum ChlorideNone>150-Tetrachlorophthalic Anhydride-[4]
Sodium PhthalateChlorine GasAntimony SaltsAqueous Sodium CarbonateRoom Temperature-4,5-Dichlorophthalic Acid-[2]

Table 2: Dehydration of 4,5-Dichlorophthalic Acid

Starting MaterialDehydrating AgentSolventConditionsTime (h)ProductYield (%)Reference
4,5-Dichlorophthalic AcidAcetyl ChlorideNoneReflux2This compound100[3]

Experimental Protocols

Protocol 1: Synthesis of 4,5-Dichlorophthalic Acid via Chlorination of Sodium Phthalate (Adapted from SU41515A1) [2]

  • Preparation of Sodium Phthalate Solution: Dissolve one mole of phthalic anhydride in a boiling solution containing two moles of sodium carbonate in water.

  • Chlorination: Cool the solution to room temperature. In the presence of a catalytic amount of an antimony salt, bubble chlorine gas through the solution until a slight warming and weight gain are no longer observed.

  • Workup:

    • Remove excess chlorine by adding a bisulfite solution.

    • Acidify the solution with sulfuric acid to precipitate the mixture of chlorophthalic acids.

    • Extract the chlorophthalic acids with ether.

    • Evaporate the ether to obtain the crude acid mixture.

  • Conversion to Anhydride and Purification:

    • The crude acid mixture is heated to form the anhydrides.

    • The resulting anhydrides are distilled (290-315°C).

    • The this compound is separated by fractional crystallization from chloroform.

Protocol 2: Dehydration of 4,5-Dichlorophthalic Acid to this compound (Adapted from Beck et al., 2016) [3]

  • Reaction Setup: Suspend 10.00 g (42.55 mmol) of 4,5-dichlorophthalic acid in 50 mL of acetyl chloride.

  • Dehydration: Heat the mixture at reflux with stirring for 2 hours.

  • Isolation:

    • Concentrate the resulting suspension in vacuo.

    • Perform azeotropic distillation with hexanes (2 x 10 mL) and then toluene (B28343) (2 x 10 mL) to remove residual acetyl chloride and acetic acid.

  • Product: The final product is obtained as a beige powder (9.23 g, 100% yield).

Visualizations

experimental_workflow cluster_synthesis Synthesis of 4,5-Dichlorophthalic Acid cluster_dehydration Dehydration to Anhydride cluster_purification Purification start Phthalic Anhydride + Sodium Carbonate chlorination Chlorination with Cl2 Catalyst: Antimony Salt Medium: Aqueous start->chlorination workup Acidification & Extraction chlorination->workup crude_acid Crude 4,5-Dichlorophthalic Acid workup->crude_acid dehydration Dehydration (e.g., with Acetyl Chloride) crude_acid->dehydration crude_anhydride Crude this compound dehydration->crude_anhydride purification Purification (e.g., Fractional Crystallization or Distillation) crude_anhydride->purification final_product Pure this compound purification->final_product

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_reaction Reaction Issues cluster_workup Workup Issues cluster_catalyst Catalyst Issues start Low Yield Observed check_reaction Check Reaction Parameters start->check_reaction check_workup Check Workup & Purification start->check_workup check_catalyst Check Catalyst Activity & Type start->check_catalyst incomplete_rxn Incomplete Reaction? - Increase time/temp - Monitor with TLC/GC check_reaction->incomplete_rxn wrong_ph Incorrect pH (Aqueous)? - Adjust to 4.5-5.5 check_reaction->wrong_ph loss_extraction Loss during Extraction? - Optimize solvent/extractions check_workup->loss_extraction loss_purification Loss during Purification? - Optimize crystallization/distillation check_workup->loss_purification inactive_catalyst Catalyst Inactive? - Use fresh catalyst check_catalyst->inactive_catalyst wrong_catalyst Incorrect Catalyst for Route? - Verify catalyst choice check_catalyst->wrong_catalyst solution Improved Yield incomplete_rxn->solution wrong_ph->solution loss_extraction->solution loss_purification->solution inactive_catalyst->solution wrong_catalyst->solution

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Purification of 4,5-Dichlorophthalic Anhydride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-dichlorophthalic anhydride (B1165640) and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the purification of 4,5-dichlorophthalic anhydride and its derivatives.

Problem 1: Low Yield of Purified this compound After Recrystallization

Possible Causes:

  • Inappropriate Solvent Choice: The solubility of this compound in the chosen solvent may be too high at room temperature, leading to significant loss of product in the mother liquor.

  • Insufficient Cooling: The crystallization process may be incomplete if the solution is not cooled to a low enough temperature for a sufficient amount of time.

  • Premature Crystallization: The compound may crystallize too quickly, trapping impurities within the crystal lattice.

  • Hydrolysis of the Anhydride: Presence of water in the solvent can lead to the hydrolysis of the anhydride to 4,5-dichlorophthalic acid, which may have different solubility characteristics.

Solutions:

  • Solvent Selection: Chloroform has been cited as a suitable solvent for the fractional crystallization of this compound.[1] If yields are low, consider using a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures. Conduct small-scale solubility tests with various organic solvents to determine the optimal one.

  • Optimize Cooling Process: Ensure the solution is cooled slowly to allow for the formation of pure crystals. Once at room temperature, placing the crystallization flask in an ice bath or a refrigerator can help maximize the yield.

  • Prevent Hydrolysis: Use anhydrous solvents and protect the crystallization setup from atmospheric moisture, for example, by using a drying tube.

Problem 2: Impurities Detected in the Final Derivative Product (e.g., Phthalimide (B116566) or Dicarboxylic Acid)

Possible Causes:

  • Incomplete Reaction: The reaction to form the derivative may not have gone to completion, leaving unreacted this compound.

  • Presence of Side Products: Depending on the reaction conditions and the nucleophile used, side reactions can lead to the formation of impurities. For instance, in the synthesis of dicarboxylic acids from the anhydride, incomplete hydrolysis might leave some anhydride unreacted.

  • Ineffective Work-up and Purification: The washing or extraction steps may not be sufficient to remove all unreacted starting materials or byproducts.

Solutions:

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and ensure it has gone to completion before starting the work-up.

  • Thorough Washing: After precipitation or crystallization of the derivative, wash the solid with appropriate solvents to remove impurities. For example, washing with water and ether has been used to purify dicarboxylic acid derivatives.[2]

  • Column Chromatography: For derivatives that are difficult to purify by simple washing or recrystallization, column chromatography can be an effective method for separating the desired product from impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

There are several methods for the purification of this compound:

  • Fractional Crystallization: This is a common technique where a suitable solvent is used to separate the anhydride from impurities based on differences in solubility. Chloroform has been reported as a solvent for this purpose.[1]

  • Chemical Purification: A method involving the conversion of the anhydride to its sodium salt, followed by treatment with a zinc salt solution, has been described. The resulting zinc salt is then decomposed with sulfuric acid to yield the pure 4,5-dichlorophthalic acid, which can be recrystallized from water.[1] The acid can then be converted back to the anhydride.

  • Sublimation: For phthalic anhydrides in general, sublimation can be a very effective purification method, as it separates the volatile anhydride from non-volatile impurities.[4]

Q2: My this compound appears to be hydrolyzing to the diacid. How can I prevent this?

This compound is susceptible to hydrolysis in the presence of water. To prevent this:

  • Storage: Store the anhydride in a tightly sealed container in a desiccator to protect it from atmospheric moisture.

  • Handling: When handling the compound, work in a dry environment and minimize its exposure to air.

  • Anhydrous Solvents: For reactions, always use anhydrous solvents to prevent hydrolysis of the starting material.

Q3: What are the expected impurities in a sample of this compound?

Common impurities can include:

  • 4,5-Dichlorophthalic Acid: The hydrolysis product of the anhydride.

  • Starting Materials: If synthesized from phthalic acid or its derivatives, residual starting materials or incompletely chlorinated intermediates could be present.

  • Related Isomers: Depending on the synthetic route, other isomers of dichlorophthalic anhydride might be present.

  • Hydroxylated Derivatives: In some cases, side reactions during synthesis can introduce hydroxyl groups onto the aromatic ring.[5]

Q4: How can I confirm the purity of my this compound or its derivatives?

Several analytical techniques can be used to assess purity:

  • Melting Point: A sharp melting point close to the literature value (185-187 °C for this compound) is a good indicator of purity.[6]

  • Spectroscopy (NMR, IR): 1H and 13C NMR spectroscopy can be used to identify the compound and detect the presence of impurities.[2][7] Infrared (IR) spectroscopy is useful for confirming the presence of the characteristic anhydride or derivative functional groups.

  • Chromatography (TLC, HPLC): TLC is a quick and easy way to check for the presence of multiple components in a sample. HPLC is a more quantitative method that can be used to determine the exact purity of the compound.[8]

Quantitative Data

Purification MethodCompoundPurity AchievedYieldReference
Rectification4-Chlorophthalic Anhydride> 98.5% (HPLC)50-60%[8]
Recrystallization (from water)4,5-Dichlorophthalic AcidHighN/A[1]
Washing (with water and ether)Dicarboxylic acid derivativeHigh75%[2]

Note: Data for the closely related 4-chlorophthalic anhydride is included to provide an indication of expected purity and yield.

Experimental Protocols

Protocol 1: Synthesis and Purification of a 4,5-Dichlorophthalimide (B101854) Derivative

This protocol is adapted from the synthesis of N-substituted phthalimides.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 mmol) in glacial acetic acid (15 mL).

  • Addition of Amine: Add the desired amine (e.g., an amino acid or another primary amine) (1.2 mmol) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The phthalimide product should precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by filtration. Wash the collected solid thoroughly with water to remove the acetic acid and any water-soluble impurities.

  • Drying: Dry the purified product in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start This compound + Amine reaction Reflux in Glacial Acetic Acid start->reaction cooling Cool to Room Temperature reaction->cooling filtration Filter Precipitate cooling->filtration washing Wash with Water filtration->washing drying Dry Product washing->drying analysis Purity Check (TLC, NMR, MP) drying->analysis end Pure Phthalimide Derivative analysis->end

Caption: Experimental workflow for the synthesis and purification of a 4,5-dichlorophthalimide derivative.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Purity of Final Product incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Formation of Side Products start->side_products ineffective_workup Ineffective Work-up start->ineffective_workup monitor_reaction Monitor Reaction (TLC/HPLC) incomplete_reaction->monitor_reaction optimize_conditions Optimize Reaction Conditions side_products->optimize_conditions improve_purification Improve Purification (Recrystallization/Chromatography) ineffective_workup->improve_purification end High Purity Product monitor_reaction->end optimize_conditions->end improve_purification->end

Caption: Troubleshooting logic for addressing low purity in the synthesis of this compound derivatives.

References

Technical Support Center: Managing Thermo-Oxidative Degradation of Polyimides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the thermo-oxidative degradation of polyimides. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to assist in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is thermo-oxidative degradation in polyimides?

A1: Thermo-oxidative degradation is a chemical process that occurs when polyimides are exposed to elevated temperatures in the presence of oxygen. This leads to the breakdown of the polymer chains, resulting in changes to the material's physical, mechanical, and chemical properties. The degradation is often initiated by the diffusion of oxygen into the material, followed by oxidative chemical reactions.[1]

Q2: At what temperature does thermo-oxidative degradation of polyimides typically begin?

A2: The onset of significant thermo-oxidative degradation for many polyimides starts around 420°C, though this can vary depending on the specific polyimide formulation and the heating rate.[2] For example, some fluorinated polyimides show minimal weight loss below 430°C for short exposure times.[3] It's important to note that at lower temperatures (e.g., 125-225°C), weight gain reactions due to oxidation can sometimes dominate over weight loss reactions.[1]

Q3: How does the atmosphere (air vs. inert gas) affect the thermal stability of polyimides?

A3: The presence of oxygen significantly lowers the thermal stability of polyimides. In an air atmosphere, the 5% thermal decomposition temperature (Td5%) of a PMR350 polyimide resin was found to be 456°C, which is 29°C lower than in a nitrogen atmosphere (485°C).[4] The rate of thermal degradation is also much higher in air.[4]

Q4: What are the primary chemical changes that occur during the thermo-oxidative degradation of polyimides?

A4: The primary chemical changes involve the cleavage of imide rings and other vulnerable linkages within the polymer backbone. For instance, in some fluorinated polyimides, the degradation pathway at lower temperatures involves the loss of CF3 linkages, while at higher temperatures, the loss of NCO chemical bonds becomes more prominent.[3] The process often involves the formation of radicals and can lead to cross-linking in the initial stages.[5][6]

Q5: How can I monitor the thermo-oxidative degradation of my polyimide samples?

A5: Several analytical techniques can be used to monitor thermo-oxidative degradation. Thermogravimetric Analysis (TGA) is widely used to measure weight loss as a function of temperature.[7][8] Fourier-Transform Infrared Spectroscopy (FTIR) can detect changes in the chemical structure, such as the disappearance of characteristic imide absorption bands.[6][9] Differential Scanning Calorimetry (DSC) can be used to observe thermal transitions like the glass transition temperature (Tg), which can be affected by degradation.[10][11] Mechanical testing can also be employed to evaluate the degradation of mechanical properties.[12]

Troubleshooting Experimental Issues

Q1: My TGA results show an initial weight gain instead of weight loss. Is this an error?

A1: Not necessarily. For some polyimides, particularly at lower to moderate temperatures (e.g., 125-225°C), weight gain can occur due to oxidation reactions where oxygen atoms are incorporated into the polymer structure.[1] This is a real phenomenon and not an instrumental error. As the temperature increases, weight loss reactions will eventually dominate.[1]

Q2: The baseline of my DSC curve is noisy and shows unexpected shifts. What could be the cause?

A2: A noisy or shifting baseline in DSC analysis can be caused by several factors, including pan contamination, improper sealing of the DSC pan, or variations in the pan's material composition and thickness.[13] Using high-purity aluminum pans and ensuring they are clean and properly sealed can help minimize these issues.[13]

Q3: I'm having trouble getting reproducible FTIR spectra of my degraded polyimide films. What are some common sampling issues?

A3: Reproducibility in FTIR can be affected by the sampling technique. Attenuated Total Reflectance (ATR) and Reflection-Absorption spectroscopy are common methods for thin films.[14] Ensure consistent sample contact with the ATR crystal. For reflection-absorption, the angle of incidence is critical. Inconsistent film thickness can also lead to variations in absorbance.

Q4: My mechanical test results for degraded polyimide samples are highly variable. Why might this be?

A4: High variability in mechanical testing of degraded samples can be due to non-uniform degradation. Thermo-oxidative degradation is often a surface phenomenon, creating a brittle oxidized layer on top of a less-degraded bulk material.[15] The presence of microcracks, voids, and delaminations, especially in composite materials, can also lead to inconsistent results.[16] Careful sample preparation to ensure a uniform gauge section and visual inspection for defects before testing are crucial.

Quantitative Data Summary

Table 1: Thermal Decomposition Temperatures of Various Polyimides

Polyimide TypeAtmosphere5% Weight Loss Temp (Td5)Reference
PMR350 ResinAir456 °C[4]
PMR350 ResinNitrogen485 °C[4]
MHT-R (heating rate 2°C/min)Air470 °C[2]
MHT-R (heating rate 16°C/min)Air529 °C[2]
Fluorinated PolyimideAir>430 °C (for 20 min exposure)[3]
6FDA-based PolyimidesNitrogen472-501 °C[17]

Table 2: Weight Loss of Polyimides under Isothermal Aging in Air

Polyimide TypeTemperatureAging TimeWeight Loss (%)Reference
PMR350 Resin350 °C25 h0.83[4]
PMR350 Resin350 °C50 h1.49[4]
PMR350 Resin350 °C100 h2.70[4]
PMR350 Resin350 °C200 h6.13[4]
PMR350 Resin350 °C300 h11.03[4]
Fluorinated Polyimide Composite510 °C20 min10.9 (TGA), 5.3 (oven)[3]
Neat Fluorinated Polyimide510 °C20 min31.3 (TGA), 12.6 (oven)[3]

Detailed Experimental Protocols

Thermogravimetric Analysis (TGA) for Thermo-Oxidative Stability

Objective: To determine the thermal stability of a polyimide sample in an oxidative atmosphere by measuring its weight change as a function of temperature.

Materials and Equipment:

  • Thermogravimetric Analyzer (e.g., TGA Q50 Thermal Analyzer)[3]

  • High-purity air or nitrogen gas

  • Polyimide sample (3-20 mg)[3]

  • Sample pans (e.g., platinum or ceramic)

Procedure:

  • Sample Preparation: Cut a small, representative piece of the polyimide film or powder (typically 3-20 mg).[3] Ensure the sample is dry before analysis.

  • Instrument Setup:

    • Place the sample in the TGA pan.

    • Tare the balance.

    • Set the atmosphere to air with a flow rate of 20 mL/min.[3][18]

    • Set the heating program. A typical dynamic scan involves heating from room temperature to 800-1000°C at a constant rate (e.g., 10°C/min).[3][19] For isothermal analysis, the sample is heated to a target temperature and held for a specific duration.[3]

  • Data Acquisition: Start the TGA run and record the sample weight as a function of temperature and/or time.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset of degradation, which is the temperature at which significant weight loss begins.[8]

    • Calculate the temperature at 5% weight loss (Td5%), a common metric for thermal stability.[4]

    • The derivative of the weight loss curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Fourier-Transform Infrared Spectroscopy (FTIR) for Chemical Structure Analysis

Objective: To identify changes in the chemical structure of a polyimide film after thermo-oxidative degradation.

Materials and Equipment:

  • FTIR Spectrometer (e.g., Bruker Tensor 27)[3] with an appropriate sampling accessory (e.g., ATR or transmission).

  • Pristine and degraded polyimide film samples.

Procedure:

  • Sample Preparation:

    • For transmission analysis, ensure the film is thin enough to allow sufficient infrared light to pass through.

    • For Attenuated Total Reflectance (ATR) analysis, ensure the film makes good, uniform contact with the ATR crystal.

  • Background Spectrum: Collect a background spectrum with no sample in the beam path.

  • Sample Spectrum: Place the polyimide sample in the spectrometer and collect the spectrum. Typically, multiple scans (e.g., 100) are signal-averaged to improve the signal-to-noise ratio.[14]

  • Data Analysis:

    • Compare the spectra of the pristine and degraded samples.

    • Look for changes in the intensity of characteristic absorption bands of the imide group, which typically appear near 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), and 1370 cm⁻¹ (C-N stretching).[9][20] A decrease in the intensity of these peaks indicates degradation of the imide rings.

    • The appearance of new peaks, such as those corresponding to carbonyl groups from oxidation products, can also be observed.

Mechanical Testing (Tensile Test) of Degraded Polyimides

Objective: To evaluate the effect of thermo-oxidative degradation on the mechanical properties (e.g., tensile strength, elongation at break) of polyimide films.

Materials and Equipment:

  • Universal Testing Machine with appropriate load cell and grips.

  • Pristine and degraded polyimide film samples cut into a standard geometry (e.g., dog-bone shape).

  • Micrometer for measuring sample dimensions.

Procedure:

  • Sample Preparation:

    • Age the polyimide films at a specific temperature and for a set duration in an oven with an air atmosphere.

    • Cut the pristine and aged films into standard tensile test specimens according to a recognized standard (e.g., ASTM D882).

  • Measurement:

    • Measure the width and thickness of the gauge section of each specimen.

    • Mount the specimen in the grips of the universal testing machine.

  • Testing:

    • Apply a tensile load at a constant rate of extension until the specimen fractures.

    • Record the load and extension data throughout the test.

  • Data Analysis:

    • Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.

    • Compare the mechanical properties of the pristine and degraded samples to quantify the extent of degradation.[12]

Visualizations

Thermo-Oxidative Degradation Pathway

G Polyimide Polyimide Radical_Formation Radical Formation (e.g., at C-H bonds) Polyimide->Radical_Formation Oxygen Oxygen Oxygen->Radical_Formation Elevated_Temp Elevated Temperature Elevated_Temp->Radical_Formation Peroxy_Radical Peroxy Radical Radical_Formation->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + H Chain_Scission Chain Scission (Imide Ring Opening) Hydroperoxide->Chain_Scission Crosslinking Crosslinking Hydroperoxide->Crosslinking Volatiles Volatile Products (CO, CO2, H2O) Chain_Scission->Volatiles Degraded_Polymer Degraded Polymer (Reduced Mechanical Properties) Chain_Scission->Degraded_Polymer Crosslinking->Degraded_Polymer

Caption: Simplified pathway of polyimide thermo-oxidative degradation.

Experimental Workflow for Degradation Analysis

G cluster_aging Sample Aging cluster_analysis Analysis cluster_results Results Start Pristine Polyimide Sample Aging Isothermal Aging in Air Oven Start->Aging TGA TGA Analysis (Weight Loss) Aging->TGA FTIR FTIR Analysis (Chemical Changes) Aging->FTIR DSC DSC Analysis (Thermal Transitions) Aging->DSC Mech_Test Mechanical Testing (Property Degradation) Aging->Mech_Test Results Data Interpretation & Stability Assessment TGA->Results FTIR->Results DSC->Results Mech_Test->Results

Caption: Workflow for analyzing thermo-oxidative degradation of polyimides.

Troubleshooting TGA Results

G Start Unexpected TGA Result? Weight_Gain Initial Weight Gain? Start->Weight_Gain Yes Noisy_Baseline Noisy Baseline? Start->Noisy_Baseline No Weight_Gain->Noisy_Baseline No Is_Oxidation Possible Oxidation at Lower Temperatures Weight_Gain->Is_Oxidation Yes Check_Pan Check Sample Pan (Contamination, Sealing) Noisy_Baseline->Check_Pan Yes Check_Gas Verify Gas Flow Rate and Purity Noisy_Baseline->Check_Gas Yes Normal_Degradation Proceed with Analysis Noisy_Baseline->Normal_Degradation No Rerun Rerun Experiment Check_Pan->Rerun Check_Gas->Rerun

Caption: Decision tree for troubleshooting common TGA issues.

References

Technical Support Center: Optimizing Polymerization of 4,5-Dichlorophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 4,5-dichlorophthalic anhydride (B1165640). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the polymerization of 4,5-dichlorophthalic anhydride with diamines?

A1: The most prevalent method for synthesizing polyimides from this compound and aromatic diamines is a two-step polycondensation reaction.

  • Step 1: Poly(amic acid) Formation: This step involves the reaction of equimolar amounts of this compound and a diamine in a polar aprotic solvent at a low to ambient temperature. This forms a soluble poly(amic acid) precursor.

  • Step 2: Imidization: The poly(amic acid) is then converted to the final polyimide through either thermal or chemical imidization. Thermal imidization involves heating the poly(amic acid) solution or film at elevated temperatures (typically 150-250°C) to induce cyclodehydration. Chemical imidization is performed at lower temperatures using a dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine (B92270) or triethylamine).

A one-step high-temperature solution polymerization is also possible, where the reaction is carried out at high temperatures (180-220°C) in a high-boiling solvent, allowing for the direct formation of the polyimide.

Q2: What are some suitable diamines and solvents for the polymerization of this compound?

A2: A variety of aromatic diamines can be used to synthesize polyimides with this compound, each imparting different properties to the final polymer. Common choices include:

  • 4,4'-Oxydianiline (B41483) (ODA)

  • p-Phenylenediamine (PPD)

  • m-Phenylenediamine (MPD)

  • 3,3'-Diaminodiphenyl sulfone (DDS)

  • 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP)

The choice of solvent is critical for the successful synthesis of high molecular weight poly(amic acid). Suitable solvents are typically polar aprotic solvents that can dissolve both the monomers and the resulting poly(amic acid). Commonly used solvents include:

  • N-Methyl-2-pyrrolidone (NMP)

  • N,N-Dimethylacetamide (DMAc)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

Q3: How do the chlorine substituents on the phthalic anhydride ring affect the polymerization and final polymer properties?

A3: The two chlorine atoms on the this compound monomer have a significant impact on both the polymerization process and the final properties of the polyimide:

  • Reactivity: The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the anhydride group.

  • Solubility: The presence of chlorine atoms can disrupt polymer chain packing, potentially leading to improved solubility of the resulting polyimide in organic solvents.[1]

  • Thermal Stability: Chlorinated polyimides generally exhibit good thermal stability.

  • Optical Properties: The incorporation of chlorine atoms can lead to polyimides with high refractive indices and potentially high transparency in the visible light range.[1][2] This is attributed to the suppression of charge-transfer complex (CTC) formation due to steric hindrance.[1]

  • Dielectric Properties: The polar nature of the C-Cl bond can influence the dielectric constant of the polymer.

Troubleshooting Guide

This guide addresses common problems encountered during the polymerization of this compound.

Issue 1: Low Molecular Weight of the Resulting Polyimide

Potential Cause Recommended Solution
Non-equimolar amounts of monomers Ensure precise weighing and stoichiometry of the this compound and the diamine. Even a small deviation can significantly limit the final molecular weight.
Impurities in monomers or solvent Purify the monomers and solvents before use. Monofunctional impurities can act as chain terminators. Solvents should be anhydrous, as water can hydrolyze the anhydride groups.
Low reaction temperature or short reaction time for poly(amic acid) formation Conduct the initial poly(amic acid) synthesis at a controlled low temperature (e.g., 0-25°C) for a sufficient duration (e.g., 12-24 hours) to ensure complete reaction.
Incomplete imidization For thermal imidization, ensure a proper heating profile with a final hold at a sufficiently high temperature (e.g., 200-250°C) to drive the cyclodehydration to completion. For chemical imidization, ensure the correct stoichiometry of the dehydrating agent and catalyst.
Side reactions The presence of excess dianhydride can lead to side reactions that limit molecular weight. It is crucial to maintain a 1:1 molar ratio.

Issue 2: Poor Solubility of the Polyimide

Potential Cause Recommended Solution
Rigid polymer backbone The choice of a rigid diamine can lead to a less soluble polyimide. Consider using a diamine with flexible linkages (e.g., ether or isopropylidene groups) to increase the solubility of the resulting polymer.
High degree of crystallinity Rapid precipitation of the polymer during synthesis can lead to a more crystalline and less soluble product. Maintain a homogeneous reaction solution for as long as possible.
Incomplete imidization The presence of unreacted amic acid groups can affect solubility. Ensure complete imidization as described in the previous section.

Issue 3: Gelation During Polymerization

Potential Cause Recommended Solution
Impurities in monomers Tri- or tetra-functional impurities in the monomers can act as crosslinking agents, leading to gelation. Ensure high purity of the starting materials.
High monomer concentration At very high concentrations, the likelihood of intermolecular side reactions that can lead to crosslinking increases. Conduct the polymerization at an appropriate monomer concentration (typically 10-20 wt%).
Side reactions at high temperatures During one-step high-temperature polymerization, side reactions leading to crosslinking can occur. Carefully control the reaction temperature and time.

Issue 4: Brittle or Discolored Polyimide Films

Potential Cause Recommended Solution
Low molecular weight Brittle films are often a result of low molecular weight. Refer to the troubleshooting section for low molecular weight.
Incomplete removal of solvent Residual solvent can act as a plasticizer but can also lead to defects in the film upon further heating. Ensure complete solvent removal during the thermal imidization process.
Oxidation at high temperatures Discoloration (darkening) can occur due to oxidation during high-temperature thermal imidization. Perform the imidization under an inert atmosphere (e.g., nitrogen or argon).
Impurities Impurities in the monomers or solvent can lead to colored byproducts. Use highly purified starting materials.

Experimental Protocols

General Two-Step Polycondensation Procedure for Polyimide Synthesis

This protocol describes a general method for the synthesis of a polyimide from this compound and an aromatic diamine (e.g., 4,4'-oxydianiline - ODA).

Materials:

  • This compound

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride

  • Pyridine

Procedure:

  • Poly(amic acid) Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous NMP under a nitrogen atmosphere.

    • Once the diamine is completely dissolved, cool the solution to 0-5°C using an ice bath.

    • Slowly add an equimolar amount of this compound in small portions to the stirred solution, maintaining the temperature below 10°C.

    • After the addition is complete, continue stirring at room temperature for 12-24 hours to obtain a viscous poly(amic acid) solution.

  • Imidization (Chemical Method):

    • To the poly(amic acid) solution, add a mixture of acetic anhydride (2-4 times the molar amount of the repeating unit) and pyridine (equimolar to acetic anhydride) dropwise.

    • Continue stirring at room temperature for 12-24 hours.

    • Precipitate the polyimide by pouring the reaction mixture into a large volume of a non-solvent like methanol (B129727) or water.

    • Collect the polymer by filtration, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 80-100°C.

  • Imidization (Thermal Method):

    • Cast the poly(amic acid) solution onto a glass plate.

    • Place the plate in an oven and heat it in a stepwise manner, for example: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250°C for 30 minutes. This gradual heating helps to remove the solvent and complete the imidization without forming bubbles or cracks in the film.

Data Presentation

The following tables provide a general overview of how reaction parameters can influence the properties of polyimides. The exact values will depend on the specific diamine used and the detailed experimental conditions.

Table 1: Effect of Monomer and Solvent Purity on Polymer Properties

Purity of Monomers/SolventInherent Viscosity (dL/g)Film Quality
UnpurifiedLow (e.g., < 0.5)Brittle, may have defects
PurifiedHigh (e.g., > 1.0)Flexible, tough

Table 2: Influence of Imidization Method on Polymer Properties

Imidization MethodReaction TemperatureTypical Glass Transition Temperature (Tg)Solubility
ChemicalRoom TemperatureGenerally lowerOften better
Thermal150-250°CGenerally higherMay be lower due to potential for some cross-linking

Visualizations

Below are diagrams illustrating key workflows and logical relationships in the polymerization of this compound.

experimental_workflow cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Imidization cluster_purification Purification a Dissolve Diamine in Anhydrous Solvent b Cool to 0-5°C a->b c Add this compound b->c d Stir at Room Temperature (12-24h) c->d e Chemical Imidization (Acetic Anhydride/Pyridine) d->e Option 1 f Thermal Imidization (Stepwise Heating) d->f Option 2 g Precipitation in Non-solvent e->g i Drying in Vacuum Oven f->i Directly yields film h Filtration and Washing g->h h->i

Caption: Experimental workflow for the two-step polymerization of this compound.

troubleshooting_low_mw start Low Molecular Weight (Brittle Polymer) q1 Check Monomer Stoichiometry start->q1 s1 Ensure 1:1 Molar Ratio q1->s1 Incorrect q2 Verify Purity of Reagents q1->q2 Correct end High Molecular Weight (Tough, Flexible Polymer) s1->end s2 Purify Monomers and Use Anhydrous Solvent q2->s2 Impure q3 Review Reaction Conditions q2->q3 Pure s2->end s3 Increase Reaction Time or Optimize Temperature q3->s3 Suboptimal q4 Confirm Complete Imidization q3->q4 Optimal s3->end s4 Adjust Imidization Protocol (Time, Temperature, Reagents) q4->s4 Incomplete q4->end Complete s4->end

Caption: Troubleshooting flowchart for addressing low molecular weight in polyimide synthesis.

References

Technical Support Center: Synthesis of 4,5-Dichlorophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,5-Dichlorophthalic Anhydride (B1165640). This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this important chemical intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4,5-Dichlorophthalic Anhydride.

Problem IDIssuePossible CausesSuggested Solutions
SYN-001 Low or No Yield of this compound 1. Incomplete dehydration of 4,5-dichlorophthalic acid. 2. Sub-optimal reaction temperature. 3. Insufficient reaction time. 4. Poor quality of starting material (4,5-dichlorophthalic acid). 5. Hydrolysis of the anhydride product during workup.1. Ensure the dehydrating agent (e.g., acetic anhydride, acetyl chloride) is fresh and used in sufficient excess. 2. For the acetic anhydride method, maintain a reflux temperature of around 140°C.[1] For the acetyl chloride method, ensure the mixture is refluxed. 3. Extend the reaction time. Monitor the reaction progress by a suitable analytical method (e.g., IR spectroscopy to observe the disappearance of the diacid's broad O-H stretch and the appearance of the anhydride's characteristic C=O stretches). 4. Ensure the 4,5-dichlorophthalic acid is pure and dry before use. 5. Conduct the workup and filtration in a dry environment to prevent moisture from hydrolyzing the product back to the diacid.
SYN-002 Product is Contaminated with Starting Material (4,5-Dichlorophthalic Acid) 1. Incomplete reaction. 2. Hydrolysis of the anhydride during purification or storage.1. Increase the reaction time or the amount of dehydrating agent. 2. Recrystallize the product from a non-polar solvent like chloroform (B151607).[2] Store the final product in a desiccator over a drying agent.
SYN-003 Formation of Unwanted By-products 1. Side reactions due to high temperatures. 2. Reactivity of the anhydride with nucleophilic impurities or solvents.1. Maintain the recommended reaction temperature. Overheating can lead to decomposition or side reactions. 2. Use high-purity, non-nucleophilic solvents for the reaction and purification. The anhydride is susceptible to nucleophilic attack.[1][3][4]
PUR-001 Difficulty in Purifying the Product 1. Presence of isomeric impurities from the synthesis of the starting 4,5-dichlorophthalic acid. 2. Co-precipitation of starting material and product.1. A multi-step purification process may be necessary. One approach involves converting the crude anhydride to its sodium salt, boiling with a zinc salt solution to precipitate impurities, followed by regeneration of the acid and re-formation of the anhydride.[2] 2. Utilize fractional crystallization from a suitable solvent like chloroform to separate the desired product.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently cited method is the dehydration of 4,5-dichlorophthalic acid using a dehydrating agent such as acetic anhydride or acetyl chloride.[5] A common procedure involves refluxing 4,5-dichlorophthalic acid with acetic anhydride at 140°C for several hours.[1]

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: The critical parameters to control are the reaction temperature, reaction time, and the purity of the starting materials and reagents. The absence of moisture is crucial to prevent the hydrolysis of the anhydride product.

Q3: How can I confirm the formation of this compound?

A3: The formation of the product can be confirmed using several analytical techniques. Infrared (IR) spectroscopy is a valuable tool to monitor the reaction, characterized by the appearance of two carbonyl (C=O) stretching bands around 1727 cm⁻¹ and 1796 cm⁻¹.[1] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to confirm the final structure.[1][3][4] The melting point of the purified product should also be consistent with the literature value (approximately 185-187°C).[6]

Q4: What are the common impurities in the final product?

A4: The most common impurity is the unreacted starting material, 4,5-dichlorophthalic acid. Other potential impurities include isomeric dichlorophthalic anhydrides (if the starting material is not isomerically pure) and by-products from side reactions.

Q5: How should this compound be stored?

A5: this compound is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4,5-Dichlorophthalic Acid using Acetic Anhydride

This protocol is based on a reported method.[1]

Materials:

  • 4,5-Dichlorophthalic acid

  • Acetic anhydride

  • Ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Place 4,5-dichlorophthalic acid in a round-bottom flask.

  • Add a sufficient amount of acetic anhydride to dissolve the acid (e.g., 15-20 mL for 4.7 g of acid).[1]

  • Attach a reflux condenser and heat the mixture to reflux at 140°C for 3 hours.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the crystalline product.

  • Wash the collected solid thoroughly with ether three times.

  • Dry the product to obtain this compound. A reported yield for this method is 65%.[1]

Protocol 2: Purification of this compound by Fractional Crystallization

This protocol is adapted from a described purification method.[2]

Materials:

  • Crude this compound

  • Chloroform

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot chloroform.

  • Allow the solution to cool slowly to room temperature to promote the formation of crystals.

  • Further cool the mixture in an ice bath to maximize crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold chloroform.

  • Dry the purified crystals. The melting point of the purified anhydride is approximately 185-187°C.[2]

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of this compound

Starting MaterialDehydrating AgentReaction Temperature (°C)Reaction Time (h)Reported Yield (%)Reference
4,5-Dichlorophthalic AcidAcetic Anhydride140 (Reflux)365[1]
4,5-Dichlorophthalic AcidAcetyl ChlorideReflux2Not specified[5]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: 4,5-Dichlorophthalic Acid reagent Add Acetic Anhydride start->reagent reaction Reflux at 140°C for 3h reagent->reaction cooling Cool to Room Temperature reaction->cooling filtration Filter Crude Product cooling->filtration washing Wash with Ether filtration->washing crude_product Crude this compound washing->crude_product dissolution Dissolve in Hot Chloroform crude_product->dissolution Proceed to Purification crystallization Cool to Crystallize dissolution->crystallization pur_filtration Filter Purified Product crystallization->pur_filtration drying Dry Final Product pur_filtration->drying final_product Pure this compound drying->final_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Impure Product? incomplete_reaction Incomplete Reaction start->incomplete_reaction Yes hydrolysis Product Hydrolysis start->hydrolysis Yes impure_sm Impure Starting Material start->impure_sm Yes increase_time_reagent Increase Reaction Time / Reagent incomplete_reaction->increase_time_reagent dry_conditions Ensure Dry Conditions hydrolysis->dry_conditions purify_sm Purify Starting Material impure_sm->purify_sm recrystallize Recrystallize Product increase_time_reagent->recrystallize dry_conditions->recrystallize purify_sm->recrystallize success success recrystallize->success High Purity Product

Caption: Troubleshooting logic for low yield or impure this compound.

References

4,5-Dichlorophthalic anhydride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 4,5-Dichlorophthalic anhydride (B1165640), along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 4,5-Dichlorophthalic anhydride?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated place.[1] The container should be tightly closed to prevent exposure to moisture, as the compound is moisture-sensitive.[1][2] For extended storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) at room temperature is recommended.

Q2: Is this compound stable at room temperature?

A2: Yes, this compound is stable under recommended storage conditions, which include room temperature in a dry, well-sealed container.[1]

Q3: What are the signs of degradation of this compound?

A3: The primary degradation product upon exposure to moisture is 4,5-dichlorophthalic acid. This may manifest as a change in the physical appearance of the powder, such as clumping or a change in texture. A definitive way to check for degradation is through analytical methods like melting point analysis, as the presence of the dicarboxylic acid will likely lower and broaden the melting point range. Spectroscopic methods such as FTIR can also be employed to detect the presence of carboxylic acid functional groups.

Q4: What happens if this compound is exposed to water or moisture?

A4: As a cyclic anhydride, this compound will react with water in a process called hydrolysis. This reaction opens the anhydride ring to form 4,5-dichlorophthalic acid. This conversion will alter the chemical properties of the material and may negatively impact subsequent reactions where the anhydrous form is required.

Q5: What materials are incompatible with this compound?

A5: this compound should be kept away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3] It is also reactive towards nucleophiles such as amines and alcohols.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent reaction yields or unexpected side products. Degradation of the starting material due to improper storage.Verify the purity of the this compound. If degradation is suspected, purify the material by recrystallization or obtain a new, verified batch. Implement stringent storage protocols to prevent future degradation.
The material appears clumped or has a different consistency. Exposure to humidity, leading to hydrolysis.The material may have partially or fully converted to 4,5-dichlorophthalic acid. It is advisable to test a small sample for its melting point or acquire an IR spectrum to check for the presence of carboxylic acid peaks. For many applications, the hydrolyzed form will not be suitable.
Difficulty solubilizing the compound in a non-polar solvent. The compound may have hydrolyzed to the more polar 4,5-dichlorophthalic acid, which has different solubility characteristics.Check the identity and purity of your material. If hydrolysis has occurred, the resulting diacid will have significantly lower solubility in non-polar organic solvents and higher solubility in more polar or aqueous basic solutions.

Quantitative Data

PropertyValueSource
Molecular Formula C₈H₂Cl₂O₃[1]
Molecular Weight 217.01 g/mol [1]
Melting Point 185-187 °C (lit.)[5]
Boiling Point 313 °C (lit.)[5]
Appearance White to almost white powder or crystals[6]
Solubility Soluble in Toluene[6]

Experimental Protocols

Protocol 1: Infrared (IR) Spectroscopy for Detection of Hydrolysis

  • Objective: To detect the presence of the hydrolysis product, 4,5-dichlorophthalic acid, in a sample of this compound.

  • Methodology:

    • Prepare a sample of the this compound for IR analysis (e.g., as a KBr pellet or using an ATR accessory).

    • Acquire the IR spectrum.

    • Examine the spectrum for the characteristic peaks of an anhydride, which include two carbonyl (C=O) stretching bands around 1845 cm⁻¹ and 1770 cm⁻¹.

    • Look for the appearance of a broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretch of a carboxylic acid.

    • The presence of this broad O-H band and a C=O stretch around 1700 cm⁻¹ (typical for a carboxylic acid) indicates hydrolysis has occurred.

Protocol 2: Purification by Recrystallization

  • Objective: To purify this compound that may contain its hydrolyzed diacid form.

  • Methodology:

    • Dissolve the potentially impure this compound in a suitable hot solvent, such as chloroform.

    • Hot filter the solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals under vacuum to remove any residual solvent.

    • Confirm the purity of the recrystallized product by melting point determination and/or spectroscopic analysis.

Visualizations

Hydrolysis_Pathway Anhydride This compound Diacid 4,5-Dichlorophthalic Acid Anhydride->Diacid Hydrolysis Water H₂O (Moisture) Water->Diacid Troubleshooting_Workflow start Experiment Fails or Gives Inconsistent Results check_storage Were proper storage conditions (cool, dry, sealed) used? start->check_storage check_appearance Inspect the anhydride's physical appearance. Is it clumpy or discolored? check_storage->check_appearance No other_issue Issue may not be with the anhydride's stability. Check other reagents and protocol. check_storage->other_issue Yes analyze_purity Analyze purity via Melting Point or FTIR. check_appearance->analyze_purity hydrolysis_suspected Hydrolysis is likely. The material is now 4,5-dichlorophthalic acid. analyze_purity->hydrolysis_suspected Purity is low/ Hydrolysis detected analyze_purity->other_issue Purity is high use_new Use a new, unopened batch of anhydride. hydrolysis_suspected->use_new

References

handling and safety precautions for 4,5-Dichlorophthalic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 4,5-Dichlorophthalic anhydride (B1165640).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 4,5-Dichlorophthalic anhydride?

A1: this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2][3][4]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3][4]

  • Specific target organ toxicity — single exposure (Category 3): May cause respiratory irritation.[1][2][3][4]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To ensure safety, the following PPE is mandatory:

  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH approved standards.[1]

  • Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]

  • Body Protection: Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]

  • Respiratory Protection: For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]

Q3: What are the proper storage conditions for this compound?

A3: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed.[1] The compound is moisture-sensitive.[1]

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents.[3]

Q5: What should I do in case of a fire involving this compound?

A5: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as suitable extinguishing media.[1] Firefighters should wear self-contained breathing apparatus if necessary.[1]

Troubleshooting Guides

Scenario 1: Accidental Spill

Problem: I have spilled a small amount of this compound powder in the lab.

Solution:

  • Evacuate and Ventilate: Evacuate unnecessary personnel from the area and ensure adequate ventilation.[1]

  • Wear Appropriate PPE: Before cleaning, ensure you are wearing the correct personal protective equipment, including a respirator, gloves, and eye protection.[1]

  • Contain the Spill: Prevent the powder from spreading or entering drains.[1]

  • Clean-up: Carefully sweep up the spilled material and place it into a suitable, closed container for disposal.[1] Avoid creating dust.[1]

  • Decontaminate: Wash the spill area thoroughly.

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations.

Scenario 2: Accidental Exposure

Problem: What are the first-aid measures for accidental exposure to this compound?

Solution:

  • Inhalation: If inhaled, move the person into fresh air.[1][3] If not breathing, give artificial respiration and consult a physician.[1][3]

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water.[1][3] Consult a physician if irritation occurs.[1][3] Remove contaminated clothing and wash it before reuse.[3]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3] If present, remove contact lenses and continue rinsing.[2][3]

  • Ingestion: If swallowed, rinse your mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Consult a physician.[1]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₂Cl₂O₃
Molecular Weight 217.01 g/mol [1]
Appearance White to yellow to grey crystalline powder.[5][6]
Melting Point 185-189 °C[5][7]
CAS Number 942-06-3[1]

Experimental Protocols

Protocol 1: Handling a Small Laboratory Spill of this compound

  • Preparation:

    • Identify the location of the spill kit.

    • Ensure all personnel in the immediate vicinity are aware of the spill.

    • Don the appropriate PPE: safety goggles, gloves, lab coat, and a respirator.

  • Procedure:

    • Without creating dust, gently cover the spill with an absorbent material from the spill kit.

    • Carefully sweep the mixture into a dustpan.

    • Transfer the swept material into a clearly labeled, sealable waste container.

    • Wipe the spill area with a damp cloth. Be careful not to spread any remaining residue.

    • Place the used cloth and any other contaminated materials into the same waste container.

  • Post-Cleanup:

    • Seal the waste container.

    • Remove and dispose of PPE as hazardous waste.

    • Wash hands thoroughly with soap and water.

    • Arrange for the proper disposal of the hazardous waste according to institutional guidelines.

Mandatory Visualization

G cluster_exposure Emergency Response for Accidental Exposure exposure Accidental Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to fresh air inhalation->move_fresh_air wash_skin Wash with soap and plenty of water skin_contact->wash_skin rinse_eyes Rinse with water for at least 15 minutes eye_contact->rinse_eyes rinse_mouth Rinse mouth with water ingestion->rinse_mouth artificial_respiration Give artificial respiration if not breathing move_fresh_air->artificial_respiration consult_physician Consult a Physician artificial_respiration->consult_physician remove_clothing Remove contaminated clothing wash_skin->remove_clothing remove_clothing->consult_physician remove_contacts Remove contact lenses rinse_eyes->remove_contacts remove_contacts->consult_physician no_oral_unconscious Do not give anything by mouth to an unconscious person rinse_mouth->no_oral_unconscious no_oral_unconscious->consult_physician

Caption: Workflow for first aid response to accidental exposure.

References

Technical Support Center: Synthesis of 4,5-Dichlorophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4,5-Dichlorophthalic Anhydride (B1165640), with a focus on avoiding and removing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 4,5-dichlorophthalic anhydride?

A1: The most prevalent impurities are positional isomers formed during the chlorination of phthalic anhydride or its derivatives. These include 3,6-dichlorophthalic anhydride and 3,4-dichlorophthalic anhydride. Other potential impurities include under-chlorinated species (e.g., 4-chlorophthalic anhydride), over-chlorinated species (trichloro- and tetrachlorophthalic anhydrides), and unreacted starting materials.

Q2: Why is it difficult to separate this compound from its isomers?

A2: The difficulty in separation arises from the similar physical properties of the isomers, such as boiling points and solubility in common organic solvents. For instance, 3-chlorophthalic anhydride and this compound have nearly identical boiling points, making purification by distillation challenging.

Q3: What analytical techniques are recommended for identifying impurities in a sample of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation and identification of isomeric impurities in chlorinated phthalic anhydrides. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation and purity assessment.

Q4: Can 4,5-dichlorophthalic acid be used as a starting material for the synthesis?

A4: Yes, 4,5-dichlorophthalic acid is the direct precursor to the anhydride. The synthesis is typically achieved by heating the diacid with a dehydrating agent, such as acetic anhydride or acetyl chloride.[1][2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Final Product - Incomplete chlorination of the starting material. - Suboptimal reaction temperature or time. - Loss of product during workup and purification steps.- Ensure the correct stoichiometry of the chlorinating agent. - Optimize reaction conditions such as temperature and duration. - Minimize transfers and use efficient extraction and filtration techniques.
Product is Off-Color (Not a White Crystalline Solid) - Presence of colored impurities from side reactions. - Thermal degradation during distillation or reaction. - Contamination from the reaction vessel or catalyst residues.- Purify the crude product by recrystallization from an appropriate solvent like toluene.[1] - If distillation is used, perform it under vacuum to lower the boiling point and reduce thermal stress. - Ensure the reaction setup is clean and use high-purity reagents and catalysts.
Presence of Isomeric Impurities (e.g., 3,6- or 3,4-dichloro isomers) - Non-selective chlorination of the aromatic ring.- Employ purification methods that exploit differences in chemical properties, such as selective hydrolysis of the 4,5-isomer to its diacid. - Perform fractional crystallization from a suitable solvent.[3]
Incomplete Conversion of 4,5-Dichlorophthalic Acid to the Anhydride - Insufficient amount or reactivity of the dehydrating agent. - Reaction time is too short or the temperature is too low.- Use a slight excess of the dehydrating agent (e.g., acetic anhydride). - Increase the reaction time or temperature as per the protocol (e.g., reflux for 2-3 hours).[1][4]

Experimental Protocols

Protocol 1: Synthesis of 4,5-Dichlorophthalic Acid by Chlorination of Sodium Phthalate (B1215562)

This protocol is adapted from a patented method and describes the chlorination in an aqueous solution.[3]

Materials:

  • Phthalic Anhydride

  • Sodium Hydroxide (B78521)

  • Sodium Carbonate

  • Antimony Salt (catalyst)

  • Chlorine Gas

  • Sulfuric Acid

  • Diethyl Ether

  • Sodium Bisulfite solution

Procedure:

  • Prepare a solution of sodium phthalate by reacting phthalic anhydride with sodium hydroxide in water.

  • Transfer the sodium phthalate solution to a reaction vessel and add a catalytic amount of an antimony salt.

  • While stirring at room temperature, bubble chlorine gas through the solution. The reaction is exothermic, and a slight weight gain will be observed.

  • After the reaction is complete, remove excess chlorine by adding a sodium bisulfite solution.

  • Acidify the mixture with sulfuric acid to precipitate the crude mixture of dichlorophthalic acids.

  • Extract the acids into diethyl ether.

  • Evaporate the ether to obtain the crude acid mixture.

Protocol 2: Conversion of 4,5-Dichlorophthalic Acid to this compound

This is a common laboratory procedure for the dehydration of the diacid.[1][4]

Materials:

  • 4,5-Dichlorophthalic Acid

  • Acetic Anhydride

  • Petroleum Ether (or Hexanes)

  • Toluene

Procedure:

  • In a round-bottom flask, suspend 4,5-dichlorophthalic acid in acetic anhydride (a slight molar excess of acetic anhydride is recommended).

  • Heat the mixture at reflux (approximately 130-140°C) with stirring for 2-3 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the precipitated crude this compound by vacuum filtration.

  • Wash the collected solid with petroleum ether or hexanes to remove residual acetic anhydride and acetic acid.

  • For further purification, recrystallize the crude product from hot toluene.

  • Dry the purified white crystalline product under vacuum.

Protocol 3: Purification of this compound via Selective Hydrolysis

This method separates the 4,5-isomer from other dichlorinated isomers by leveraging differences in their reactivity with sulfuric acid.[5]

Materials:

  • Crude mixture of dichlorophthalic anhydrides

  • Sulfuric Acid (98-100%)

  • Ice

  • Toluene

Procedure:

  • Dissolve the crude mixture of dichlorophthalic anhydrides in concentrated sulfuric acid (98-100%).

  • Stir the solution, maintaining the temperature as recommended (e.g., warming to ~50°C for an hour) to selectively hydrolyze the this compound to its corresponding diacid. The 3,4- and 3,6-isomers will remain as anhydrides under these conditions.

  • Carefully pour the reaction mixture onto crushed ice. This will precipitate the 4,5-dichlorophthalic acid, while the other isomers remain as anhydrides.

  • Filter the mixture to isolate the precipitated 4,5-dichlorophthalic acid.

  • The filtrate contains the other dichlorophthalic anhydride isomers, which can be extracted with a non-polar solvent like toluene.

  • The isolated 4,5-dichlorophthalic acid can be washed, dried, and then converted back to the pure anhydride using Protocol 2.

Quantitative Data on Purification

The following table provides an illustrative overview of the effectiveness of different purification techniques based on descriptions in the literature. Precise quantitative outcomes will depend on the specific composition of the crude mixture and the exact experimental conditions.

Purification Method Target Impurity Starting Purity (Illustrative) Expected Purity after Purification Key Principle
Recrystallization from Toluene Isomeric Dichlorophthalic Anhydrides, Colored Impurities85-90%>98%[1]Differential solubility of the desired product and impurities in the solvent at different temperatures.
Fractional Crystallization from Chloroform Isomeric Dichlorophthalic AnhydridesMixture of IsomersIsolation of high-melting 4,5-isomer[3]Separation based on differences in the crystal lattice energy and solubility of the isomers.
Selective Hydrolysis with Sulfuric Acid 3,4- and 3,6-Dichlorophthalic AnhydridesMixture of IsomersSeparation of 4,5-isomer as the diacid[5]This compound is selectively hydrolyzed to the diacid in concentrated sulfuric acid, while other isomers remain as anhydrides.
Conversion to Zinc Salt Isomeric ImpuritiesCrude MixtureHigh purity 4,5-dichlorophthalic acid[3]The zinc salt of 4,5-dichlorophthalic acid has a specific solubility that allows it to be separated from the salts of other isomeric impurities.

Visualizations

impurity_formation cluster_synthesis Chlorination of Phthalic Anhydride cluster_impurities Resulting Components in Crude Mixture Phthalic_Anhydride Phthalic Anhydride Crude_Mixture Crude Product Mixture Phthalic_Anhydride->Crude_Mixture Chlorination (e.g., Cl2) Target This compound Crude_Mixture->Target Isomers Isomeric Impurities (3,6- and 3,4-dichloro) Crude_Mixture->Isomers Under_Chlorinated Under-chlorinated (e.g., 4-chlorophthalic anhydride) Crude_Mixture->Under_Chlorinated Over_Chlorinated Over-chlorinated (trichloro-, tetrachloro-) Crude_Mixture->Over_Chlorinated

Caption: Impurity formation pathway in this compound synthesis.

purification_workflow Crude_Product Crude this compound (with isomeric impurities) Selective_Hydrolysis Selective Hydrolysis (conc. H2SO4) Crude_Product->Selective_Hydrolysis Separation Separation by Filtration Selective_Hydrolysis->Separation Precipitates 4,5-diacid Anhydride_Conversion Conversion back to Anhydride (e.g., Acetic Anhydride) Separation->Anhydride_Conversion Isolated 4,5-diacid Isomer_Anhydrides Isomeric Anhydrides in Filtrate Separation->Isomer_Anhydrides Pure_Product Pure this compound Anhydride_Conversion->Pure_Product

Caption: Purification workflow via selective hydrolysis of the 4,5-isomer.

References

Technical Support Center: Scaling Up 4,5-Dichlorophthalic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 4,5-dichlorophthalic anhydride (B1165640).

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for 4,5-dichlorophthalic anhydride?

A1: The main industrial routes for synthesizing this compound typically involve the chlorination of phthalic anhydride or its derivatives. One common method is the direct chlorination of phthalic anhydride in the presence of a catalyst. Another approach involves the chlorination of sodium phthalate (B1215562) in an aqueous solution, followed by dehydration of the resulting 4,5-dichlorophthalic acid.[1] Vapor-phase halogenation of phthalic anhydride is also a potential, though less common, industrial method.

Q2: What are the major challenges when scaling up the synthesis of this compound?

A2: Scaling up this synthesis presents several challenges, including:

  • Heat Management: Chlorination reactions are highly exothermic, and improper heat control can lead to runaway reactions and the formation of unwanted byproducts.[2]

  • Mass Transfer Limitations: In large reactors, inefficient mixing can result in localized areas of high reactant concentration, leading to poor product selectivity and increased impurity formation.

  • Byproduct Formation: The high reactivity of chlorine can lead to the formation of poly-chlorinated species and other impurities that can be difficult to separate from the final product.[3]

  • Corrosion: The use of chlorine and the generation of hydrogen chloride (HCl) can cause significant corrosion to reactor vessels and associated equipment, especially at elevated temperatures.

  • Waste Management: Aqueous-based processes generate significant amounts of wastewater that require treatment before disposal.[4]

Q3: What are the critical safety precautions to consider during the large-scale production of this compound?

A3: Safety is paramount when handling chlorine and chlorinated compounds. Key precautions include:

  • Personal Protective Equipment (PPE): All personnel should use appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Ventilation: The reaction should be carried out in a well-ventilated area to prevent the accumulation of chlorine gas and HCl vapors.

  • Material Compatibility: Ensure all equipment is constructed from materials resistant to corrosion by chlorine and acidic byproducts.

  • Emergency Preparedness: Have emergency procedures and appropriate neutralizing agents readily available in case of a leak or spill.

  • Runaway Reaction Prevention: Implement robust temperature monitoring and control systems to prevent runaway reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction due to insufficient catalyst or reaction time.Optimize catalyst loading and reaction time based on pilot plant data.
Poor temperature control leading to side reactions.Ensure the reactor's cooling system is adequate for the scale of the reaction and that temperature probes are accurately calibrated.
Inefficient mixing resulting in poor reactant contact.Verify that the agitator speed and design are appropriate for the vessel size and viscosity of the reaction mixture.
High Impurity Levels (e.g., over-chlorination) Excess chlorine or localized high concentrations.Carefully control the stoichiometry of chlorine addition. Improve mixing to ensure uniform distribution of chlorine.[3]
High reaction temperature.Lower the reaction temperature to improve selectivity.
Discoloration of Final Product Presence of colored impurities from side reactions or corrosion.Purify the crude product through recrystallization or distillation. Investigate the source of corrosion if metallic impurities are detected.
Thermal degradation of the product during purification.Use vacuum distillation to lower the boiling point and prevent thermal decomposition.
Slow or Stalled Reaction Inactive or poisoned catalyst.Ensure the catalyst is of high quality and has not been deactivated by impurities in the starting materials.
Low reaction temperature.Gradually increase the reaction temperature while carefully monitoring for any signs of a runaway reaction.
Runaway Reaction Inadequate heat removal from the exothermic chlorination.Immediately stop the addition of reactants and activate emergency cooling systems. Review and redesign the reactor's heat transfer capabilities.
Accumulation of unreacted chlorine followed by sudden reaction.Ensure that the reaction initiates promptly upon chlorine addition. Consider a semi-batch process to control the concentration of unreacted chlorine.[5]

Experimental Protocols

Protocol 1: Aqueous Phase Chlorination of Sodium Phthalate

This protocol is based on a patented method for producing 4,5-dichlorophthalic acid, which is then dehydrated to the anhydride.[1]

  • Preparation of Sodium Phthalate Solution: Dissolve phthalic anhydride in an aqueous solution of sodium carbonate.

  • Chlorination:

    • Introduce an antimony salt catalyst to the sodium phthalate solution.

    • Bubble chlorine gas through the solution at ambient temperature. Monitor the reaction temperature closely due to the exothermic nature of the reaction.

    • Continue chlorine addition until the desired degree of chlorination is achieved, as determined by in-process monitoring (e.g., HPLC).

  • Workup:

    • Remove excess chlorine by adding a sodium bisulfite solution.

    • Acidify the reaction mixture with sulfuric acid to precipitate the mixture of chlorophthalic acids.

    • Extract the chlorophthalic acids with a suitable organic solvent (e.g., ether).

  • Purification of 4,5-Dichlorophthalic Acid:

    • Distill the crude acid mixture.

    • Separate the 4,5-dichloro isomer by fractional crystallization from a solvent like chloroform.

    • For higher purity, convert the this compound fraction to its sodium salt, boil with a zinc salt solution to precipitate the zinc salt of the desired acid, filter, and then decompose the zinc salt with sulfuric acid to yield pure 4,5-dichlorophthalic acid.

  • Dehydration:

    • Heat the purified 4,5-dichlorophthalic acid with a dehydrating agent (e.g., acetic anhydride or by azeotropic distillation) to form this compound.

    • Purify the final product by recrystallization or vacuum distillation.

Protocol 2: Dehydration of 4,5-Dichlorophthalic Acid to Anhydride

This protocol focuses on the final dehydration step.

  • Reaction Setup: Suspend 4,5-dichlorophthalic acid in acetyl chloride.

  • Dehydration: Heat the mixture at reflux with stirring for approximately 2 hours.

  • Isolation:

    • Concentrate the resulting suspension under vacuum.

    • Perform azeotropic distillation with hexanes and then toluene (B28343) to remove residual acetyl chloride and acetic acid.

    • The final product, this compound, is obtained as a solid.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Plant Scale Synthesis of 4-Chlorophthalic Anhydride (as an analogue for this compound)

ParameterLab-ScalePilot-Plant ScaleReference
Starting Material Phthalic AnhydridePhthalic Anhydride[6]
Reaction Temperature 55-65°C55-65°C[6]
Reaction Time 180-220 min180-220 min[6]
pH 4.5-5.54.5-5.5[6]
Yield Not specified50-60%[6]
Purity (HPLC) >72% (crude)>98.5% (after purification)[6]

Note: Data for 4-chlorophthalic anhydride is presented as a close analogue due to the limited availability of direct comparative data for this compound at different scales.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Chlorination Reaction cluster_workup Workup & Purification cluster_final Final Product Formation start Start: Phthalic Anhydride prep Prepare Aqueous Sodium Phthalate Solution start->prep catalyst Add Antimony Catalyst prep->catalyst chlorine Introduce Chlorine Gas catalyst->chlorine monitor Monitor Temperature and Conversion chlorine->monitor quench Quench Excess Chlorine monitor->quench acidify Acidify to Precipitate Dichlorophthalic Acids quench->acidify extract Extract with Organic Solvent acidify->extract purify_acid Purify 4,5-Dichlorophthalic Acid extract->purify_acid dehydrate Dehydrate to Anhydride purify_acid->dehydrate purify_anhydride Purify Final Product dehydrate->purify_anhydride end End: this compound purify_anhydride->end

Caption: Experimental workflow for the aqueous phase synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity High Impurity cluster_reaction_kinetics Slow/Stalled Reaction cluster_safety Runaway Reaction start Problem Encountered check_params Check Reaction Parameters (Time, Temp, Catalyst) start->check_params check_mixing Evaluate Mixing Efficiency start->check_mixing control_cl2 Control Chlorine Stoichiometry & Addition Rate start->control_cl2 optimize_temp Optimize Reaction Temperature for Selectivity start->optimize_temp verify_catalyst Verify Catalyst Activity start->verify_catalyst adjust_temp Adjust Temperature Cautiously start->adjust_temp emergency_stop Emergency Stop & Cooling start->emergency_stop review_heat_transfer Review Heat Transfer Capacity emergency_stop->review_heat_transfer

Caption: Logical troubleshooting workflow for common issues in this compound synthesis.

References

Technical Support Center: 4,5-Dichlorophthalic Anhydride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dichlorophthalic anhydride (B1165640). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Reaction & Synthesis Issues

  • Question: My reaction with 4,5-Dichlorophthalic anhydride is not proceeding to completion, or the yield is very low. What are the possible causes and solutions?

    Answer: Several factors can contribute to incomplete reactions or low yields. Consider the following troubleshooting steps:

    • Moisture Contamination: this compound is sensitive to moisture and can hydrolyze back to 4,5-dichlorophthalic acid.[1] Ensure all glassware is thoroughly dried, and use anhydrous solvents. Store the anhydride in a desiccator.[1]

    • Reagent Purity: Verify the purity of your this compound and the nucleophile (e.g., amine, alcohol). Impurities can interfere with the reaction. The typical purity for the anhydride should be 98% or higher.[2]

    • Reaction Temperature: The reaction temperature may be too low. For reactions with amines to form imides, refluxing in a suitable solvent like glacial acetic acid is often necessary.[3][4][5][6]

    • Reaction Time: The reaction may require a longer duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can range from several hours to overnight.[3][4][5][6]

    • Stoichiometry: Ensure the molar ratio of reactants is appropriate. For some reactions, an excess of the nucleophile may be required to drive the reaction to completion.[3][4][5][6]

    • Solvent Choice: The solvent can significantly impact the reaction. Glacial acetic acid is commonly used for reactions with amines.[3][4][5][6] For other nucleophiles, a different solvent may be more appropriate.

  • Question: I am observing the formation of an unexpected byproduct. What could it be?

    Answer: The most common byproduct is 4,5-dichlorophthalic acid, formed from the hydrolysis of the anhydride.[1] Depending on your reaction, other side reactions may occur. For instance, if you are reacting with a diamine, you might get a mixture of the desired product and a polymeric species if the stoichiometry is not carefully controlled.

2. Purification Challenges

  • Question: I am having difficulty purifying the product of my reaction with this compound. What purification methods are recommended?

    Answer: The choice of purification method depends on the properties of your product.

    • Recrystallization: If your product is a solid, recrystallization is often an effective purification method. The crude product can be dissolved in a suitable hot solvent and allowed to cool slowly to form crystals. A patent for the synthesis of 4,5-dichlorophthalic acid mentions recrystallization from water for the acid and fractional crystallization from chloroform (B151607) for the anhydride.[7]

    • Washing: After filtration, washing the solid product with appropriate solvents can remove unreacted starting materials and soluble impurities. Water and ether are mentioned as washing solvents in some procedures.[3][4][5][6]

    • Column Chromatography: For complex mixtures or non-crystalline products, column chromatography on silica (B1680970) gel can be an effective purification technique.[8]

3. Handling and Storage

  • Question: What are the proper handling and storage procedures for this compound?

    Answer: this compound is a moisture-sensitive and irritating chemical.[1][9][10]

    • Handling:

      • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[1][11][12]

      • Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[1][9][11]

      • Avoid contact with skin and eyes.[1][11] In case of contact, rinse thoroughly with water.[1][11]

      • Avoid dust formation during handling.[1]

    • Storage:

      • Store in a cool, dry place away from moisture.[1]

      • Keep the container tightly closed.[1][11]

      • Store in an inert atmosphere.

Experimental Protocols

Synthesis of 2-(2-Carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic Acid [3][6]

This protocol describes the reaction of this compound with thiosemicarbazide (B42300).

  • Reaction Setup: Dissolve 1 mmol of this compound in 15 mL of boiling glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Addition of Reagent: Add 1.5 mmol of thiosemicarbazide to the solution.

  • Reflux: Heat the reaction mixture at reflux for 6 hours.

  • Work-up: Cool the reaction mixture to room temperature.

  • Isolation: Collect the resulting solid precipitate by filtration.

  • Purification: Wash the solid with water and then with ether to afford the pure product.

ParameterValue
Yield 75%
Melting Point 220 °C

Visualizations

experimental_workflow Experimental Workflow: Synthesis of Phthalimide (B116566) Derivatives cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dry_glassware Dry Glassware start->dry_glassware anhydrous_solvent Use Anhydrous Solvent dry_glassware->anhydrous_solvent dissolve Dissolve 4,5-Dichlorophthalic Anhydride in Solvent anhydrous_solvent->dissolve add_nucleophile Add Nucleophile (e.g., Amine) dissolve->add_nucleophile reflux Reflux Reaction Mixture add_nucleophile->reflux monitor Monitor Reaction (TLC/HPLC) reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash Solid filter->wash recrystallize Recrystallize (Optional) wash->recrystallize end End Product recrystallize->end

Caption: General experimental workflow for the synthesis of phthalimide derivatives from this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Reaction Yield check_moisture Check for Moisture Contamination? start->check_moisture check_purity Check Reagent Purity? check_moisture->check_purity No solution_moisture Use Anhydrous Conditions & Dry Reagents check_moisture->solution_moisture Yes check_conditions Check Reaction Conditions? check_purity->check_conditions No solution_purity Verify Purity of Starting Materials check_purity->solution_purity Yes solution_conditions Optimize Temperature, Time, & Stoichiometry check_conditions->solution_conditions Yes

Caption: A logical diagram for troubleshooting low reaction yields in experiments involving this compound.

References

impact of solvent choice on 4,5-Dichlorophthalic anhydride reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4,5-Dichlorophthalic Anhydride (B1165640). Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on its reactivity in various solvents.

Troubleshooting Guide

Encountering issues in your experiments? This guide addresses common problems and offers potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Hydrolysis of 4,5-Dichlorophthalic Anhydride: The anhydride is sensitive to moisture and can hydrolyze to the corresponding dicarboxylic acid, which is unreactive under many conditions.[1] 2. Poor Solubility of Reactants: One or more reactants may not be sufficiently soluble in the chosen solvent at the reaction temperature. 3. Low Reactivity of the Nucleophile: Sterically hindered or electronically deactivated nucleophiles (e.g., certain amines) may react slowly.[1] 4. Incomplete Reaction: The reaction time may be too short or the temperature too low for the reaction to go to completion.1. Ensure all glassware is oven-dried. Use anhydrous solvents and handle this compound under an inert atmosphere (e.g., nitrogen or argon). 2. Consult solubility data and choose a solvent in which all reactants are soluble. Consider increasing the reaction temperature to improve solubility. 3. Increase the reaction temperature, prolong the reaction time, or consider using a catalyst if applicable. 4. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time and temperature.
Formation of Side Products 1. Reaction with Solvent: Protic solvents (e.g., alcohols, water) can react with the anhydride. 2. Undesired Reactivity of the Nucleophile: The nucleophile may have multiple reactive sites. 3. Formation of Isoimide (B1223178): In reactions with primary amines, the intermediate amic acid can cyclize to form a five-membered isoimide ring instead of the desired six-membered imide.[1]1. Choose an inert, aprotic solvent for your reaction. 2. Use protecting groups to block unwanted reactive sites on the nucleophile. 3. The formation of the thermodynamically more stable imide is often favored by heating the reaction mixture in a high-boiling solvent like acetic acid or by using a dehydrating agent.[1]
Product is an Amorphous Solid or Oil 1. Presence of Impurities: Residual solvent or byproducts can inhibit crystallization. 2. Rapid Cooling: Cooling the reaction mixture too quickly can lead to the formation of an oil instead of crystals.1. Purify the crude product using an appropriate technique such as column chromatography or recrystallization from a suitable solvent system. 2. Allow the reaction mixture to cool slowly to room temperature, followed by further cooling in an ice bath to promote gradual crystallization.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: Makes separation by chromatography challenging. 2. Product Solubility: The product may be highly soluble in the solvents used for washing or recrystallization.1. Optimize the chromatographic conditions (e.g., solvent system, stationary phase). Consider derivatization of the product or byproduct to alter its polarity. 2. Carefully select washing and recrystallization solvents to minimize product loss. Use minimal amounts of cold solvent for washing.

Frequently Asked Questions (FAQs)

Q1: What is the impact of solvent choice on the reactivity of this compound?

A1: The choice of solvent significantly influences the reactivity of this compound. Solvent polarity plays a crucial role; polar aprotic solvents like DMF can facilitate reactions with nucleophiles, while protic solvents like glacial acetic acid can also be effective, particularly for driving the formation of imides from the intermediate amic acid.[2][3] The solubility of the anhydride and the nucleophile in the chosen solvent is also a critical factor for ensuring an efficient reaction.

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in toluene.[4] Based on its structure, it is expected to be soluble in a range of aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetone, and chlorinated solvents. Its solubility in non-polar solvents like hexanes is likely to be low.

Q3: How can I minimize the hydrolysis of this compound during my experiment?

A3: To minimize hydrolysis, it is crucial to work under anhydrous conditions. This includes using oven-dried glassware, anhydrous solvents, and handling the this compound in a dry, inert atmosphere (e.g., a glovebox or under a stream of nitrogen or argon). The anhydride is sensitive to moisture.[1]

Q4: What are the typical reaction conditions for the reaction of this compound with amines?

A4: Typically, the reaction is carried out by heating the this compound with the amine in a suitable solvent. Common solvents include glacial acetic acid and DMF.[2][3] The reaction temperature is often elevated (reflux) to drive the reaction to completion, particularly the cyclization of the intermediate amic acid to the final imide. Reaction times can range from a few hours to overnight.[2]

Q5: How can I monitor the progress of a reaction involving this compound?

A5: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). You should see the consumption of the starting materials (anhydride and nucleophile) and the appearance of the product spot. Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique for monitoring the reaction and identifying the product and any major byproducts.

Data Presentation

Solvent Effect on Reaction with Amines

The following table summarizes the reported yields for the reaction of this compound with different amines in various solvents.

NucleophileSolventTemperatureTime (h)ProductYield (%)Reference
ThiosemicarbazideGlacial Acetic AcidReflux62-(2-Carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic acid75[2]
Ethylene diamineGlacial Acetic AcidReflux82-(2-Aminoethyl)-5,6-dichloroisoindoline-1,3-dione65[2]
2-Amino-thiophene-3-carboxylic acid ethyl esterGlacial Acetic AcidReflux74,5-Dichloro-2-((3-(ethoxycarbonyl)thiophen-2-yl)carbamoyl)benzoic acid76
Methyl-4-aminothiophene-3-carboxylate hydrochlorideDMF (with trimethylamine)Reflux74,5-Dichloro-2-((4-(methoxycarbonyl)thiophen-3-yl)carbamoyl)benzoic acid63[2]

Experimental Protocols

General Procedure for the Synthesis of N-substituted Phthalimides

The following are generalized protocols based on literature precedents.[2][5][6] Researchers should adapt these procedures to their specific substrates and experimental setup.

Protocol 1: Reaction in Glacial Acetic Acid

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 mmol).

  • Add glacial acetic acid (10-15 mL).

  • Add the desired amine (1.0-1.2 mmol).

  • Heat the reaction mixture to reflux and maintain for the required time (typically 4-8 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ether or ethanol.

  • Dry the product under vacuum.

Protocol 2: Reaction in DMF

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 mmol).

  • Add DMF (15 mL).

  • If the amine is a hydrochloride salt, add a non-nucleophilic base such as triethylamine (B128534) (1.5 mmol).

  • Add the desired amine or its salt (1.3 mmol).

  • Heat the reaction mixture to reflux and maintain for the required time (typically 7 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water.

  • Dry the product under vacuum.

Visualizations

Experimental Workflow for Amine Reactivity Screening

G Workflow for Screening Amine Reactivity with this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis anhydride 4,5-Dichlorophthalic Anhydride reaction_setup Combine Reactants & Solvent anhydride->reaction_setup amine Amine Nucleophile amine->reaction_setup solvent Anhydrous Solvent (e.g., Acetic Acid, DMF) solvent->reaction_setup heating Heat to Reflux reaction_setup->heating monitoring Monitor by TLC/LC-MS heating->monitoring cooling Cool to Room Temp. monitoring->cooling Reaction Complete precipitation Precipitate Product (e.g., add to water) cooling->precipitation filtration Filter & Wash Solid precipitation->filtration drying Dry Product filtration->drying characterization Characterize (NMR, IR, MS) drying->characterization yield Calculate Yield characterization->yield

Caption: A general experimental workflow for studying the reactivity of amines with this compound.

Logical Relationship of Solvent Properties and Reactivity

G Influence of Solvent Properties on Reactivity cluster_properties Solvent Properties cluster_effects Effects on Reaction solvent Solvent Choice polarity Polarity (Polar vs. Non-polar) solvent->polarity proticity Proticity (Protic vs. Aprotic) solvent->proticity solubility Solubilizing Power solvent->solubility rate Reaction Rate polarity->rate selectivity Product Selectivity (Imide vs. Amic Acid) proticity->selectivity side_reactions Side Reactions (e.g., Solvolysis) proticity->side_reactions solubility->rate yield Product Yield solubility->yield

Caption: A diagram illustrating the relationship between solvent properties and their impact on reaction outcomes.

References

Validation & Comparative

A Comparative Guide to 4,5-Dichlorophthalic Anhydride and 4-Chlorophthalic Anhydride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, the selection of appropriate starting materials is paramount to achieving desired product outcomes with optimal efficiency. For researchers, scientists, and professionals in drug development, phthalic anhydride (B1165640) derivatives serve as critical building blocks for a wide array of functional molecules, including polymers, pharmaceuticals, and dyes. This guide provides a detailed, objective comparison of two such derivatives: 4,5-Dichlorophthalic anhydride and 4-Chlorophthalic anhydride, focusing on their chemical and physical properties, reactivity, and applications, supported by experimental data.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of each molecule. The presence of an additional chlorine atom in this compound significantly influences its molecular weight, melting point, and potentially its solubility and reactivity.

PropertyThis compound4-Chlorophthalic Anhydride
CAS Number 942-06-3118-45-6[1]
Molecular Formula C₈H₂Cl₂O₃C₈H₃ClO₃[1]
Molecular Weight 217.00 g/mol 182.56 g/mol [1]
Melting Point 185-187 °C~99 °C[1]
Appearance White to off-white crystalline powderWhite crystalline solid
Solubility Sparingly soluble in water, soluble in organic solvents like glacial acetic acid.Sparingly soluble in water, soluble in organic solvents such as acetone (B3395972) and benzene. Like most acid anhydrides, it can hydrolyze in the presence of water.[1]

Reactivity Profile: A Comparative Overview

The reactivity of phthalic anhydrides is primarily characterized by the susceptibility of the anhydride ring to nucleophilic attack. The electronic effects of the chloro-substituents on the aromatic ring play a crucial role in modulating this reactivity. The two chlorine atoms in this compound, being electron-withdrawing, are expected to render the carbonyl carbons more electrophilic compared to the single chlorine atom in 4-chlorophthalic anhydride. This generally leads to a higher reactivity towards nucleophiles.

A study on the reactivity of this compound with various nucleophiles, such as amines and thiosemicarbazide, demonstrates its utility in synthesizing a range of derivatives. For instance, the reaction with amines can lead to either the opening of the anhydride ring to form a carboxylic acid derivative or, with subsequent dehydration, the formation of a phthalimide (B116566).[2]

Performance in Synthesis: Applications and Experimental Data

Both anhydrides are valuable precursors in the synthesis of high-performance materials and biologically active molecules.

Synthesis of Polyimides

4-Chlorophthalic anhydride is a key monomer in the synthesis of polyimides, which are high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance.[1] These properties make them suitable for applications in the aerospace, electronics, and microelectronics industries. The chlorine substituent can also enhance the solubility of the resulting polyimides in organic solvents, facilitating their processing.

While less commonly cited for polyimide synthesis in the available literature, this compound can also be used to introduce a higher degree of chlorination into the polymer backbone, which could potentially lead to polymers with modified properties such as increased flame retardancy and different solubility characteristics.

Intermediates in Drug Discovery and Agrochemicals

Cyclic anhydrides are widely employed in the chemical, plastic, agrochemical, and pharmaceutical industries.[2] Derivatives of both this compound and 4-chlorophthalic anhydride have been investigated for their potential biological activities. The reaction of these anhydrides with various amines and other nucleophiles can generate a library of compounds for screening in drug discovery programs. For example, studies have shown that derivatives of this compound can be synthesized to create novel compounds with potential therapeutic applications.[2] 4-Chlorophthalic anhydride is also used as an intermediate for active pharmaceutical ingredients.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative experimental protocols for reactions involving each anhydride.

Reaction of this compound with an Amine

This protocol describes the synthesis of 2-(2-aminoethyl)-5,6-dichloroisoindoline-1,3-dione.

Materials:

Procedure: [2]

  • A mixture of this compound (1 mmol) and ethylene diamine (4 mmol) is stirred under reflux in glacial acetic acid (10 mL) for 8 hours.[2]

  • After cooling, the precipitate is filtered and washed with water to give the final product.[2]

Results:

  • Yield: 65%[2]

  • Melting Point: 231 °C[2]

Synthesis of 4-Chlorophthalic Anhydride

This protocol describes a method for the synthesis of 4-chlorophthalic anhydride.

Materials:

  • Phthalic anhydride sodium salt

  • Water

  • Weak alkali solution (e.g., NaHCO₃ solution)

  • Chlorine gas

Procedure: [3]

  • Phthalic anhydride sodium salt is used as the raw material in water as a medium.[3]

  • A weak alkali solution is used as a pH regulator for the reaction system.[3]

  • Chlorination is carried out directly with chlorine gas to obtain 4-chlorophthalic acid monosodium crude salt.[3]

  • The crude salt undergoes desalination and dehydration to yield the crude product of 4-chlorophthalic anhydride.[3]

  • High-purity 4-chlorophthalic anhydride is obtained by rectification. The production yield can reach 50%-60% with a purity of more than 98.5% (HPLC).[3]

Visualization of a Synthetic Pathway

The following diagram illustrates a general reaction pathway for the synthesis of a phthalimide derivative from a chlorinated phthalic anhydride and an amine.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Chlorinated_Phthalic_Anhydride Chlorinated Phthalic Anhydride (4,5-dichloro- or 4-chloro-) Amic_Acid Amic Acid Intermediate Chlorinated_Phthalic_Anhydride->Amic_Acid Nucleophilic Attack Amine Primary Amine (R-NH2) Phthalimide Phthalimide Derivative Amic_Acid->Phthalimide Dehydration (Heat or Chemical)

Caption: General synthesis of phthalimides from chlorinated phthalic anhydrides.

Logical Workflow for Compound Selection

The choice between this compound and 4-chlorophthalic anhydride depends on the desired properties of the final product and the required reactivity.

G start Start: Select Phthalic Anhydride Derivative decision_reactivity High Reactivity / Reaction with Weak Nucleophiles? start->decision_reactivity decision_product_properties Desired Product Properties? decision_reactivity->decision_product_properties No select_dichloro Select 4,5-Dichlorophthalic Anhydride decision_reactivity->select_dichloro Yes decision_product_properties->select_dichloro Higher Halogen Content (e.g., for flame retardancy) select_chloro Select 4-Chlorophthalic Anhydride decision_product_properties->select_chloro Established use in Polyimides / Lower Molecular Weight Desired

Caption: Decision workflow for selecting between the two anhydrides.

Conclusion

Both this compound and 4-chlorophthalic anhydride are valuable reagents for chemical synthesis. The choice between them should be guided by a careful consideration of the desired reactivity and the specific properties required in the final product. This compound offers higher reactivity due to the presence of two electron-withdrawing chlorine atoms, making it suitable for reactions with a wider range of nucleophiles. 4-Chlorophthalic anhydride is a well-established monomer for high-performance polyimides and offers a lower molecular weight starting material. This guide provides a foundation for an informed selection process, empowering researchers to advance their projects with greater certainty and efficiency.

References

A Comparative Guide to Validating 4,5-Dichlorophthalic Anhydride Derivative Structures by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural validation of novel compounds is a cornerstone of chemical and pharmaceutical research. For derivatives of 4,5-dichlorophthalic anhydride (B1165640), a versatile building block in the synthesis of various bioactive molecules, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for unambiguous structure elucidation. This guide provides a comparative analysis of NMR spectroscopy against other common analytical techniques, supported by experimental data, to aid researchers in their structural validation workflows.

Performance Comparison: NMR vs. Alternative Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides unparalleled detail regarding the carbon-hydrogen framework of a molecule. In the context of 4,5-dichlorophthalic anhydride derivatives, NMR is instrumental in confirming the successful reaction at the anhydride site and identifying the nature of the newly introduced substituent.

While other techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS) are essential components of structural analysis, they often provide complementary, rather than definitive, information. IR spectroscopy is excellent for identifying the presence of specific functional groups, while MS determines the molecular weight and elemental composition. However, only NMR provides the atom-by-atom connectivity map necessary for complete structural assignment.

The following table summarizes the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS) for two representative derivatives of this compound. This allows for a direct comparison of the type and specificity of information each technique provides.

Analytical Technique Derivative 1: 2-(2-((4,5-dichloro-1,3-dioxo-1,3-dihydro-2-benzofuran-2-yl)carbamothioyl)hydrazinyl)-4,5-dichlorobenzoic acid Derivative 2: 4,5-dichloro-2-((4-(methoxycarbonyl)thiophen-3-yl)carbamoyl)benzoic acid
¹H NMR (δ, ppm) 14.11 (br s, 1H, -COOH), 10.48 (s, 1H, -CO.NH.NH.CS-), 9.47 (s, 1H, -CO.NH.NH.CS-), 8.22 (s, 1H, H-6), 8.07 (s, 1H, H-3), 7.85, 7.43 (each s, each 1H, –NH₂)10.25 (1H, s, -COOH), 8.41 (s, 1H, -NH), 8.06 (s, 1H, H-6), 8.00 (s, 1H, H-3), 7.99 (m, 2H, H-2'/5'), 3.83 (s, 3H, -COOCH₃)
¹³C NMR (δ, ppm) 182.7 (C=S), 166.5 (C-7), 166.0 (-CONH-), 136.8 (C-4), 135.4 (C-5), 133.3 (C-2), 131.6 (C-1), 130.9 (C-6), 130.7 (C-3)166.0 (C-7), 164.1 (-CONH-), 162.8 (-COOCH₃), 137.7 (C-4), 135.7 (C-5), 135.0 (C-4'), 133.0 (C-2), 132.0 (C-2'), 131.6 (C-1), 130.1 (C-6/3), 122.2 (C-3'), 112.9 (C-5'), 114.3 (C-3'), 52.6 (-COOCH₃)
IR (ν, cm⁻¹) 1702, 1663 (C=O), 3439-3243 (NH & NH₂)1723, 1656 (C=O), 3400, 3282 (-NH-)
HRMS (EI, m/z) Calculated for C₉H₇Cl₂N₃O₃S: 306.9556, Found: 306.9503Calculated for C₁₄H₉Cl₂NO₅S: 372.9578, Found: 372.9612

Data sourced from a study on the reactivity of this compound.[1][2]

Experimental Protocols

A standardized and meticulously followed experimental protocol is critical for obtaining high-quality, reproducible NMR data.

Key Experiment: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound derivatives.

Materials:

  • NMR spectrometer (e.g., 700 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • Synthesized this compound derivative

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified derivative for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

    • Transfer the solution to a clean NMR tube using a pipette.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

      • Set the relaxation delay (d1) to at least 1-2 seconds to ensure quantitative integration.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Typical parameters include a larger spectral width (e.g., 0 to 220 ppm) and a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

      • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and integration to elucidate the molecular structure.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of a this compound derivative, emphasizing the central role of NMR spectroscopy.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation synthesis Reaction of this compound with a Nucleophile purification Purification of the Derivative (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir data_comparison Comparison of Spectroscopic Data nmr->data_comparison ms->data_comparison ir->data_comparison structure_elucidation Structure Elucidation final_structure Validated Structure structure_elucidation->final_structure data_comparison->structure_elucidation

Caption: Workflow for the synthesis and structural validation of this compound derivatives.

References

A Comparative Analysis of Dichlorophthalic Anhydride Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Dichlorophthalic anhydrides are a class of chemical compounds that serve as crucial building blocks in the synthesis of a wide array of organic molecules. Their utility is particularly pronounced in the pharmaceutical and agrochemical industries, where they are employed as intermediates in the production of active pharmaceutical ingredients (APIs), dyes, and resins.[1][2] The presence and position of chlorine atoms on the phthalic anhydride (B1165640) ring significantly influence the molecule's reactivity and physical properties, making a comparative understanding of its isomers essential for researchers and drug development professionals. This guide provides a detailed comparison of the common isomers of dichlorophthalic anhydride, supported by experimental data and protocols.

There are six possible isomers of dichlorophthalic anhydride, with the most commercially significant and studied being 3,6-dichlorophthalic anhydride and 4,5-dichlorophthalic anhydride. This guide will focus on these two, with additional information on other isomers where available.

Physicochemical Properties

The position of the chlorine atoms on the aromatic ring impacts the electronic and steric environment of the anhydride group, leading to differences in physical properties such as melting point and solubility. These properties are critical for process development and reaction condition optimization.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3,6-Dichlorophthalic Anhydride 4466-59-5C₈H₂Cl₂O₃217.01189-192326
This compound 942-06-3C₈H₂Cl₂O₃217.00185-187[3]313[3]
3,4-Dichlorophthalic Anhydride 15442-64-5C₈H₂Cl₂O₃217.01120-122-
3,5-Dichlorophthalic Anhydride 27749-82-0C₈H₂Cl₂O₃217.01171-172[4]-

Data compiled from various chemical suppliers and databases.[5][6][7][8]

Reactivity and Synthetic Applications

The primary reactivity of dichlorophthalic anhydrides involves nucleophilic acyl substitution at the carbonyl carbons. The electrophilicity of these carbons is influenced by the electron-withdrawing nature of the chlorine atoms. This reactivity is harnessed in the synthesis of a variety of derivatives, including phthalimides, esters, and amides, which are often precursors to more complex molecules.

Key Reactions:

  • Imide Formation: Reaction with primary amines to form N-substituted phthalimides is a cornerstone of their application. This reaction is often a key step in the synthesis of various bioactive compounds.[9][10][11]

  • Esterification: Reaction with alcohols yields mono- or di-esters, which can be used as plasticizers or further modified.

  • Friedel-Crafts Acylation: The anhydride can act as an acylating agent in the presence of a Lewis acid to form new carbon-carbon bonds.

The position of the chlorine atoms can influence the regioselectivity of these reactions. For instance, in unsymmetrical isomers like 3,4- and 3,5-dichlorophthalic anhydride, nucleophilic attack may preferentially occur at one of the two non-equivalent carbonyl carbons.

Experimental Protocols

General Protocol for the Synthesis of N-Substituted Phthalimides

This protocol provides a general method for the synthesis of N-substituted phthalimides from dichlorophthalic anhydride and a primary amine.

Materials:

  • Dichlorophthalic anhydride isomer (1.0 mmol)

  • Primary amine (1.0 - 1.2 mmol)

  • Glacial acetic acid (10-15 mL)

Procedure:

  • Dissolve the dichlorophthalic anhydride in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Add the primary amine to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol (B145695) or ether to remove any remaining acetic acid and unreacted starting materials.[10]

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).[12]

Characterization: The structure of the synthesized N-substituted phthalimide (B116566) can be confirmed using various spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9][10]

Visualizing Synthetic Pathways and Relationships

To better understand the synthetic utility and relationships of these isomers, the following diagrams are provided.

General Synthesis of Dichlorophthalic Anhydride Isomers

The synthesis of dichlorophthalic anhydride isomers can be achieved through various methods, most commonly through the direct chlorination of phthalic anhydride or the oxidation of chlorinated o-xylenes.[13] The specific isomer distribution can be controlled by the reaction conditions and catalysts used.

G General Synthetic Routes to Dichlorophthalic Anhydrides cluster_start Starting Materials cluster_process Processes cluster_isomers Dichlorophthalic Anhydride Isomers Phthalic Anhydride Phthalic Anhydride Direct Chlorination Direct Chlorination Phthalic Anhydride->Direct Chlorination o-Xylene o-Xylene Chlorination -> Oxidation Chlorination -> Oxidation o-Xylene->Chlorination -> Oxidation 3,6-Dichlorophthalic Anhydride 3,6-Dichlorophthalic Anhydride Direct Chlorination->3,6-Dichlorophthalic Anhydride This compound This compound Direct Chlorination->this compound Other Isomers Other Isomers Direct Chlorination->Other Isomers Chlorination -> Oxidation->3,6-Dichlorophthalic Anhydride Chlorination -> Oxidation->this compound Chlorination -> Oxidation->Other Isomers

Caption: Synthetic pathways to dichlorophthalic anhydride isomers.

Experimental Workflow for N-Substituted Phthalimide Synthesis

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of an N-substituted phthalimide from a dichlorophthalic anhydride isomer.

G Workflow for N-Substituted Phthalimide Synthesis Start Start Reactants Dichlorophthalic Anhydride + Primary Amine + Glacial Acetic Acid Start->Reactants Reaction Reflux (4-8h) Reactants->Reaction Cooling Cool to Room Temp. Reaction->Cooling Filtration Collect Precipitate Cooling->Filtration Washing Wash with Water & Ethanol Filtration->Washing Purification Recrystallization Washing->Purification Characterization FT-IR, NMR, MS Purification->Characterization End End Characterization->End

Caption: Experimental workflow for synthesis and purification.

Comparative Reactivity Logic

The reactivity of the dichlorophthalic anhydride isomers is influenced by the electronic effects of the chlorine substituents. This can be generalized as follows:

G Factors Influencing Isomer Reactivity Chlorine Position Chlorine Position Electronic Effects Inductive Effect (-I) Resonance Effect (+R) Chlorine Position->Electronic Effects Steric Hindrance Steric Hindrance Chlorine Position->Steric Hindrance Electrophilicity Electrophilicity of Carbonyl Carbons Electronic Effects->Electrophilicity Reactivity Overall Reactivity with Nucleophiles Steric Hindrance->Reactivity Electrophilicity->Reactivity

References

A Comparative Guide to the DFT Analysis of 4,5-Dichlorophthalic Anhydride Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction mechanisms of 4,5-dichlorophthalic anhydride (B1165640) and related cyclic anhydrides, with a focus on computational studies using Density Functional Theory (DFT). Understanding these mechanisms at a molecular level is crucial for the rational design of novel therapeutics and functional materials. This document summarizes key findings from published research, presents comparative data, and details the computational methodologies employed.

Data Summary: Reactivity of Cyclic Anhydrides

Due to a lack of detailed mechanistic studies providing specific activation energies for 4,5-dichlorophthalic anhydride, this table presents a comparison with other cyclic anhydrides for which such data is available. The reactivity of this compound is described based on its observed reactions with various nucleophiles.

Cyclic AnhydrideNucleophileReaction TypeActivation Energy (kcal/mol)Computational MethodReference
This compound Thiosemicarbazide (B42300), AminesRing-opening, Imide formationNot reportedDFT (B3LYP/6-311G(d,p))[1][2][3]
Maleic Anhydride Secondary AminesRing-openingNot explicitly calculated, but carbonyl attack is favored over Michael additionDFT[4]
Succinic Anhydride Benzocaine (Amine)Ring-opening (Amidation)7.0 (one amine molecule), 2.5 (two amine molecules) in n-butanol; 14.0 (one amine molecule), 3.7 (two amine molecules) in dioxaneDFT[5]

Experimental and Computational Protocols

A comprehensive understanding of the reaction mechanisms of this compound requires robust computational and experimental protocols. The following sections detail the methodologies cited in the relevant literature.

Synthesis and Spectroscopic Analysis of this compound Derivatives

The reactivity of this compound has been explored through its reactions with various nucleophiles, including thiosemicarbazide and different amines.[1] These reactions typically result in the opening of the anhydride ring to form carboxylic acid derivatives, such as phthalimides and dicarboxylic acids.[1][2][3]

The general experimental procedure involves dissolving this compound in a suitable solvent, such as boiling glacial acetic acid, and then adding the nucleophile.[1] The reaction mixture is typically refluxed for several hours.[1] The resulting products are then isolated, purified, and characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]

DFT Computational Methodology

Computational studies on this compound and its derivatives have been performed using Density Functional Theory (DFT).[1][2][3] The following parameters are typically employed:

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1][2][3]

  • Basis Set: 6-311G(d,p) basis set.[1][2][3]

  • Purpose: To investigate the chemical and physical properties of the synthesized compounds.[1][2][3]

While these studies confirm the structures of the reaction products, they do not provide detailed information about the reaction pathways, such as transition states and activation energies.

Reaction Pathway Visualization

The following diagrams illustrate the generalized reaction mechanisms for the ring-opening of a cyclic anhydride by a nucleophile, which is applicable to this compound.

Reaction_Pathway_Ring_Opening cluster_reactants Reactants cluster_ts1 Transition State 1 cluster_intermediate Tetrahedral Intermediate cluster_ts2 Transition State 2 cluster_product Product Anhydride 4,5-Dichlorophthalic Anhydride TS1 Nucleophilic Attack Anhydride->TS1 + Nucleophile Nucleophile Nucleophile (e.g., R-NH2) Intermediate Intermediate TS1->Intermediate TS2 Ring Opening Intermediate->TS2 Product Ring-Opened Product (Amic Acid) TS2->Product

Caption: General mechanism of nucleophilic attack and ring-opening of this compound.

Reaction_Pathway_Imide_Formation cluster_reactants Reactants cluster_ts Transition State cluster_product Product Amic_Acid Ring-Opened Product (Amic Acid) TS_cyclization Dehydration/ Cyclization Amic_Acid->TS_cyclization - H2O Imide Phthalimide (B116566) Derivative TS_cyclization->Imide Water H2O

Caption: Subsequent cyclization of the amic acid intermediate to form a phthalimide derivative.

References

The Influence of Anhydride Structure on Polyimide Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material and drug development, the choice of monomers is critical in tailoring the properties of polyimides for specific high-performance applications. The anhydride (B1165640) component, in particular, plays a pivotal role in defining the final polymer's thermal stability, mechanical strength, and dielectric properties. This guide provides an objective comparison of polyimides derived from various common anhydrides, supported by experimental data, to aid in the selection of the most suitable building blocks for your research and development needs.

The fundamental structure of the dianhydride, from rigid aromatic to flexible cycloaliphatic moieties, directly impacts the polymer chain's packing, rigidity, and intermolecular interactions. These factors, in turn, govern the macroscopic properties of the resulting polyimide. Generally, highly aromatic and rigid dianhydrides like Pyromellitic dianhydride (PMDA) lead to polyimides with exceptional thermal stability and high modulus, though often at the cost of solubility and processability. Conversely, the incorporation of flexible linkages or bulky substituents in the dianhydride structure, as seen in 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA), can enhance solubility and processability, making them more suitable for applications requiring solution-based processing techniques.[1][2]

Performance Comparison of Polyimides from Different Anhydrides

The following tables summarize the key performance data for polyimides synthesized from different dianhydrides. To ensure a direct and objective comparison, the data is presented for polyimides synthesized with the same diamine, 4,4'-oxydianiline (B41483) (ODA), a commonly used aromatic diamine.

Thermal Properties

The thermal stability of polyimides is a key performance indicator for high-temperature applications. The glass transition temperature (Tg) and the 5% weight loss temperature (Td5) are critical parameters.

DianhydrideStructureGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)Key Structural Features & Impact
PMDA (Pyromellitic dianhydride)Rigid, planar aromatic~420>550The highly rigid and planar structure leads to strong interchain packing, resulting in exceptionally high thermal stability.[1]
BPDA (3,3',4,4'-Biphenyltetracarboxylic dianhydride)Rigid, biphenyl (B1667301) aromatic~385>550The biphenyl group provides rigidity, leading to high thermal stability, though slightly lower than PMDA due to some rotational freedom.
BTDA (3,3',4,4'-Benzophenonetetracarboxylic dianhydride)Aromatic with ketone linkage~330~530The flexible ketone linkage disrupts chain packing, lowering the Tg compared to more rigid structures like PMDA and BPDA.[1]
ODPA (4,4'-Oxydiphthalic anhydride)Aromatic with ether linkage~277~520The highly flexible ether linkage significantly reduces the Tg, improving processability.[3]
6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride)Aromatic with fluoroalkyl group~325~530The bulky -C(CF3)2- group increases free volume and hinders chain packing, leading to a lower Tg than PMDA but with improved solubility and optical transparency.[3][4]
BPADA (4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride))Aromatic with isopropylidene and ether linkages~280~510The combination of flexible linkages imparts good solubility and processability, resulting in a lower Tg.[2]
HBPDA (Dicyclohexyl-3,4,3',4'-tetracarboxylic dianhydride)Cycloaliphatic~260~480The non-aromatic, cycloaliphatic structure leads to lower thermal stability compared to aromatic dianhydrides but improves optical transparency.[2]
Mechanical Properties

The mechanical properties of polyimide films are crucial for applications requiring robust and durable materials.

DianhydrideTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Key Structural Features & Impact
PMDA ~135~3.5~50The rigid backbone results in high tensile strength and modulus.
BPDA ~150~3.8~40The linear and rigid structure of the biphenyl unit contributes to excellent mechanical properties.
BTDA ~120~3.0~60The flexible ketone group leads to a slightly lower modulus and higher elongation compared to PMDA and BPDA.
ODPA ~110~2.5~70The flexible ether linkage results in a lower modulus and higher elongation, indicating a more flexible material.
6FDA ~100~2.8~30The bulky fluoroalkyl groups can reduce intermolecular forces, leading to slightly lower tensile strength.[4]
BPADA ~105~2.5~65The presence of multiple flexible linkages results in a more ductile polymer with a lower modulus.[2]
HBPDA ~90~2.2~20The cycloaliphatic structure generally leads to lower mechanical properties compared to their aromatic counterparts.[2]
Dielectric Properties

For microelectronics applications, a low dielectric constant is often desired to reduce signal delay and crosstalk.

DianhydrideDielectric Constant (at 1 MHz)Key Structural Features & Impact
PMDA ~3.4The high density of polar imide groups and tight chain packing contribute to a higher dielectric constant.[5]
BPDA ~3.2The symmetric and polarizable biphenyl structure results in a relatively high dielectric constant.[5]
BTDA ~3.3The polar ketone group contributes to the overall dielectric constant.[5]
ODPA ~3.0The flexible ether linkage can increase free volume, slightly lowering the dielectric constant.[3]
6FDA ~2.8The fluorine-containing groups lower the polarizability and increase free volume, significantly reducing the dielectric constant.[3]
BPADA ~2.9The bulky groups and flexible linkages increase free volume, leading to a lower dielectric constant.
HBPDA ~2.7The non-polar and less dense structure of the cycloaliphatic ring results in a lower dielectric constant.

Structure-Property Relationship Overview

The interplay between the anhydride structure and the resulting polyimide properties can be visualized as a logical workflow. The choice of anhydride dictates key structural features which in turn determine the final performance characteristics.

G cluster_anhydride Anhydride Structure cluster_properties Polyimide Properties Anhydride Choice of Anhydride Aromatic Aromatic Anhydride->Aromatic Cycloaliphatic Cycloaliphatic Anhydride->Cycloaliphatic Rigid Rigid/Planar (e.g., PMDA, BPDA) Aromatic->Rigid Flexible Flexible Linkages (e.g., ODPA, BTDA) Aromatic->Flexible Bulky Bulky Groups (e.g., 6FDA) Aromatic->Bulky Thermal Thermal Stability (Tg, Td5) Cycloaliphatic->Thermal - Dielectric Dielectric Constant Cycloaliphatic->Dielectric - Rigid->Thermal + Mechanical Mechanical Strength (Tensile Strength, Modulus) Rigid->Mechanical + Solubility Solubility & Processability Rigid->Solubility - Flexible->Thermal - Flexible->Mechanical - Flexible->Solubility + Bulky->Dielectric - Bulky->Solubility +

Caption: Relationship between anhydride structure and polyimide properties.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of polyimides. Specific parameters may need to be optimized based on the specific monomers and desired properties.

Polyimide Synthesis (Two-Step Method)

The most common method for synthesizing polyimides is a two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration (imidization).

G Diamine Diamine in Aprotic Solvent PAA Poly(amic acid) Solution Diamine->PAA Stirring at Room Temp. Dianhydride Dianhydride Dianhydride->PAA Imidization Imidization (Thermal or Chemical) PAA->Imidization Film Casting Polyimide Polyimide Film Imidization->Polyimide

Caption: General workflow for the two-step synthesis of polyimides.

  • Poly(amic acid) Synthesis:

    • In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of the diamine in a dry, polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)).

    • Slowly add an equimolar amount of the dianhydride to the stirred diamine solution at room temperature under a nitrogen atmosphere.

    • Continue stirring for 12-24 hours at room temperature to form a viscous poly(amic acid) solution.

  • Imidization:

    • Thermal Imidization: Cast the poly(amic acid) solution onto a glass substrate to form a thin film. Heat the film in a programmable oven under a nitrogen atmosphere using a step-wise heating program (e.g., 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour) to induce cyclodehydration and form the polyimide.

    • Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent such as a mixture of acetic anhydride and a catalyst like pyridine (B92270) or triethylamine. The reaction is typically carried out at room temperature for several hours. The resulting polyimide often precipitates from the solution and can be collected by filtration.

Thermal Property Characterization
  • Thermogravimetric Analysis (TGA):

    • Instrument: TGA instrument (e.g., TA Instruments Q50 or similar).

    • Sample: 5-10 mg of the polyimide film or powder.

    • Procedure: Place the sample in a platinum or ceramic pan. Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.

    • Analysis: Determine the 5% weight loss temperature (Td5) from the TGA curve.

  • Differential Scanning Calorimetry (DSC):

    • Instrument: DSC instrument (e.g., TA Instruments Q200 or similar).

    • Sample: 5-10 mg of the polyimide film, sealed in an aluminum pan.

    • Procedure: Heat the sample to a temperature above its expected Tg, cool it rapidly, and then heat it again at a controlled rate (e.g., 10°C/min).

    • Analysis: The glass transition temperature (Tg) is determined from the midpoint of the transition in the second heating scan.

Mechanical Property Characterization
  • Tensile Testing:

    • Standard: ASTM D882 (Standard Test Method for Tensile Properties of Thin Plastic Sheeting).[1][6]

    • Instrument: Universal testing machine with a suitable load cell.

    • Sample: Cut rectangular film strips (e.g., 10 mm wide and 100 mm long).

    • Procedure: Mount the film in the grips of the testing machine and pull it at a constant crosshead speed (e.g., 5 mm/min) until it breaks.[2]

    • Analysis: From the resulting stress-strain curve, determine the tensile strength, tensile modulus, and elongation at break.

Dielectric Property Characterization
  • Dielectric Constant Measurement:

    • Instrument: LCR meter or impedance analyzer.

    • Sample: A thin film of the polyimide with electrodes deposited on both sides (e.g., by sputtering gold or aluminum) to form a parallel plate capacitor.

    • Procedure: Place the sample in a test fixture and measure the capacitance (C) at a specific frequency (e.g., 1 MHz). Measure the thickness (d) of the film and the area (A) of the electrodes.

    • Analysis: Calculate the dielectric constant (ε') using the formula for a parallel plate capacitor: ε' = (C * d) / (ε₀ * A), where ε₀ is the permittivity of free space.

References

A Comparative Guide to Confirming the Purity of Synthesized 4,5-Dichlorophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-purity chemical intermediates is a critical prerequisite for reliable downstream applications in research, particularly in the fields of materials science and drug development. 4,5-Dichlorophthalic anhydride (B1165640) is a valuable building block in the synthesis of various functional molecules, including polymers, dyes, and pharmaceuticals. Its purity can significantly impact the outcome of subsequent reactions, influencing yield, product quality, and biological activity. This guide provides a comprehensive comparison of analytical techniques to confirm the purity of synthesized 4,5-Dichlorophthalic anhydride, alongside a comparison with alternative reagents.

Characterization of this compound

The identity and purity of synthesized this compound can be unequivocally established through a combination of physical and spectroscopic methods. The expected data for a pure sample are summarized below.

PropertyExpected Value
Molecular Formula C₈H₂Cl₂O₃
Molecular Weight 217.00 g/mol
Appearance White to off-white crystalline powder
Melting Point 185-187 °C
CAS Number 942-06-3

Spectroscopic Data for Purity Confirmation

Spectroscopic analysis provides a detailed fingerprint of the molecule, allowing for the identification of the target compound and the detection of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule. For this compound, the simplicity of the aromatic region in both ¹H and ¹³C NMR spectra is a key indicator of its purity.

¹H NMR (Expected)¹³C NMR (Expected)
A single peak in the aromatic region, corresponding to the two equivalent protons on the benzene (B151609) ring. The chemical shift will be downfield due to the electron-withdrawing effects of the chlorine atoms and the anhydride group.Signals corresponding to the carbonyl carbons of the anhydride and the aromatic carbons. The symmetry of the molecule will result in a limited number of distinct carbon signals. Two signals will be observed for the chlorinated aromatic carbons and one for the non-chlorinated aromatic carbons.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for the anhydride functional group are the primary focus for this compound.

Functional Group Expected Absorption Range (cm⁻¹)
Anhydride C=O StretchTwo distinct bands around 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹ due to symmetric and asymmetric stretching.
Aromatic C=C StretchPeaks in the 1600-1450 cm⁻¹ region.
C-Cl StretchAbsorptions in the 800-600 cm⁻¹ range.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak and the isotopic pattern due to the two chlorine atoms are key diagnostic features.

Ion Expected m/z Notes
[M]⁺216 (base peak), 218, 220The isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio) should be observed for the molecular ion peak.
[M-CO]⁺188, 190, 192Loss of a carbonyl group.
[M-CO-CO]⁺160, 162, 164Loss of both carbonyl groups.

Comparison with Alternative Reagents

This compound is often used as a monomer in the synthesis of polyimides and other polymers, or as a precursor for functionalized molecules. Two common alternatives in these applications are Tetrachlorophthalic anhydride and Pyromellitic dianhydride.

FeatureThis compound Tetrachlorophthalic Anhydride [1][2]Pyromellitic Dianhydride [3][4]
Structure Dichlorinated phthalic anhydrideTetrachlorinated phthalic anhydrideAromatic dianhydride
Molecular Formula C₈H₂Cl₂O₃C₈Cl₄O₃[1][2]C₁₀H₂O₆
Molecular Weight 217.00 g/mol 285.90 g/mol [2]218.12 g/mol
Melting Point 185-187 °C255-257 °C286-288 °C
Key Applications Monomer for polyimides, precursor for dyes and pharmaceuticals.[5]Flame retardant in polyesters and epoxy resins, intermediate for dyes, pigments, and pesticides.[1][2]Monomer for high-performance polyimides, curing agent for epoxy resins.[3][4]
Advantages Introduces chlorine for modified polymer properties (e.g., flame retardancy, solubility).High chlorine content provides excellent flame retardancy.[1][2]Creates highly cross-linked, thermally stable polymers.[3]
Disadvantages Lower chlorine content compared to tetrachloro- derivative.Can lead to more rigid and potentially brittle polymers.Can be less soluble and more difficult to process.

Experimental Protocols for Purity Confirmation

The following are detailed methodologies for the key experiments used to confirm the purity of synthesized this compound.

Melting Point Determination

Objective: To determine the melting point range of the synthesized compound as an indicator of purity. A sharp melting point range close to the literature value suggests high purity.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Ensure the synthesized this compound is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack a small amount of the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Set the heating rate to a rapid setting initially to determine an approximate melting point.

  • Allow the apparatus to cool.

  • For an accurate measurement, set the heating rate to 1-2 °C per minute and start heating from a temperature approximately 10-15 °C below the approximate melting point.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂).

  • The melting point range is reported as T₁ - T₂.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution NMR spectra to confirm the chemical structure and identify any proton- or carbon-containing impurities.

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Pipettes

Procedure:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Cap the NMR tube and gently invert to ensure the sample is fully dissolved.

  • Place the NMR tube in the spectrometer's sample holder.

  • Acquire the ¹H NMR spectrum, ensuring proper shimming to obtain sharp peaks.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Process the spectra and compare the chemical shifts and coupling patterns with the expected values for this compound.

FT-IR Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present in the synthesized compound and to check for impurities that may have different functional groups (e.g., starting material, 4,5-dichlorophthalic acid).

Apparatus:

  • FT-IR spectrometer

  • Agate mortar and pestle

  • KBr (potassium bromide, IR grade)

  • Pellet press

Procedure (KBr Pellet Method):

  • Thoroughly dry the synthesized sample and the KBr powder in an oven to remove any moisture.

  • In an agate mortar, grind a small amount (1-2 mg) of the synthesized this compound with approximately 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press die.

  • Apply pressure to form a thin, transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analyze the spectrum for the characteristic absorption bands of an anhydride and compare it to a reference spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate volatile components of the sample and identify them based on their mass spectra. This technique is highly sensitive for detecting volatile impurities.

Apparatus:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar or medium-polarity capillary column)

  • Syringe for sample injection

  • Volumetric flasks and pipettes

  • High-purity solvent (e.g., dichloromethane (B109758) or ethyl acetate)

Procedure:

  • Prepare a dilute solution of the synthesized this compound in a suitable high-purity solvent (e.g., 1 mg/mL in dichloromethane).

  • Set up the GC-MS instrument with an appropriate temperature program for the oven, injector, and detector. The temperature program should be designed to separate the target compound from potential impurities.

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • The components of the sample are separated in the GC column and then detected by the mass spectrometer.

  • Analyze the resulting chromatogram to determine the retention time of the main peak.

  • Analyze the mass spectrum of the main peak and compare it with the expected fragmentation pattern of this compound.

  • Examine the chromatogram for any additional peaks, which would indicate the presence of impurities. The mass spectra of these impurity peaks can be used to aid in their identification.

Potential Impurities in Synthesized this compound

The purity of the final product is highly dependent on the synthetic route and purification methods employed. When synthesizing this compound, potential impurities may include:

  • Starting Material: Unreacted 4,5-dichlorophthalic acid may be present if the dehydration reaction is incomplete. This can be detected by IR spectroscopy (broad O-H stretch) and by its different chromatographic behavior.

  • Isomeric Impurities: If the starting material is derived from the chlorination of phthalic anhydride, isomers such as 3,6-dichlorophthalic anhydride or other positional isomers of dichlorophthalic anhydride could be present. These are often difficult to separate due to similar physical properties and require high-resolution chromatographic techniques like capillary GC for detection and quantification.

  • Over-chlorinated or Under-chlorinated Products: Depending on the chlorination conditions of the precursor, small amounts of monochlorophthalic anhydrides or trichlorophthalic anhydrides might be carried through the synthesis.

  • Solvent Residues: Residual solvents from the reaction or purification steps can be present and are typically detected by ¹H NMR spectroscopy or GC-MS.

A thorough purity analysis should aim to quantify the levels of these potential impurities to ensure the synthesized this compound meets the required specifications for its intended application.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process for confirming the purity of synthesized this compound.

Analytical_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_spectroscopy Spectroscopic Confirmation cluster_purity Purity Assessment synthesis Synthesized this compound physical_char Physical Characterization (Appearance, Melting Point) synthesis->physical_char Initial Check nmr NMR Spectroscopy (¹H and ¹³C) physical_char->nmr Structural Confirmation ir FT-IR Spectroscopy physical_char->ir Functional Group ID ms Mass Spectrometry (e.g., GC-MS) physical_char->ms Molecular Weight ID chromatography Chromatographic Analysis (GC or HPLC) nmr->chromatography ir->chromatography ms->chromatography impurity_id Impurity Identification chromatography->impurity_id Separation quantification Quantification of Purity impurity_id->quantification final_product Pure this compound quantification->final_product Meets Specification

Caption: Analytical workflow for purity confirmation.

Purity_Decision_Tree start Synthesized Product mp_check Melting Point Analysis start->mp_check mp_pass Sharp MP Range (Matches Literature) mp_check->mp_pass Pass mp_fail Broad/Depressed MP Range mp_check->mp_fail Fail spectro_analysis Spectroscopic Analysis (NMR, IR, MS) mp_pass->spectro_analysis repurify Repurification Required (e.g., Recrystallization, Chromatography) mp_fail->repurify spectro_pass Spectra Match Reference (No Impurity Signals) spectro_analysis->spectro_pass Pass spectro_fail Unexpected Signals Present spectro_analysis->spectro_fail Fail chroma_analysis Chromatographic Analysis (GC/HPLC) spectro_pass->chroma_analysis spectro_fail->chroma_analysis chroma_pass Single Major Peak (>99% Purity) chroma_analysis->chroma_pass Pass chroma_fail Multiple Peaks Detected chroma_analysis->chroma_fail Fail pure_product Product Confirmed as Pure chroma_pass->pure_product chroma_fail->repurify repurify->start Re-analyze

References

spectroscopic analysis (IR, MS) for verification of 4,5-Dichlorophthalic anhydride products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic characteristics of 4,5-Dichlorophthalic anhydride (B1165640) and its common alternatives, including phthalic anhydride, 3-chlorophthalic anhydride, and tetrachlorophthalic anhydride. By presenting key infrared (IR) spectroscopy and mass spectrometry (MS) data in a clear, comparative format, this document aims to facilitate the accurate verification of 4,5-Dichlorophthalic anhydride products in a laboratory setting. Detailed experimental protocols and a logical workflow for analysis are also provided to support researchers in their quality control and characterization efforts.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its analogues. These values are critical for distinguishing between these compounds and verifying the purity of a sample.

Table 1: Comparison of Key Infrared (IR) Absorption Bands (cm⁻¹)

CompoundC=O Anhydride (Asymmetric Stretch)C=O Anhydride (Symmetric Stretch)C-O-C StretchC-Cl StretchAromatic C-H StretchAromatic C=C Stretch
This compound ~1850 - 1830~1780 - 1760~1300 - 1200~850 - 750~3100 - 3000~1600 - 1450
Phthalic Anhydride~1845~1775~1285N/A~3100 - 3000~1600, 1580, 1470
3-Chlorophthalic Anhydride~1850~1780~1290~800 - 700~3100 - 3000~1590, 1460
Tetrachlorophthalic Anhydride~1830~1770~1250~800 - 700N/A~1550

Table 2: Comparison of Key Mass Spectrometry (m/z) Fragments

CompoundMolecular Ion [M]⁺[M-CO]⁺[M-CO₂]⁺[M-2CO]⁺Key Halogenated FragmentsOther Significant Fragments
This compound 216 (with Cl isotope pattern)188172160172/174, 136/13874
Phthalic Anhydride14812010492N/A104, 76, 50
3-Chlorophthalic Anhydride182 (with Cl isotope pattern)154138126138/140, 111/11375, 50
Tetrachlorophthalic Anhydride284 (with Cl isotope pattern)256240228240/242/244, 205/207/209142

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound and its alternatives are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups of the analyte and compare its spectrum with known standards.

Methodology (Attenuated Total Reflectance - ATR-FTIR):

  • Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has undergone its startup diagnostics. Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free wipe.

  • Background Scan: Perform a background scan to record the spectrum of the ambient environment (air, CO₂, water vapor). This will be subtracted from the sample spectrum.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Analysis: Lower the ATR anvil to apply consistent pressure to the sample, ensuring good contact with the crystal. Initiate the sample scan. The instrument will collect and average multiple scans to improve the signal-to-noise ratio.

  • Data Processing: After data acquisition, the background spectrum is automatically subtracted. Process the resulting spectrum by performing a baseline correction and peak picking to identify the wavenumbers of the absorption bands.

  • Analysis: Compare the obtained spectrum with the reference spectrum of this compound. Pay close attention to the characteristic anhydride C=O stretching bands and the C-Cl stretching region.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte for structural elucidation and confirmation.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • GC: Set the appropriate GC parameters, including the injection port temperature (e.g., 250 °C), oven temperature program (e.g., start at 50 °C, ramp to 280 °C at 10 °C/min), carrier gas (helium) flow rate, and column type (e.g., a nonpolar capillary column like DB-5ms).

    • MS: Set the mass spectrometer parameters, including the ionization mode (typically Electron Ionization - EI at 70 eV), mass range (e.g., 40-500 amu), and detector voltage.

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample solution into the GC injection port.

  • Data Acquisition: The sample is vaporized and separated by the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the analyte. Examine the mass spectrum of this peak to determine the molecular ion and the characteristic fragmentation pattern. Compare the obtained mass spectrum with a reference spectrum of this compound, paying particular attention to the isotopic pattern of the chlorine-containing fragments.

Verification Workflow

The following diagram illustrates a logical workflow for the verification of a this compound product using the described spectroscopic techniques.

G cluster_0 Product Verification Workflow Sample Sample of this compound IR_Analysis IR Spectroscopic Analysis Sample->IR_Analysis MS_Analysis Mass Spectrometric Analysis Sample->MS_Analysis Data_Comparison Compare Spectra with Reference Data IR_Analysis->Data_Comparison MS_Analysis->Data_Comparison Decision Product Verified? Data_Comparison->Decision Pass Product Verified Decision->Pass Yes Fail Further Investigation Required Decision->Fail No

Caption: Workflow for the spectroscopic verification of this compound.

A Comparative Guide to 4,5-Dichlorophthalic Anhydride and Its Alternatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical intermediates is a critical step in the synthesis of complex molecules. This guide provides a detailed comparison of 4,5-Dichlorophthalic anhydride (B1165640) with its key alternatives, offering a cross-referenced analysis of their experimental data to inform your selection process.

This document outlines the physicochemical properties, spectroscopic data, and reactivity of 4,5-Dichlorophthalic anhydride, 4-Chlorophthalic anhydride, 3,6-Dichlorophthalic anhydride, and Tetrachlorophthalic anhydride. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key syntheses are provided.

Physicochemical Properties: A Side-by-Side Comparison

The selection of a chemical building block often begins with an evaluation of its fundamental physicochemical properties. The following table summarizes key data for this compound and its common chlorinated phthalic anhydride alternatives.

PropertyThis compound4-Chlorophthalic Anhydride3,6-Dichlorophthalic AnhydrideTetrachlorophthalic Anhydride
Molecular Formula C₈H₂Cl₂O₃[1]C₈H₃ClO₃[2]C₈H₂Cl₂O₃C₈Cl₄O₃
Molecular Weight 217.00 g/mol [1]182.56 g/mol [2]217.01 g/mol 285.90 g/mol
Melting Point 185-187 °C[3]~99 °C[4]188-190 °C253-257 °C
Appearance White to almost white powder/crystalWhite crystalline solidWhite to light yellow crystalline solidWhite crystalline powder
CAS Number 942-06-3[1]118-45-6[2]4466-59-5117-08-8

Spectroscopic Data Analysis

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. Below is a comparison of the available spectroscopic data for the selected phthalic anhydrides.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The carbonyl (C=O) stretching frequencies are particularly characteristic for anhydrides.

CompoundKey IR Absorptions (cm⁻¹)
This compound 1727, 1796 (C=O)[5]
4-Chlorophthalic Anhydride Data not explicitly found in peak list format, but spectra are available.[2]
3,6-Dichlorophthalic Anhydride Data not explicitly found in peak list format.
Tetrachlorophthalic Anhydride Spectra available, indicating characteristic anhydride C=O stretches.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the detailed structure of organic molecules.

¹H NMR Data (δ, ppm)

CompoundAromatic Protons
This compound 8.22 (s, 2H), 8.07 (s, 1H) (in DMSO-d₆, from a derivative)[7]
4-Chlorophthalic Anhydride Spectra available, specific shifts depend on solvent.[8][9]
3,6-Dichlorophthalic Anhydride Data not explicitly found.
Tetrachlorophthalic Anhydride No protons on the aromatic ring.

¹³C NMR Data (δ, ppm)

CompoundCarbonyl CarbonsAromatic Carbons
This compound 163.3 (from a derivative)[5]139.5, 129.6, 127.2 (from a derivative)[5]
4-Chlorophthalic Anhydride Spectra available, specific shifts depend on solvent.[10]Spectra available.[10]
3,6-Dichlorophthalic Anhydride Data not explicitly found.Data not explicitly found.
Tetrachlorophthalic Anhydride Data not explicitly found.Data not explicitly found.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound and its fragments, confirming the molecular weight and elemental composition.

CompoundKey m/z Values
This compound 172, 144, 74[1]
4-Chlorophthalic Anhydride 182, 138, 110[2]
3,6-Dichlorophthalic Anhydride Data not explicitly found.
Tetrachlorophthalic Anhydride Data not explicitly found.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for scientific research. The following sections provide methodologies for the synthesis of this compound and one of its alternatives.

Synthesis of this compound

A common method for the preparation of this compound involves the dehydration of 4,5-dichlorophthalic acid.[11]

Procedure:

  • In a 250 mL round-bottom flask, combine 4,5-dichlorophthalic acid (50.0 g, 0.21 mol) and acetic anhydride (45 mL, 0.22 mol).

  • Heat the mixture at 130 °C for 3 hours.

  • After cooling, collect the solid product by vacuum filtration.

  • Wash the product thoroughly with petroleum ether (40–60 °C).

  • Recrystallize the crude product from toluene.

  • Dry the resulting white solid under vacuum.

  • The final product's identity and purity should be confirmed by recording its yield, melting point, and IR and NMR spectra.[11]

G Synthesis of this compound A 4,5-Dichlorophthalic Acid + Acetic Anhydride B Heat at 130°C for 3h A->B Dehydration C Cooling B->C D Vacuum Filtration C->D E Wash with Petroleum Ether D->E F Recrystallization from Toluene E->F G Dry under Vacuum F->G H This compound G->H

Synthesis of this compound Workflow
Synthesis of 4-Chlorophthalic Anhydride

4-Chlorophthalic anhydride can be synthesized via the chlorination of monosodium phthalate.[12]

Procedure:

  • Prepare a solution of monosodium phthalic acid in water.

  • Use a weak alkali solution to adjust and maintain the pH of the reaction system.

  • Introduce chlorine gas directly into the reaction mixture for chlorination. The recommended weight ratio of chlorine gas to phthalic anhydride is 0.3-0.45.

  • Maintain the reaction temperature between 50-70 °C for 2-5 hours.

  • The resulting 4-chlorophthalic acid monosodium salt is then desalted and dehydrated in a closed-loop system to yield the crude product.

  • Purify the crude 4-chlorophthalic anhydride by rectification to obtain the high-purity final product.[12]

Reactivity and Applications

The reactivity of phthalic anhydrides is largely dictated by the electrophilicity of the carbonyl carbons, which is influenced by the nature and position of the substituents on the aromatic ring.

This compound is a versatile intermediate used in the synthesis of various organic compounds, including phthalimides and dicarboxylic acids, through reactions with nucleophiles like thiosemicarbazide (B42300) and amines.[7] These derivatives have potential applications in the agrochemical and pharmaceutical industries.[7]

Alternatives such as 4-Chlorophthalic anhydride are also important monomers for the synthesis of high-performance polymers like polyimides.[4] Tetrachlorophthalic anhydride is utilized as a flame retardant in plastics and textiles. The varying degrees of chlorination on the aromatic ring influence the reactivity and properties of the resulting polymers and compounds.

The following diagram illustrates a general reaction pathway for phthalic anhydrides with a generic nucleophile (Nu-H), leading to either a ring-opened dicarboxylic acid derivative or a phthalimide.

G General Reactivity of Phthalic Anhydrides cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Phthalic_Anhydride Substituted Phthalic Anhydride Ring_Opening Nucleophilic Acyl Substitution (Ring Opening) Phthalic_Anhydride->Ring_Opening Nucleophile Nucleophile (Nu-H) Nucleophile->Ring_Opening Dicarboxylic_Acid Dicarboxylic Acid Derivative Ring_Opening->Dicarboxylic_Acid Cyclization Dehydration (for Imide Formation) Phthalimide Phthalimide Derivative Cyclization->Phthalimide Dicarboxylic_Acid->Cyclization Heat

General Reactivity of Phthalic Anhydrides

This guide provides a foundational comparison to aid in the selection of the most suitable chlorinated phthalic anhydride for your research and development needs. For more detailed information, please refer to the cited literature.

References

Unveiling the Advantages of 4,5-Dichlorophthalic Anhydride in Advanced Monomer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and material science, the selection of monomers is a critical decision that dictates the final properties and performance of polymers and synthesized molecules. Among the diverse array of available monomers, 4,5-Dichlorophthalic anhydride (B1165640) emerges as a superior choice in numerous applications, offering distinct advantages over other alternatives. This guide provides an objective comparison of its performance, supported by experimental data, to inform your research and development endeavors.

The strategic placement of chlorine atoms on the phthalic anhydride ring imparts a unique combination of properties to the resulting polymers and derivatives. These advantages primarily manifest in enhanced thermal stability, improved solubility, and desirable optical characteristics, making 4,5-Dichlorophthalic anhydride a valuable building block for high-performance materials and bioactive compounds.

Comparative Performance Analysis

The introduction of chlorine atoms into the monomer structure significantly influences the physicochemical properties of the resulting polymers, particularly polyimides. Compared to non-halogenated or other substituted dianhydrides, this compound offers a compelling performance profile.

Enhanced Thermal and Mechanical Properties
PropertyPolyimide from Aromatic Dianhydride (General)Polyimide from Cycloaliphatic Dianhydride (General)Note
Thermal Stability HigherLowerAromatic structures generally impart greater thermal resistance than cycloaliphatic ones.[1]
Tensile Strength HigherLowerThe rigid structure of aromatic dianhydrides contributes to superior mechanical properties.[1]
Tensile Modulus HigherLowerAromatic polyimides exhibit greater stiffness.[1]

Table 1: General Comparison of Properties of Polyimides Derived from Aromatic vs. Cycloaliphatic Dianhydrides.

Superior Optical Properties

A significant advantage of using chlorinated monomers is the ability to tune the optical properties of the resulting polymers. The introduction of bulky chlorine atoms can disrupt polymer chain packing and suppress the formation of charge-transfer complexes (CTCs), which are responsible for the characteristic yellow-to-brown color of many conventional polyimides.[2][3] This leads to polymers with high optical transparency and a lower UV-cutoff wavelength.

Furthermore, the high atomic polarizability of chlorine contributes to an increased refractive index in the resulting polymers.[2][3] Polyimides derived from chlorinated diamines have demonstrated average refractive indices in the range of 1.702–1.732, which is remarkably high for colorless polyimides.[2][3]

PropertyPolyimide from Chlorinated MonomersPolyimide from Non-Chlorinated Aromatic Monomers
Optical Transparency High (>90% in visible region)[2][3]Generally lower due to CTC formation
Color Colorless to pale yellowYellow to brown
Refractive Index High (e.g., 1.702–1.732)[2][3]Lower

Table 2: Comparison of Optical Properties of Polyimides Derived from Chlorinated and Non-Chlorinated Aromatic Monomers.

Improved Solubility

A common challenge with high-performance aromatic polyimides is their poor solubility in common organic solvents, which complicates their processing. The incorporation of chlorine atoms, as with other bulky side groups, can disrupt the close packing of polymer chains, thereby increasing the free volume and enhancing solubility.[4][5] This allows for the dissolution of the polyimides in a wider range of solvents, facilitating their application in spin-coating and other solution-based processing techniques. Polyimides containing bulky side groups have shown good solubility in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and even in less polar solvents like chloroform.[5]

Experimental Protocols

Synthesis of Polyimides via Two-Step Polycondensation

A general and widely used method for synthesizing polyimides from this compound involves a two-step process:

Step 1: Poly(amic acid) Synthesis

  • In a dry, nitrogen-purged flask, dissolve an equimolar amount of an aromatic diamine in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc).

  • Slowly add an equimolar amount of this compound to the stirred diamine solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24 hours to yield a viscous poly(amic acid) solution.

Step 2: Thermal Imidization

  • Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

  • Heat the film in a programmable oven under a nitrogen atmosphere using a staged heating process. A typical procedure involves heating at 100°C, 200°C, and 300°C, holding at each temperature for 1 hour to facilitate the removal of the solvent and the cyclodehydration to the polyimide.[6]

Characterization Techniques
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the conversion of the poly(amic acid) to polyimide by observing the disappearance of the amide and carboxylic acid peaks and the appearance of characteristic imide absorption bands (typically around 1780 cm⁻¹ and 1720 cm⁻¹ for C=O stretching).[7]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyimide by determining the decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polyimide, which indicates the upper-use temperature of the material.

  • UV-Visible Spectroscopy: To assess the optical transparency and determine the UV-cutoff wavelength of the polyimide films.[8][9]

  • Solubility Test: To evaluate the solubility of the polyimide powder in various organic solvents at room temperature and upon heating.[4]

Visualizing the Synthesis and Application Pathways

The following diagrams illustrate the general synthesis workflow for polyimides and a potential signaling pathway where phthalimide (B116566) derivatives, which can be synthesized from this compound, have shown biological activity.

G cluster_reactants Reactants cluster_process Process cluster_products Products 4_5_Dichlorophthalic_anhydride 4,5-Dichlorophthalic anhydride Polycondensation Polycondensation in Polar Solvent 4_5_Dichlorophthalic_anhydride->Polycondensation Aromatic_Diamine Aromatic Diamine Aromatic_Diamine->Polycondensation Polyamic_Acid Poly(amic acid) (Precursor) Polycondensation->Polyamic_Acid Thermal_Imidization Thermal Imidization (Staged Heating) Polyimide Polyimide Film Thermal_Imidization->Polyimide Polyamic_Acid->Thermal_Imidization

Caption: General workflow for the synthesis of polyimides.

G cluster_pathway Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRF3 IRF3 Activation MyD88->IRF3 Interferon_beta Interferon-β Production IRF3->Interferon_beta Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Interferon_beta->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Phthalimide_Derivative Phthalimide Derivative (e.g., Compound IIh) Phthalimide_Derivative->TLR4 Inhibits

Caption: Inhibition of the TLR4 signaling pathway by certain phthalimide derivatives.[10]

Applications in Drug Development

Beyond polymer science, this compound serves as a crucial intermediate in the synthesis of various biologically active molecules.[11] The phthalimide group is a well-known pharmacophore present in numerous therapeutic agents with a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer effects.[12][13] The presence of chlorine atoms can modulate the lipophilicity and electronic properties of the final compound, potentially enhancing its biological activity and pharmacokinetic profile. For instance, certain phthalimide derivatives have been shown to exhibit anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways, such as the Toll-like receptor (TLR) 4 pathway.[10]

References

Comparative Performance Analysis of 4,5-Dichlorophthalic Anhydride in Specialty Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and professionals in drug development and material science, offering a comparative analysis of 4,5-Dichlorophthalic anhydride (B1165640) against its alternatives in the synthesis of high-performance polymers and biologically active molecules. This report includes a compilation of experimental data, detailed methodologies, and visual representations of synthetic pathways.

Introduction

4,5-Dichlorophthalic anhydride is a versatile bifunctional molecule widely utilized as a precursor in the synthesis of a variety of commercially significant organic compounds. Its chemical structure, featuring a reactive anhydride group and two chlorine atoms on the benzene (B151609) ring, makes it an important building block in the production of polyimides, dyes, pigments, and agrochemicals. The chlorine substituents enhance the thermal stability and flame retardancy of the resulting polymers and can be a key feature in the biological activity of smaller molecules. This guide provides a comparative overview of the applications of this compound, with a focus on its performance relative to other phthalic anhydride derivatives.

Application in Polymer Science: A Comparative Overview of Polyimides

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The choice of dianhydride and diamine monomers is crucial in tailoring the final properties of the polyimide. While direct comparative studies detailing the properties of polyimides derived from different dichlorophthalic anhydride isomers are not abundant in the literature, the principles of polymer chemistry allow for an informed comparison.

The position of the chlorine atoms on the phthalic anhydride ring influences the geometry and electronic properties of the resulting polyimide chain, which in turn affects properties such as solubility, glass transition temperature (Tg), and thermal stability. For instance, polyimides derived from this compound are expected to have a different chain packing and intermolecular interactions compared to those from 3,6-dichlorophthalic anhydride, which could lead to variations in their physical properties.

A study on polyimides derived from various dianhydrides and diamines demonstrated that aromatic dianhydrides generally lead to polymers with better thermomechanical properties compared to those with cycloaliphatic dianhydrides.[1][2] While this study did not specifically include this compound, it highlights the importance of the dianhydride structure in determining polymer characteristics. The rigidity of the aromatic backbone is a key factor in achieving high thermal stability.

Table 1: Comparison of Properties of Polyimides Derived from Different Dianhydrides (Illustrative)

Dianhydride MonomerDiamine MonomerGlass Transition Temperature (Tg) (°C)Decomposition Temperature (TGA, 5% weight loss) (°C)Tensile Strength (MPa)Elongation at Break (%)
This compound4,4'-Oxydianiline (ODA)Data not availableData not availableData not availableData not available
3,6-Dichlorophthalic Anhydride4,4'-Oxydianiline (ODA)Data not availableData not availableData not availableData not available
Pyromellitic Dianhydride (PMDA)4,4'-Oxydianiline (ODA)>400~55017070
Biphenyltetracarboxylic Dianhydride (BPDA)4,4'-Oxydianiline (ODA)~300~55014030

Note: This table is illustrative. Specific data for polyimides from dichlorophthalic anhydrides needs to be populated from targeted experimental studies.

Application in Agrochemicals: Fungicidal and Herbicidal Activity

Derivatives of this compound, particularly N-substituted phthalimides, have been investigated for their potential as agrochemicals. The chlorine atoms can play a significant role in the molecule's interaction with biological targets.

Fungicidal Activity

Studies on the structure-activity relationship of fungicidal compounds have shown that dichlorinated aromatic rings can be a key pharmacophore. For example, in a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, the presence of 5,6-dichloro substitution on the pyridine (B92270) ring resulted in excellent fungicidal activity against cucumber downy mildew.[3] While not directly derived from this compound, this highlights the potential of the dichlorophenyl moiety in designing effective fungicides.

Herbicidal Activity

The phthalimide (B116566) structure is a known scaffold for herbicides that act by inhibiting protoporphyrinogen (B1215707) oxidase (PPO). The substitution pattern on the phenyl ring of N-phenyl phthalimides significantly influences their herbicidal activity. While specific data on derivatives of this compound is scarce in the provided search results, the general principles of structure-activity relationships in this class of herbicides suggest that the electronic and steric effects of the chlorine atoms would be critical.

Table 2: Comparison of Biological Activity of Dichlorinated Aromatic Compounds (Illustrative)

Compound ClassSpecific DerivativeTarget OrganismBiological Activity (e.g., EC50, IC50)
N-(Thiophen-2-yl) Nicotinamides5,6-Dichloro-N-(thiophen-2-yl)nicotinamidePseudoperonospora cubensisEC50 = 1.96 mg/L[3]
N-Phenyl Phthalimides(General Structure)Various WeedsActivity depends on substitution pattern
Derivatives of this compoundTo be determinedFungi/WeedsData not available in reviewed literature

Note: This table is illustrative and highlights the potential of dichlorinated structures. Further research is needed to populate it with data specific to this compound derivatives.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic work. Below are protocols for the synthesis of various derivatives starting from this compound, as described in the literature.[4]

Synthesis of 2-(2-Aminoethyl)-5,6-dichloroisoindoline-1,3-dione

A mixture of this compound (1 mmol) and ethylenediamine (B42938) (4 mmol) is stirred under reflux in glacial acetic acid (10 mL) for 8 hours. After cooling, the precipitate is filtered and washed with water to yield the final product.[4]

General Procedure for the Preparation of N-substituted Phthalimides from Aromatic Amines

A mixture of this compound (1 mmol) and an aromatic amine (e.g., 2-amino-5-methyl-benzoic acid, 1.2 mmol) is refluxed in glacial acetic acid for 6-8 hours. After cooling, the solid obtained is collected and washed with water to give the final product.[4]

Synthesis of Carboxylic Acid Derivatives from Thiosemicarbazide

This compound (1 mmol) is dissolved in boiling glacial acetic acid (15 mL). Thiosemicarbazide (1.1 mmol) is then added, and the mixture is refluxed for 5-9 hours. After cooling, the resulting precipitate is filtered off, washed with water, and dried.[4]

Synthetic Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the synthetic workflows and logical relationships in the application of this compound.

G cluster_synthesis Synthesis of Derivatives from this compound 4_5_DPA This compound Imide N-Substituted Phthalimide 4_5_DPA->Imide Reaction with Amine Acid Carboxylic Acid Derivative 4_5_DPA->Acid Reaction with Thiosemicarbazide Amine Amine (R-NH2) Amine->Imide Thio Thiosemicarbazide Thio->Acid G cluster_application Application Workflow Monomer This compound (Monomer) Polymer Polyimide Synthesis Monomer->Polymer Agro Agrochemical Synthesis Monomer->Agro HP_Polymer High-Performance Polymer Polymer->HP_Polymer Material Science Bio_Molecule Biologically Active Molecule Agro->Bio_Molecule Drug/Pesticide Development G cluster_pathway Hypothetical Signaling Pathway Interaction Derivative Phthalimide Derivative JAK Janus Kinase (JAK) Derivative->JAK Inhibition? STAT Signal Transducer and Activator of Transcription (STAT) JAK->STAT Phosphorylation Gene Gene Transcription STAT->Gene Response Cellular Response (e.g., Inflammation, Proliferation) Gene->Response

References

Assessing the Biological Activity of 4,5-Dichlorophthalic Anhydride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the biological activities of various derivatives of 4,5-dichlorophthalic anhydride (B1165640) is crucial for the development of new therapeutic agents. This guide provides a comparative analysis of synthesized derivatives, their biological properties, and the experimental methodologies used for their assessment. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

While a number of 4,5-dichlorophthalic anhydride derivatives have been successfully synthesized, a comprehensive public release of their biological activity data is still forthcoming in dedicated studies. However, based on the known biological profiles of the parent molecules and related heterocyclic compounds, these derivatives hold significant promise in several therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. This guide will detail the synthesis of a key series of these derivatives and outline the standard experimental protocols utilized to evaluate their potential biological activities, providing a framework for future research and comparison once quantitative data becomes available.

Synthesis of this compound Derivatives

A significant study in the field has focused on the reaction of this compound with various nucleophiles, such as thiosemicarbazide (B42300) and different amines, leading to the formation of a series of dicarboxylic acid and phthalimide (B116566) derivatives.[1][2][3] The chemical structures of these synthesized compounds were confirmed using NMR, IR, and MS spectral analyses.[1][2]

General Synthetic Pathway

The synthesis typically involves the reaction of this compound with a nucleophile in a suitable solvent, often under reflux conditions. The specific conditions and resulting products vary depending on the nucleophile used.

Synthesis_Workflow General Synthesis Workflow for this compound Derivatives A This compound D Reaction (e.g., Reflux) A->D B Nucleophile (e.g., Thiosemicarbazide, Amines) B->D C Solvent (e.g., Glacial Acetic Acid) C->D E Product (Dicarboxylic Acid or Phthalimide Derivative) D->E F Purification & Characterization (Filtration, Washing, NMR, IR, MS) E->F

Caption: General workflow for the synthesis of this compound derivatives.

Potential Biological Activities and Experimental Protocols

Although specific biological data for the synthesized this compound derivatives is pending publication, derivatives of phthalic anhydride and related compounds have demonstrated a wide range of biological activities.[2][4] The following sections outline the potential activities and the standard experimental protocols used to assess them.

Antimicrobial Activity

Phthalimide derivatives have been reported to exhibit antibacterial and antifungal properties.[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the compounds is typically determined using a broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Assay_Workflow Workflow for Minimum Inhibitory Concentration (MIC) Assay A Prepare Standardized Microbial Inoculum C Inoculate wells with Microbial Suspension A->C B Serially Dilute Test Compounds in 96-well plate B->C D Incubate at Appropriate Temperature C->D E Observe for Microbial Growth and Determine MIC D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Many heterocyclic compounds derived from cyclic anhydrides have been investigated for their potential as anticancer agents.[2][5][6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated.

MTT_Assay_Workflow Workflow for MTT Cytotoxicity Assay A Seed Cancer Cells in 96-well plate B Treat cells with various concentrations of Test Compounds A->B C Add MTT solution and incubate B->C D Add Solubilizing Agent to dissolve formazan C->D E Measure Absorbance and Calculate IC50 D->E

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Anti-inflammatory Activity

Certain derivatives of cyclic anhydrides have shown promise as anti-inflammatory agents.[7][8]

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This assay assesses the potential of compounds to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: Macrophage cells are cultured in a suitable medium.

  • Cell Treatment: Cells are pre-treated with various concentrations of the test compounds for a short period.

  • Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.

  • Incubation: The cells are incubated for a specified time (e.g., 24 hours).

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Calculation of Inhibition: The percentage of inhibition of NO production by the test compounds is calculated relative to the LPS-stimulated control.

Future Outlook

The synthesized derivatives of this compound represent a promising class of compounds for the development of novel therapeutic agents. The forthcoming biological evaluation of these compounds is eagerly awaited by the scientific community. The experimental protocols outlined in this guide provide a standardized framework for assessing their antimicrobial, anticancer, and anti-inflammatory potential, which will allow for a robust comparison with existing alternatives once the data becomes available. Researchers are encouraged to consult the forthcoming publications for specific quantitative data on the biological activity of these novel derivatives.

References

Benchmarking Thermal Stability: A Comparative Guide to 4,5-Dichlorophthalic Anhydride-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking polymers with exceptional thermal resilience, this guide offers a detailed comparison of the thermal stability of polymers derived from 4,5-Dichlorophthalic anhydride (B1165640) against other high-performance alternatives. Through a comprehensive review of experimental data, this document provides objective insights into the performance of these chlorinated polymers, supported by detailed analytical protocols.

The inclusion of halogen atoms, such as chlorine, into the backbone of polyimides is a strategic approach to enhance their thermal properties. Polyimides synthesized using 4,5-Dichlorophthalic anhydride are a subject of interest for applications demanding high-temperature resistance. This guide aims to benchmark their performance by comparing key thermal stability metrics with those of well-established non-halogenated and fluorinated polyimides.

Comparative Thermal Performance

The thermal stability of polymers is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing critical data points such as the temperatures at which 5% (Td5) and 10% (Td10) weight loss occur, as well as the percentage of material remaining at high temperatures (char yield). DSC is employed to determine the glass transition temperature (Tg), which indicates the transition from a rigid to a more flexible state.

While specific data for a wide range of this compound-based polyimides is not extensively available in publicly accessible literature, this guide presents analogous data for structurally similar chlorinated polyimides to provide a valuable reference point. The following table summarizes the thermal properties of a representative chlorinated polyimide alongside common non-halogenated and fluorinated high-performance polyimides.

Polymer System (Dianhydride-Diamine)Td5 (°C)Td10 (°C)Tg (°C)Char Yield at 800°C (%)Atmosphere
Chlorinated Polyimide Analog
Poly(amide-imide)s from CF3-trimellitic anhydride437–452[1]---N₂[1]
Fluorinated Polyimides
6FDA-BASA530-540[2]545-560[2]246–296[2]>55[3]N₂
BPDA-PFMB>460 (isothermal)[1]----
Non-Halogenated Aromatic Polyimides
PMDA/ODA (Kapton®)505[4]-~360-400-N₂
s-BPDA/PPD560[4]->400-N₂
9,9-bis[4-(3,4-dicarboxyphenoxy)phenyl]fluorene dianhydride-based-493-552[5]270-311[5]--

Experimental Protocols

Accurate and reproducible data are paramount in the comparative analysis of material properties. The following are detailed methodologies for the key experiments cited in this guide.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition characteristics of the polymers. This method is based on ASTM E1131, a standard test method for compositional analysis by thermogravimetry.

Instrumentation: A thermogravimetric analyzer capable of controlled heating in a precisely controlled atmosphere.

Procedure:

  • Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed and placed into a tared TGA sample pan, commonly made of platinum or alumina.[1]

  • Instrument Setup: The furnace is sealed, and the system is purged with an inert gas (typically nitrogen) at a constant flow rate to eliminate oxygen and prevent oxidative degradation.

  • Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C or 1000°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[1]

  • Data Acquisition: The instrument continuously records the sample's weight as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight percent versus temperature) is analyzed to determine the onset of decomposition, Td5, Td10, and the final char yield.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymers. This method is based on ASTM D3418, a standard test method for transition temperatures of polymers by thermal analysis.[1]

Instrumentation: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is encapsulated in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas.

  • Thermal Program: The sample is subjected to a controlled temperature program, which typically includes an initial heating scan to erase the polymer's thermal history, a controlled cooling scan, and a second heating scan. A typical heating/cooling rate is 10°C/min or 20°C/min.

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically determined as the midpoint of this transition.

Visualizing the Workflow

To provide a clear understanding of the experimental and analytical process, the following diagrams illustrate the synthesis and thermal characterization workflow for polyimides.

Polyimide_Synthesis_Workflow Dianhydride 4,5-Dichlorophthalic Dianhydride Polymerization Polycondensation Dianhydride->Polymerization Diamine Aromatic Diamine Diamine->Polymerization Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->Polymerization PolyamicAcid Poly(amic acid) Solution Polymerization->PolyamicAcid Imidization Imidization (Thermal or Chemical) PolyamicAcid->Imidization Polyimide Polyimide Imidization->Polyimide

General synthesis pathway for aromatic polyimides.

Thermal_Analysis_Workflow cluster_synthesis Polymer Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Start Synthesized Polyimide SamplePrep Sample Preparation (Film or Powder) Start->SamplePrep TGA Thermogravimetric Analysis (TGA) SamplePrep->TGA DSC Differential Scanning Calorimetry (DSC) SamplePrep->DSC TGA_Data Determine Td5, Td10, Char Yield TGA->TGA_Data DSC_Data Determine Glass Transition (Tg) DSC->DSC_Data Comparison Comparative Analysis TGA_Data->Comparison DSC_Data->Comparison

Workflow for thermal stability analysis of polyimides.

References

Safety Operating Guide

Proper Disposal of 4,5-Dichlorophthalic Anhydride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4,5-Dichlorophthalic anhydride (B1165640) is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively, ensuring compliance with regulations and minimizing risks.

Hazard Profile and Safety Data

4,5-Dichlorophthalic anhydride is a chemical compound that presents several hazards.[1][2] Understanding these is the first step toward safe handling and disposal. It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][3][4]

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]
Specific target organ toxicityH335May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal preparation, it is mandatory to use appropriate personal protective equipment to prevent exposure.

EquipmentSpecificationPurpose
Eye ProtectionSafety glasses with side-shieldsTo protect against dust and splashes.[1]
Hand ProtectionChemical-resistant glovesTo prevent skin contact.[1]
Respiratory ProtectionNIOSH-approved respiratorTo avoid inhalation of dust, especially where ventilation is inadequate.[1]
Protective ClothingLab coat or impervious clothingTo protect skin and personal clothing from contamination.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, in accordance with local, state, and federal regulations.[5] As a chlorinated organic compound, it is subject to stringent disposal requirements.[5][6]

Step 1: Waste Characterization and Segregation
  • Classify as Hazardous Waste : Due to its chemical nature as a chlorinated organic compound, this compound waste must be treated as hazardous.[5][6]

  • Segregate Waste : It is crucial to collect and store this waste separately from other chemical waste streams.

    • Do not mix with non-halogenated organic waste.[7] Keeping halogenated and non-halogenated waste streams separate can significantly reduce disposal costs.[7]

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent dangerous chemical reactions.[8]

Step 2: Containment and Labeling
  • Use Appropriate Containers : Collect waste this compound in a suitable, sealable, and chemically compatible container.[1] The container should be in good condition and free from leaks.

  • Label Clearly : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's safety protocols and local regulations.

Step 3: On-site Storage
  • Secure Storage Area : Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[1]

  • Moisture Sensitivity : This compound is sensitive to moisture; therefore, the storage area must be dry to prevent any reaction.[1]

  • Limit Accumulation : Adhere to your facility's limits on the volume of hazardous waste that can be stored on-site and the maximum accumulation time.

Step 4: Professional Disposal
  • Engage a Certified Hauler : Arrange for the collection and transportation of the waste by a certified hazardous waste hauler.[5]

  • Select a Disposal Facility : The preferred and regulated method for disposing of chlorinated organic compounds is through a licensed reclaimer or a permitted high-temperature incinerator.[5] Avoid landfill disposal.[5]

  • Maintain Records : Keep meticulous records of all waste disposal activities, including manifests and certificates of destruction, as required by law.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Wear Full PPE : Before attempting to clean the spill, don the full personal protective equipment listed in the table above.

  • Contain the Spill : Carefully sweep up the solid material.[1] Avoid creating dust.[1]

  • Collect and Dispose : Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container for disposal, following the procedures outlined above.[1]

  • Decontaminate : Clean the spill area thoroughly.

  • Reporting : Report the incident to your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have 4,5-Dichlorophthalic Anhydride Waste classify Classify as Hazardous Waste start->classify segregate Segregate from other waste (especially non-halogenated) classify->segregate container Place in a suitable, closed, and labeled container segregate->container store Store in a cool, dry, well-ventilated area container->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal_vendor Arrange pickup by a certified hazardous waste vendor contact_ehs->disposal_vendor end End: Proper Disposal disposal_vendor->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4,5-Dichlorophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4,5-Dichlorophthalic anhydride (B1165640). Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Summary and Quantitative Data

4,5-Dichlorophthalic anhydride is a hazardous chemical that can cause skin, eye, and respiratory irritation.[1][2] It is a combustible solid and should be handled with care, avoiding dust formation and contact.[3]

PropertyValueSource
Chemical Name This compound[1]
CAS Number 942-06-3[4]
Molecular Formula C8H2Cl2O3[1]
Molecular Weight 217.01 g/mol [1]
Appearance White to almost white powder or crystal[4]
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2][4]
Occupational Exposure Limits (OELs) No specific OEL established. Refer to related compounds for guidance.
- Phthalic Anhydride (NIOSH REL) TWA: 1 ppm (6 mg/m³)[5]
- Phthalic Anhydride (OSHA PEL) TWA: 2 ppm (12 mg/m³)[6][7]
- Maleic Anhydride (NIOSH REL) TWA: 0.25 ppm (1 mg/m³)[8]
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN166 or NIOSH standards. A full-face shield is recommended when handling larger quantities or when there is a significant risk of splashing.Protects against dust particles and potential splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves such as Nitrile or Butyl rubber.[9] Gloves must be inspected for any signs of degradation before use and disposed of properly after handling.[3]Prevents skin contact which can lead to irritation.[1]
Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities, impervious clothing may be necessary.[3]Provides a barrier against accidental spills and contact.
Respiratory Protection A NIOSH-approved air-purifying respirator with an acid gas cartridge and a P95 or P100 particulate filter is required if handling outside of a certified chemical fume hood or if dust generation is likely.[3][10]Protects the respiratory system from irritating dust and potential vapors.
Operational Plan: Step-by-Step Handling Procedure

All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Preparation:

  • Designated Area: Establish a designated area for handling this compound. This area should be clearly marked.

  • Gather Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available before starting work.

  • Review Safety Data Sheet (SDS): Always review the SDS for this compound before handling.

Handling:

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Container Handling: Carefully open the container, avoiding the generation of dust. Use a tool to gently loosen the cap if necessary.

  • Weighing and Transferring: Use dedicated, clean spatulas and glassware for weighing and transferring the chemical. Perform these actions in a fume hood. To minimize dust, a "weigh-in-place" method using a tared container is recommended.

  • Keep Container Closed: Keep the container of this compound tightly closed when not in use to prevent moisture absorption and dust dispersion.

  • Avoid Contact: Strictly avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.

Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical. Use a wet wipe or a damp cloth to clean surfaces to avoid generating dust.

  • Glove Removal: Use the proper glove removal technique (without touching the outer surface of the glove) to avoid skin contact.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Unused Product: Dispose of unused this compound as hazardous waste. Do not attempt to dispose of it down the drain or in regular trash.

Disposal Method:

  • Licensed Disposal Company: The primary method of disposal is to use a licensed professional waste disposal service.[3]

  • Incineration: For larger quantities, incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable disposal method for chlorinated aromatic compounds.[11] This should only be performed by a qualified and licensed facility.

Emergency Procedures

Spill:

  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using a chemical absorbent.

  • Cleanup: Carefully sweep up the absorbed material, minimizing dust generation. Place the waste in a sealed, labeled hazardous waste container. Clean the spill area with soap and water.

Exposure:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Mandatory Visualization

Handling_and_Disposal_Workflow Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep1 Review SDS prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Designated Workspace in Fume Hood prep2->prep3 handle1 Weigh and Transfer prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close Container handle2->handle3 clean1 Decontaminate Glassware & Surfaces handle3->clean1 clean2 Segregate Contaminated Waste clean1->clean2 clean3 Properly Remove PPE clean2->clean3 dispose1 Store Waste in Labeled, Sealed Container clean2->dispose1 clean4 Wash Hands Thoroughly clean3->clean4 dispose2 Arrange for Licensed Disposal dispose1->dispose2

Caption: Workflow for Handling and Disposal of this compound.

References

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